Product packaging for Vicriviroc Malate(Cat. No.:CAS No. 541503-81-5)

Vicriviroc Malate

Cat. No.: B1683829
CAS No.: 541503-81-5
M. Wt: 667.7 g/mol
InChI Key: HQJIGHNTROUVLT-RIAYWLAYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4,6-Dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone; 2-hydroxybutanedioic acid is a member of (trifluoromethyl)benzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44F3N5O7 B1683829 Vicriviroc Malate CAS No. 541503-81-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9)/t19-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJIGHNTROUVLT-RIAYWLAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44F3N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436815
Record name Vicriviroc Malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541503-81-5
Record name Vicriviroc Malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Allosteric Inhibition Mechanism of Vicriviroc Malate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of allosteric inhibition by Vicriviroc Malate, a potent antagonist of the C-C chemokine receptor type 5 (CCR5). By binding to a site distinct from the natural ligand binding site, Vicriviroc induces conformational changes in the CCR5 receptor, thereby preventing its interaction with the HIV-1 envelope glycoprotein gp120 and inhibiting viral entry into host cells.[1][2][3] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Mechanism of Allosteric Inhibition

Vicriviroc is a noncompetitive allosteric antagonist of the CCR5 receptor.[1][2] Its mechanism of action is centered on binding to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][2] This binding event is distinct from the binding site of the natural CCR5 ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[4][5]

The binding of Vicriviroc to this allosteric site induces a significant conformational change in the extracellular domains of the CCR5 receptor.[1][2] This altered conformation is not recognized by the HIV-1 surface glycoprotein gp120, which is essential for the initial stages of viral entry for R5-tropic HIV-1 strains.[1][3] Consequently, the interaction between gp120 and CCR5 is blocked, preventing the subsequent conformational changes in the viral gp41 protein required for membrane fusion and viral entry into the host cell.[1] Vicriviroc acts as a pure receptor antagonist, meaning it does not activate the receptor's signaling pathways upon binding.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound from various in vitro and clinical studies.

ParameterValueCell Line/Assay ConditionReference
Binding Affinity (Ki)
CCR50.8 nMCompetition binding assay vs. [3H]SCH-C[6]
Inhibitory Concentration (IC50)
MIP-1α-induced Chemotaxis0.91 nMBa/F3 cells expressing human CCR5[6]
RANTES-induced Calcium Flux16 nMU-87-CCR5 cells[6]
RANTES-induced GTPγS Binding4.2 ± 1.3 nMMembranes from HTS-hCCR5 cells[4]
Antiviral Efficacy (EC50 & EC90)
R5-tropic HIV-1 Isolates (Geometric Mean)EC50: 0.04 - 2.3 nMPrimary Peripheral Blood Mononuclear Cells (PBMCs)[4]
R5-tropic HIV-1 Isolates (Geometric Mean)EC90: 0.45 - 18 nMPrimary Peripheral Blood Mononuclear Cells (PBMCs)[4]

Table 1: In Vitro Activity of this compound

Clinical TrialDosageOutcomeReference
Phase II (ACTG 5211)10 mg and 15 mg dailyMedian decrease in viral load of 1.92 and 1.44 log10 copies/mL, respectively, at 48 weeks.[1]
Phase II (VICTOR-E1)20 mg and 30 mg daily with OBTSustained viral suppression and increased CD4 cell counts at 48 weeks.[1]
Phase III (VICTOR-E3 & E4)30 mg daily with OBTDid not show significant efficacy gains over placebo with OBT.[7]

OBT: Optimized Background Therapy

Table 2: Summary of this compound Clinical Trial Data

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Vicriviroc's mechanism of action are provided below.

CCR5 Competition Binding Assay

This assay measures the binding affinity of Vicriviroc to the CCR5 receptor by competing with a radiolabeled ligand.

  • Materials:

    • Cell membranes from HTS-hCCR5 cells (human CCR5 expressing cells).

    • [3H]SCH-C (radiolabeled competitor).

    • This compound.

    • Binding buffer.

    • Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads.

  • Protocol:

    • Incubate 2 μ g/well of HTS-hCCR5 cell membranes in binding buffer.

    • Add 4 nM [3H]SCH-C to the wells.

    • Add varying concentrations of this compound to the wells.

    • Incubate the mixture to allow for competitive binding.

    • Measure radioligand binding to the membranes using WGA-SPA scintillation.

    • Calculate the compound's affinity (Ki) from the binding IC50 values using the Cheng-Prusoff equation.[8]

Calcium Flux Assay

This functional assay determines the antagonist properties of Vicriviroc by measuring its ability to inhibit chemokine-induced intracellular calcium release.

  • Materials:

    • U-87-CCR5 cells (human glioblastoma cell line expressing CD4 and CCR5).

    • Fluo-4 AM (calcium-sensitive dye).

    • RANTES (CCR5 ligand).

    • This compound.

    • 96-well plates.

    • FLIPR (Fluorometric Imaging Plate Reader).

  • Protocol:

    • Plate U-87-CCR5 cells in 96-well plates and load them with Fluo-4 AM.

    • Add varying concentrations of this compound or buffer alone to the cells.

    • Immediately read the initial calcium signal on the FLIPR.

    • Incubate the cells with the compound for an additional 5 minutes.

    • Add 10 nM RANTES to induce calcium flux.

    • Immediately read the plates again on the FLIPR.

    • Express the data as the percentage of the calcium signal obtained in the presence of the compound compared to the control (RANTES only).[8][9]

GTPγS Binding Assay

This assay assesses the ability of Vicriviroc to inhibit G-protein coupling to the CCR5 receptor upon ligand stimulation.

  • Materials:

    • Membranes from HTS-hCCR5 cells.

    • [35S]GTPγS (radiolabeled guanosine triphosphate analog).

    • RANTES.

    • This compound.

    • GDP (Guanosine diphosphate).

    • Binding buffer.

  • Protocol:

    • Incubate 4 μ g/well of HTS-hCCR5 cell membranes in binding buffer with varying concentrations of Vicriviroc for 24 hours at 4°C.[8][9]

    • Warm the samples to room temperature and incubate with 3 μM GDP and 1 nM RANTES for 1 hour.[8][9]

    • Add 0.1 nM [35S]GTPγS and continue the incubation for another hour.[8][9]

    • Measure the amount of [35S]GTPγS bound to the membranes via WGA-SPA scintillation.[8][9]

PhenoSense HIV-1 Entry Assay

This assay measures the antiviral activity of Vicriviroc against different HIV-1 isolates.

  • Materials:

    • HEK293 cells (for pseudovirus production).

    • HIV-1 genomic vector with a luciferase reporter gene.

    • Envelope expression vectors for different HIV-1 strains.

    • U87-CD4-CCR5 target cells.

    • This compound.

    • Luciferase assay reagent.

  • Protocol:

    • Co-transfect HEK293 cells with the HIV-1 genomic vector and an envelope expression vector to produce pseudoviruses.

    • Harvest the virus stocks 48 hours after transfection.

    • Inoculate U87-CD4-CCR5 target cells with the pseudoviruses in the presence of serial dilutions of Vicriviroc.

    • After 72 hours of incubation, measure the luciferase activity in the target cells.

    • Calculate the percent inhibition of viral entry based on the reduction in luciferase activity in the presence of the drug compared to the no-drug control.[4]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.

HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell/Macrophage) cluster_inhibition Inhibition by Vicriviroc gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding Altered_CCR5 Altered CCR5 (Vicriviroc-bound) gp120->Altered_CCR5 Binding Blocked gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolding & Membrane Fusion CCR5->Altered_CCR5 Induces Conformational Change Membrane Vicriviroc Vicriviroc Vicriviroc->CCR5 Allosteric Binding Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Antagonism cluster_antiviral Antiviral Activity Binding_Assay CCR5 Competition Binding Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value Calcium_Flux Calcium Flux Assay IC50_Value Determine IC50 (Functional Inhibition) Calcium_Flux->IC50_Value GTP_Assay GTPγS Binding Assay GTP_Assay->IC50_Value Chemotaxis_Assay Chemotaxis Assay Chemotaxis_Assay->IC50_Value PhenoSense_Assay PhenoSense HIV-1 Entry Assay EC50_EC90_Value Determine EC50/EC90 (Antiviral Efficacy) PhenoSense_Assay->EC50_EC90_Value Start Start->Binding_Assay Start->Calcium_Flux Start->GTP_Assay Start->Chemotaxis_Assay Start->PhenoSense_Assay

References

Discovery and development of Vicriviroc Malate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and development of Vicriviroc Malate for researchers, scientists, and drug development professionals.

Abstract

Vicriviroc (formerly SCH 417690) is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Developed by Schering-Plough, it was identified as a promising candidate for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][3] Vicriviroc functions as an entry inhibitor, allosterically binding to the CCR5 co-receptor and preventing the entry of R5-tropic HIV-1 into host cells.[4][5][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and resistance profile of this compound. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and processes.

Discovery of Vicriviroc

The development of CCR5 antagonists as a therapeutic strategy for HIV-1 was spurred by the observation that individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to infection by R5-tropic HIV-1 strains.[1] The initial lead compound identified by Schering-Plough was SCH-C (SCH 351125), one of the first small-molecule CCR5 antagonists.[1][2] While SCH-C demonstrated effective inhibition of HIV-1 replication, its development was hampered by a dose-dependent prolongation of the corrected cardiac QT interval (QTc).[1][7]

This led to a search for alternative compounds with improved antiviral and pharmacokinetic properties.[1] Vicriviroc was discovered through high-throughput screening and extensive structure-activity relationship (SAR) analysis of a series of piperizine core compounds.[1][2] It exhibited improved antiviral potency and a more favorable safety profile compared to SCH-C, notably a diminished affinity for the human ether a-go-go related gene (hERG) ion channel, suggesting a reduced potential for cardiac effects.[2][3][7]

Table 1: Chemical and Physical Properties of Vicriviroc

PropertyValueReference
IUPAC Name5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine[1]
Other NamesSCH 417690, SCH-D, MK-7690[1][8]
Chemical FormulaC₂₈H₃₈F₃N₅O₂[1][6]
Molar Mass533.629 g/mol [1]
CAS Number306296-47-9 (free base)[1]
599179-03-0 (maleate)[1]

Mechanism of Action

HIV-1 entry into a target T-cell or macrophage is a multi-step process. The viral surface glycoprotein gp120 first binds to the primary CD4 receptor on the host cell.[1] This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[1][9] R5-tropic strains of HIV-1, which are most common, particularly in early-stage infection, utilize the CCR5 co-receptor.[10] The binding of gp120 to CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cell.[1]

Vicriviroc is a noncompetitive, allosteric antagonist of CCR5.[1][4] It does not compete with the natural chemokine ligands for the binding site. Instead, it binds to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][4][6] This binding event induces a conformational change in the extracellular loops of CCR5, which prevents the V3 loop of gp120 from interacting with the co-receptor.[11] By blocking this critical interaction, Vicriviroc effectively inhibits the entry of R5-tropic HIV-1 into the cell.[4][5]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-Cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Membrane Fusion & Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds Vicriviroc_MOA cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CCR5_blocked CCR5 (Altered Conformation) gp120->CCR5_blocked 3. gp120 Binding Blocked CCR5 CCR5 (Original Conformation) CCR5->CCR5_blocked 2. Induces Conformational Change Vicriviroc Vicriviroc Vicriviroc->CCR5 1. Binds to Transmembrane Pocket Antiviral_Assay_Workflow A 1. Isolate PBMCs from Healthy Donors B 2. Stimulate PBMCs with PHA for 3 days A->B C 3. Plate Cells and Add Serial Dilutions of Vicriviroc B->C D 4. Infect Cells with R5-Tropic HIV-1 C->D E 5. Incubate for 7 Days at 37°C D->E F 6. Measure Viral Replication (p24 ELISA or RT Assay) E->F G 7. Calculate EC50/EC90 Values F->G

References

Vicriviroc Malate: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc (formerly known as SCH 417690 or SCH-D) is a potent, orally bioavailable, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Developed by Schering-Plough, Vicriviroc was investigated for the treatment of HIV-1 infection.[2] By binding to the CCR5 co-receptor, Vicriviroc blocks the entry of R5-tropic HIV-1 into host cells, a critical step in the viral lifecycle.[1][2] This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Vicriviroc Malate, summarizing key data and experimental methodologies from various clinical and preclinical studies.

Mechanism of Action

Vicriviroc functions by binding to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor on the extracellular side.[1][2] This allosteric binding induces a conformational change in the CCR5 receptor, which in turn prevents the viral envelope glycoprotein gp120 from attaching to the cell.[2] This disruption of the gp120-CCR5 interaction is the pivotal mechanism that inhibits viral entry.[2]

Vicriviroc Mechanism of Action cluster_cell Host Cell Membrane cluster_hiv HIV-1 Virion CCR5 CCR5 Receptor Conformational Change Conformational Change CCR5->Conformational Change Induces CD4 CD4 Receptor gp120 gp120 CD4->gp120 gp120->CCR5 3. Binding Blocked gp120->CD4 1. Binding gp41 gp41 Vicriviroc Vicriviroc Vicriviroc->CCR5 2. Allosteric Binding Viral Entry Viral Entry Prevented

Vicriviroc's allosteric antagonism of the CCR5 receptor.

Pharmacokinetics

Vicriviroc exhibits a pharmacokinetic profile that supports once-daily dosing.[3][4] It is rapidly absorbed, and its metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6]

Absorption and Distribution

Following oral administration, Vicriviroc is readily absorbed. In preclinical studies, it demonstrated excellent oral bioavailability in both rats and monkeys.[7] Clinical trials in humans confirmed its rapid absorption.[4] A two-compartment model with first-order absorption and elimination has been used to describe its pharmacokinetic profile.[8] The estimated absorption rate constant (Ka) was 0.31 hr⁻¹, the central volume of distribution was 41.3 L, and the peripheral volume of distribution was 662 L.[8]

Metabolism and Excretion

Vicriviroc is a substrate for CYP3A4.[6] Co-administration with potent CYP3A4 inhibitors, such as ritonavir, can significantly increase Vicriviroc plasma concentrations, which allows for once-daily dosing.[6][9] Conversely, CYP3A4 inducers like efavirenz can decrease its plasma levels.[9] The plasma half-life of Vicriviroc in humans has been reported to be between 28 and 33 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Vicriviroc from various studies.

Table 1: Single and Multiple Dose Pharmacokinetics in HIV-infected Adults

DoseCmax (ng/mL)AUC (ng*hr/mL)T1/2 (hours)Reference
10 mg b.i.d.--28-33[4]
25 mg b.i.d.--28-33[4]
50 mg b.i.d.--28-33[4]

Table 2: Population Pharmacokinetic Parameters [8]

ParameterValueUnit
Absorption Rate Constant (Ka)0.31hr⁻¹
Clearance (CL/F)3.5L/h
Inter-compartmental Clearance (Q/F)29.5L/h
Central Volume of Distribution (Vc/F)41.3L
Peripheral Volume of Distribution (Vp/F)662L

Table 3: Effect of Ritonavir on Vicriviroc Pharmacokinetics [9]

Vicriviroc RegimenCmax IncreaseAUC Increase
With Ritonavir alone278%582%
With Efavirenz and Ritonavir196%384%

Pharmacodynamics

The pharmacodynamic effect of Vicriviroc is directly linked to its ability to inhibit HIV-1 entry. This is quantified by its in vitro antiviral activity and the in vivo virologic response observed in clinical trials.

In Vitro Antiviral Activity

Vicriviroc has demonstrated potent, broad-spectrum activity against various R5-tropic HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[7][10]

Table 4: In Vitro Activity of Vicriviroc

ParameterValueCell Type/AssayReference
IC500.91 nMCCR5 binding[11]
EC50 Range0.04 - 2.3 nMPBMC infection assay[7]
EC90 Range0.45 - 18 nMPBMC infection assay[7]
IC50 (RANTES-induced Ca²⁺ release)16 nMU-87-CCR5 cells[11]
IC50 (RANTES-induced GTPγS binding)4.2 nMHTS-hCCR5 cell membranes[11]
In Vivo Virologic Response

Clinical studies have established a clear relationship between Vicriviroc plasma concentrations and its antiretroviral effect.[12][13] Higher trough concentrations (Cmin) are associated with a greater reduction in HIV-1 RNA levels.[12][13]

Table 5: Pharmacokinetic/Pharmacodynamic Relationship in Treatment-Experienced Patients (ACTG 5211) [12][13]

PK ParameterBreakpointMean HIV-1 RNA Decrease at Week 2
Cmin> 54 ng/mL1.35 log10 copies/mL
Cmin< 54 ng/mL0.76 log10 copies/mL
AUC> 1460 ng*hr/mL-

In the ACTG 5211 study, 70% of subjects with a Cmin greater than 54 ng/mL experienced a viral load drop of more than 1 log10 copies/mL, compared to 44% of subjects with a Cmin below this threshold.[12][13]

Experimental Protocols

Quantification of Vicriviroc in Plasma

A validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to determine Vicriviroc concentrations in plasma samples.[8] The typical range of this assay is 0.5 to 1000 ng/mL.[8]

LC-MS/MS Workflow Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography Separation Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Workflow for Vicriviroc plasma concentration analysis.
Antiviral Activity Assays

PBMC Infection Assay: The antiviral activity of Vicriviroc against various HIV-1 isolates is evaluated using peripheral blood mononuclear cell (PBMC) infection assays.[7] Pooled PBMCs from healthy donors are infected with different HIV-1 isolates in the presence of serial dilutions of Vicriviroc. The 50% and 90% effective concentrations (EC50 and EC90) are then calculated.[7]

PhenoSense HIV-1 Entry Assay: This assay is used to assess the activity of Vicriviroc against drug-resistant HIV-1 strains.[7] It involves generating pseudoviruses containing reverse transcriptase and protease genes from treatment-experienced patients. These pseudoviruses are then used to infect U87-CD4-CCR5 target cells in the presence of Vicriviroc. The level of infection is determined by measuring luciferase activity in the target cells.[7]

CCR5 Functional Assays

The antagonistic activity of Vicriviroc on the CCR5 receptor is confirmed through several functional assays:

  • Chemotaxis Assay: This assay measures the ability of Vicriviroc to inhibit the migration of CCR5-expressing cells (e.g., Ba/F3-CCR5) towards a chemokine ligand like MIP-1α.[7][14]

  • Calcium Flux Assay: In CCR5-expressing cells (e.g., U-87-CCR5), the binding of a chemokine agonist triggers an increase in intracellular calcium. This assay measures the ability of Vicriviroc to block this calcium release in response to a ligand such as RANTES.[7][14]

  • GTPγS Binding Assay: This assay assesses the inhibition of G-protein coupling to the CCR5 receptor. Cell membranes expressing CCR5 are incubated with Vicriviroc before the addition of a radiolabeled GTP analog ([³⁵S]GTPγS) and a CCR5 ligand. The antagonist activity is determined by the reduction in [³⁵S]GTPγS binding.[7][14]

Drug Interactions

As Vicriviroc is a CYP3A4 substrate, its pharmacokinetics are susceptible to interactions with drugs that inhibit or induce this enzyme.[2][15]

  • CYP3A4 Inhibitors: Co-administration with potent inhibitors like ritonavir, atazanavir, and darunavir significantly increases Vicriviroc exposure, necessitating dose adjustments or careful monitoring.[9][15]

  • CYP3A4 Inducers: Concomitant use with inducers such as efavirenz can lead to a substantial reduction in Vicriviroc plasma concentrations, potentially compromising its efficacy.[9]

  • Other Antiretrovirals: Studies have shown no clinically relevant pharmacokinetic interactions between Vicriviroc and other antiretrovirals like zidovudine/lamivudine and tenofovir disoproxil fumarate.[15]

Resistance

The development of resistance to Vicriviroc has been observed in some patients.[16][17] Resistance is primarily associated with mutations in the V3 loop of the HIV-1 gp120 envelope protein, which can alter the way the virus interacts with the CCR5 receptor, allowing it to bypass the inhibitory effects of the drug.[16] In some cases, resistant viruses have shown enhanced replication in the presence of Vicriviroc.[16]

Conclusion

This compound is a CCR5 antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action, involving the allosteric inhibition of HIV-1 entry, provides a unique therapeutic target. While its development for treatment-experienced patients was halted due to not meeting primary efficacy endpoints in late-stage trials, the extensive data gathered from its clinical and preclinical evaluation offer valuable insights for the development of future CCR5 antagonists and other entry inhibitors.[18] The clear relationship between plasma concentrations and antiviral response underscores the importance of pharmacokinetic monitoring and dose optimization in the clinical application of such agents.

References

In Vitro Antiviral Spectrum of Vicriviroc Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc Malate, a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), represents a significant advancement in the development of HIV-1 entry inhibitors.[1][2] By binding to the CCR5 co-receptor on host cells, Vicriviroc induces a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby blocking the entry of CCR5-tropic (R5-tropic) HIV-1 strains.[1][3] This technical guide provides an in-depth overview of the in vitro antiviral spectrum of this compound, detailing its activity against a broad range of HIV-1 isolates, its mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Antiviral Activity

Vicriviroc demonstrates potent antiviral activity against a wide array of R5-tropic HIV-1 isolates, including various genetic clades and strains resistant to other classes of antiretroviral drugs.[2][4] Its efficacy is typically measured by the 50% effective concentration (EC50) and 90% effective concentration (EC90), which represent the drug concentrations required to inhibit 50% and 90% of viral replication in vitro, respectively. The 50% inhibitory concentration (IC50) is also used to describe its potency in functional assays.

Table 1: In Vitro Anti-HIV-1 Activity of Vicriviroc Against Laboratory Strains and Clinical Isolates
HIV-1 Isolate/CladeAssay TypeEC50 (nM) RangeEC90 (nM) RangeReference
Panel of 30 R5-tropic isolates (diverse clades)Cell-based assay0.04 - 2.30.45 - 18[2][4][5]
Clade G (RU570, resistant to SCH-C)Cell-based assay-16[4][5]
Wild-type (WT) control virusPhenoSense AssayComparable to WT-[2]
Table 2: In Vitro Activity of Vicriviroc Against Drug-Resistant HIV-1 Strains
Virus PhenotypeResistance MutationsEC50 (nM)Fold Change vs. WTReference
Reverse Transcriptase Inhibitor (RTI) ResistantVariousComparable to WT<2[2]
Protease Inhibitor (PRI) ResistantVariousComparable to WT<2[2]
Multidrug Resistant (MDR)VariousComparable to WT<2[2]
Enfuvirtide (Fusion Inhibitor) Resistantgp41 V38ASimilar to WT<2[2]
Enfuvirtide (Fusion Inhibitor) Resistantgp41 G36D + V28MSimilar to WT<2[2]
Table 3: Functional Inhibitory Activity of Vicriviroc
Assay TypeLigandIC50 (nM)Reference
CCR5 Binding Affinity (Ki)-0.8[4]
MIP-1α induced migrationMIP-1α0.91[4]
RANTES-induced intracellular calcium releaseRANTES16[4]
RANTES-induced GTPγS bindingRANTES4.2[4]
Chemotaxis InhibitionMIP-1α< 1[2]

Mechanism of Action: CCR5 Antagonism

Vicriviroc functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1] It binds to a hydrophobic pocket within the transmembrane helices of CCR5, distinct from the binding site of the natural chemokine ligands.[1] This binding event induces a conformational change in the extracellular loops of the CCR5 receptor, which are critical for the interaction with the V3 loop of the HIV-1 gp120 envelope protein.[1] By altering the receptor's shape, Vicriviroc effectively prevents the gp120-CCR5 binding step, a crucial prerequisite for the subsequent conformational changes in gp41 that lead to the fusion of the viral and cellular membranes.[1] Consequently, the virus is unable to enter and infect the host cell. Vicriviroc is specific for R5-tropic viruses and does not show activity against viruses that use the CXCR4 co-receptor (X4-tropic) or both co-receptors (dual/mixed-tropic).[2][4]

HIV_Entry_Inhibition_by_Vicriviroc Mechanism of HIV-1 Entry and Inhibition by Vicriviroc cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding (R5-tropic) CXCR4 CXCR4 Co-receptor gp120->CXCR4 Co-receptor Binding (X4-tropic) gp41 gp41 Cell_Membrane gp41->Cell_Membrane 5. Membrane Fusion & Entry CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Unfolds Vicriviroc Vicriviroc Vicriviroc->CCR5 Blocks Interaction

Mechanism of HIV-1 Entry and Inhibition by Vicriviroc

Experimental Protocols

The in vitro antiviral activity and mechanism of action of Vicriviroc have been characterized using a variety of standardized assays. Below are detailed methodologies for key experiments.

Peripheral Blood Mononuclear Cell (PBMC) Antiviral Assay

This assay assesses the ability of a compound to inhibit HIV-1 replication in primary human immune cells.

Methodology:

  • Cell Isolation and Preparation:

    • Isolate PBMCs from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

    • Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/ml and interleukin-2 (IL-2) at 50 U/ml for 3 to 7 days in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).[2]

    • After stimulation, wash the cells and resuspend them at a concentration of 4 × 10^6 cells/ml in complete medium containing 50 U/ml IL-2.[2]

  • Compound Preparation and Cell Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Seed the stimulated PBMCs into 96-well plates at a density of 2 × 10^5 cells per well.[2]

    • Add an equal volume of the diluted compound to the wells and incubate for 1 hour at 37°C.[2]

  • Viral Infection:

    • Infect the cells in triplicate with 25 to 100 TCID50 (50% tissue culture infectious doses) of the desired R5-tropic HIV-1 strain.[2]

    • Incubate for 3 to 4 hours at 37°C.[2]

  • Post-Infection Culture and Analysis:

    • Wash the cells to remove the viral inoculum and un-bound compound.

    • Resuspend the cells in fresh medium containing the appropriate concentration of Vicriviroc and culture for 7 days.

    • On day 7 post-infection, collect the culture supernatants and quantify the amount of viral replication, typically by measuring the reverse transcriptase (RT) activity or p24 antigen concentration using an ELISA-based method.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (no drug).

    • Determine the EC50 and EC90 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

PBMC_Assay_Workflow PBMC Antiviral Assay Workflow A Isolate PBMCs from Healthy Donor Blood B Stimulate PBMCs with PHA and IL-2 A->B C Seed Stimulated PBMCs in 96-well Plates B->C E Pre-incubate Cells with Vicriviroc (1 hr) C->E D Prepare Serial Dilutions of Vicriviroc D->E F Infect Cells with R5-tropic HIV-1 (3-4 hrs) E->F G Wash Cells to Remove Inoculum F->G H Culture for 7 Days with Vicriviroc G->H I Collect Supernatant H->I J Quantify Viral Replication (RT or p24 Assay) I->J K Calculate EC50 and EC90 Values J->K

PBMC Antiviral Assay Workflow
Chemotaxis Assay

This assay measures the ability of Vicriviroc to block the migration of CCR5-expressing cells towards a chemokine ligand, such as MIP-1α (CCL3).

Methodology:

  • Cell Preparation:

    • Use a cell line that stably expresses recombinant human CCR5, for example, a mouse Ba/F3 cell line.[2]

    • Wash and resuspend the cells in assay buffer.

  • Assay Setup:

    • Use a chemotaxis chamber (e.g., a 96-well ChemoTx plate with a 5-µm filter).[6]

    • Add the chemokine MIP-1α (e.g., at 0.3 nM) to the lower wells of the chamber.[6]

    • In separate tubes, pre-incubate the CCR5-expressing cells with various concentrations of Vicriviroc or a vehicle control.

  • Cell Migration:

    • Add the cell suspensions to the upper wells of the chemotaxis chamber, on top of the filter.

    • Incubate the plate to allow for cell migration towards the chemokine in the lower chamber.

  • Quantification of Migration:

    • After the incubation period, quantify the number of cells that have migrated through the filter into the lower chamber. This can be done using a cell viability assay, such as the Cell Titer-Glo Luminescent Cell Viability Assay.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition of cell migration for each concentration of Vicriviroc compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Calcium Flux Assay

This functional assay determines if Vicriviroc acts as an antagonist by measuring its ability to inhibit the intracellular calcium mobilization induced by a CCR5 ligand like RANTES (CCL5).

Methodology:

  • Cell Preparation:

    • Use a cell line expressing CCR5, such as U-87-CCR5 cells.[2]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Plate the dye-loaded cells in a 96-well plate.

    • Add various concentrations of Vicriviroc or buffer alone to the wells.

    • Measure the initial fluorescence signal using a fluorescence plate reader (e.g., FLIPR).[7]

    • After a short incubation (e.g., 5 minutes), add the CCR5 ligand RANTES (e.g., at 10 nM) to stimulate the cells.[7]

    • Immediately measure the fluorescence again to detect the calcium flux.

  • Data Analysis:

    • Calculate the calcium signal as the difference between the maximum fluorescence after ligand addition and the minimum fluorescence before.

    • Determine the percentage of inhibition of the calcium signal for each Vicriviroc concentration relative to the control (RANTES only).

    • Calculate the IC50 value from the dose-response curve. To check for agonist activity, wells treated with Vicriviroc alone are compared to background controls.[2]

Conclusion

This compound exhibits a potent and broad-spectrum in vitro antiviral activity specifically against R5-tropic HIV-1. Its mechanism as a CCR5 antagonist makes it effective against viral strains that are resistant to other antiretroviral drug classes. The experimental protocols outlined in this guide provide a framework for the continued evaluation of Vicriviroc and other CCR5 antagonists in the drug development pipeline. The comprehensive data underscores the potential of Vicriviroc as a valuable component of antiretroviral therapy.

References

The Structural-Activity Relationship of Vicriviroc Analogues: A Deep Dive into CCR5 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc, a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), represents a significant advancement in the development of HIV-1 entry inhibitors.[1][2] As the primary co-receptor for the entry of R5-tropic HIV-1 strains into host cells, CCR5 is a critical target for antiretroviral therapy.[3] The journey from early lead compounds to the clinical development of Vicriviroc is a compelling case study in medicinal chemistry, highlighting the importance of understanding the structural-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the SAR of Vicriviroc and its analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.

Mechanism of Action: Blocking the Gateway for HIV-1

The lifecycle of HIV-1 begins with the virus binding to the CD4 receptor on the surface of a host T-cell.[4] This initial binding triggers a conformational change in the viral envelope glycoprotein gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[3][4] For R5-tropic viruses, this co-receptor is CCR5. The subsequent interaction between gp120 and CCR5 initiates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the cell.[4]

Vicriviroc and its analogues function as non-competitive allosteric antagonists of the CCR5 receptor.[4][5] They bind to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor that prevents its interaction with gp120.[4] This blockade effectively prevents the virus from entering and infecting the host cell.[2][5]

HIV_Entry_Inhibition cluster_membrane Host Cell Membrane HIV_gp120 HIV-1 gp120 CD4 CD4 Receptor HIV_gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Viral_Entry Viral Entry CCR5->Viral_Entry 3. Membrane Fusion No_Entry Entry Blocked Vicriviroc Vicriviroc Analogue Vicriviroc->CCR5 Blocks Interaction Host_Cell Host Cell Membrane

Figure 1: Mechanism of HIV-1 entry and inhibition by Vicriviroc.

Core Structures and the Evolution of Vicriviroc Analogues

The development of Vicriviroc originated from earlier screening efforts that identified SCH-C, one of the first small-molecule CCR5 antagonists.[1][4] SCH-C, an oxime piperidine compound, showed promise but was ultimately discontinued due to a dose-dependent prolongation of the corrected cardiac QT interval (QTc), likely due to off-target effects on the hERG ion channel.[1][6]

This led to further structure-activity relationship (SAR) analyses and high-throughput screening, which identified Vicriviroc (formerly SCH 417690) from a series of piperazine core compounds.[1][4] Vicriviroc maintained the potent anti-HIV activity of SCH-C while demonstrating a significantly improved safety profile, particularly with reduced affinity for the hERG ion channel.[1]

The core of Vicriviroc consists of a central piperazine ring linked to a 4,6-dimethylpyrimidine group and a substituted piperidine moiety. SAR studies have extensively explored modifications at various positions to optimize antiviral potency, metabolic stability, and oral bioavailability.[6][7]

Quantitative Structural-Activity Relationship Data

The potency and efficacy of Vicriviroc and its analogues have been quantified through various in vitro assays. The following tables summarize key data comparing Vicriviroc to its predecessor, SCH-C, and illustrating its broad activity against various HIV-1 isolates.

Table 1: Antiviral Potency of Vicriviroc against Diverse R5-Tropic HIV-1 Isolates This table summarizes the potent activity of Vicriviroc against a panel of 30 different R5-tropic HIV-1 isolates from various genetic clades.

ParameterGeometric Mean Range
EC50 (nM) 0.04 - 2.3
EC90 (nM) 0.45 - 18
Data sourced from PBMC infection assays.[1]

Table 2: Comparative Antiviral Activity of Vicriviroc and SCH-C Under identical experimental conditions, Vicriviroc consistently demonstrated superior potency compared to SCH-C against all tested HIV-1 isolates.

HIV-1 IsolatePotency Improvement (Fold-change vs. SCH-C)
Panel of R5-tropic isolates2- to 40-fold more potent
Data represents the geometric mean EC50s from PBMC infection assays.[1][8]

Table 3: Comparative CCR5 Binding Affinity Competition binding assays reveal that Vicriviroc's improved antiviral potency is correlated with a higher binding affinity for the CCR5 receptor compared to SCH-C.

CompoundCCR5 Binding Affinity
Vicriviroc Higher Affinity
SCH-C Lower Affinity
Finding confirmed through competition binding assays.[1][2]

Experimental Protocols

The characterization of Vicriviroc analogues relies on a suite of standardized in vitro assays to determine antiviral activity, receptor binding, and functional antagonism.

Experimental_Workflow Start Start: Isolate PBMCs Infection Infect Cells with HIV-1 (R5-tropic) Start->Infection Treatment Add Vicriviroc Analogue (Varying Concentrations) Infection->Treatment Incubation Incubate for 3-7 days Treatment->Incubation Measurement Measure Viral Replication (e.g., p24 ELISA) Incubation->Measurement Analysis Data Analysis: Calculate EC50 / EC90 Measurement->Analysis End End Analysis->End

References

Vicriviroc Malate and the CCR5-delta32 Mutation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of vicriviroc malate, a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), and its relationship with the CCR5-delta32 (CCR5-Δ32) mutation. Vicriviroc was developed by Schering-Plough as an entry inhibitor for HIV-1.[1] The CCR5 receptor is the primary coreceptor for most initial HIV-1 transmissions, making it a critical target for antiretroviral therapy.[2][3] The naturally occurring CCR5-Δ32 mutation, which confers resistance to HIV-1 infection in homozygous individuals, provides a compelling rationale for the development of CCR5 antagonists like vicriviroc.[2][4][5] This document details the mechanism of action of vicriviroc, summarizes key quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.

This compound: Mechanism of Action and Pharmacokinetics

Vicriviroc is a pyrimidine-based compound that functions as a CCR5 entry inhibitor.[1] It binds to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1] This allosteric binding induces a conformational change in the extracellular loops of the CCR5 receptor, which prevents the HIV-1 envelope glycoprotein gp120 from binding to it. Consequently, the virus is unable to enter and infect the host cell.[6]

Quantitative Data: Binding Affinity and Antiviral Activity

Vicriviroc demonstrates potent activity against a wide range of R5-tropic HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[7][8] The following tables summarize key quantitative data related to its binding affinity and antiviral efficacy.

ParameterValueCell Line/Assay ConditionReference
IC50 (Chemotaxis) 0.91 nMBa/F3 cells expressing human CCR5 (inhibition of MIP-1α induced migration)[7]
IC50 (Calcium Release) 16 nMU-87-CCR5 cells (inhibition of RANTES-induced release)[7]
IC50 (GTPγS Binding) 4.2 nMHTS-hCCR5 cell membranes (inhibition of RANTES-induced binding)[7]
Ki (Competition Binding) 0.8 nMCompetition with SCH-C[7]
HIV-1 IsolatesEC50 RangeEC90 RangeReference
Panel of 30 R5-tropic isolates 0.04 nM - 2.3 nM0.45 nM - 18 nM[7]
Clade G Russian isolate RU570 -16 nM[7]
Pharmacokinetics

Vicriviroc is orally administered and has a pharmacokinetic profile that supports once-daily dosing.[1][9][10] Its half-life is approximately 28-33 hours.[10] The metabolism of vicriviroc can be influenced by other drugs, particularly those that affect the cytochrome P450 3A4 (CYP3A4) enzyme system.[11] For instance, co-administration with ritonavir, a potent CYP3A4 inhibitor, significantly increases vicriviroc's plasma concentrations.[11][12]

Co-administered DrugEffect on Vicriviroc CmaxEffect on Vicriviroc AUCReference
Efavirenz 67% decrease81% decrease[12]
Ritonavir 278% increase582% increase[12]
Lopinavir/Ritonavir 234% increase424% increase[12]

The CCR5-delta32 Mutation: Natural Resistance to HIV-1

The CCR5-Δ32 mutation is a 32-base-pair deletion in the CCR5 gene.[13] This deletion results in a truncated, nonfunctional protein that is not expressed on the cell surface.[4][5][13]

  • Homozygous individuals (Δ32/Δ32) lack functional CCR5 receptors and are highly resistant to infection by R5-tropic HIV-1 strains.[2][4][13]

  • Heterozygous individuals (+/Δ32) have a reduced number of functional CCR5 receptors on their cell surfaces.[4][13] While still susceptible to infection, they tend to have lower viral loads and a slower progression to AIDS, typically by 2-3 years.[4][13]

The prevalence of the CCR5-Δ32 allele is highest in individuals of Northern European descent, with an allele frequency of about 10%.[14][15] Homozygosity is found in approximately 1% of this population.[4]

Clinical Trials of Vicriviroc

Vicriviroc has undergone several clinical trials to evaluate its safety and efficacy. While it showed promise in early-phase trials, it did not meet its primary efficacy endpoints in late-stage trials for treatment-experienced patients, leading Merck to not pursue regulatory approval for this indication.[1]

Phase II Trials

A Phase II trial (ACTG 5211) in treatment-experienced patients demonstrated significant antiviral activity.[1]

Vicriviroc DoseMedian Decrease in Viral Load (log10 copies/mL)Median Increase in CD4 Count (cells/µL)% Undetectable Virus (<50 copies/mL) at 48 weeksReference
10 mg 1.9213037%[1]
15 mg 1.449627%[1]
Placebo --11%[1]

Another Phase II study in treatment-naive patients was discontinued due to a higher rate of virologic failure in the vicriviroc arms compared to the efavirenz control arm, possibly due to the vicriviroc dosage being too low.[1][16]

Phase III Trials

Two identical Phase III trials (VICTOR-E3 and VICTOR-E4) in treatment-experienced patients failed to show a significant efficacy gain when vicriviroc was added to an optimized background therapy (OBT) compared to placebo plus OBT.[17]

Treatment Group% of Subjects with <50 copies/mL HIV RNA at Week 48p-valueReference
Vicriviroc + OBT 64%0.6[17]
Placebo + OBT 62%-[17]

However, a sub-analysis of patients receiving two or fewer active drugs in their OBT showed a higher response rate in the vicriviroc group (70%) compared to the placebo group (55%, p=0.02).[17]

Experimental Protocols

CCR5 Binding and Functional Assays

Several in vitro bioassays are used to characterize the activity of CCR5 antagonists.[18]

a) RANTES-Binding Assay (Competitive Displacement): [18]

  • Cell Culture: Use HEK293 cells engineered to express high levels of human CCR5.

  • Radioligand Preparation: Utilize a radiolabeled CCR5 ligand such as [¹²⁵I]-RANTES, [¹²⁵I]-MIP-1α, or [¹²⁵I]-MIP-1β.

  • Competition: Incubate the CCR5-expressing cells with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., vicriviroc).

  • Measurement: Measure the displacement of the radioligand by the test compound using a scintillation counter.

  • Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the radioligand binding.

b) Calcium Mobilization Assay: [18]

  • Cell Preparation: Load CCR5-expressing cells (e.g., U-87-CCR5) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Antagonist Incubation: Incubate the loaded cells with the CCR5 antagonist (vicriviroc) at various concentrations.

  • Ligand Stimulation: Stimulate the cells with a CCR5 agonist (e.g., RANTES).

  • Measurement: Measure the change in intracellular calcium concentration using a fluorometer. A successful antagonist will block the calcium flux induced by the agonist.

  • Analysis: Determine the IC50 of the antagonist for inhibiting the calcium signal.

c) GTPγS Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing CCR5 (e.g., HTS-hCCR5 cells).

  • Incubation: Incubate the membranes with the test compound (vicriviroc) at various concentrations.

  • Stimulation: Add a CCR5 agonist (e.g., RANTES) and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Measurement: Measure the amount of [³⁵S]GTPγS bound to the G-proteins coupled to the CCR5 receptor using a scintillation counter.

  • Analysis: An antagonist will inhibit the agonist-induced binding of [³⁵S]GTPγS, and the IC50 can be calculated.

HIV-1 Entry and Replication Assays

a) PhenoSense™ Assay (or similar pseudovirus entry assay): [8]

  • Vector Construction: Create pseudoviruses by co-transfecting HEK293 cells with an HIV-1 genomic vector that lacks the env gene but contains a reporter gene (e.g., luciferase) and an expression vector containing the env gene from a specific HIV-1 isolate.

  • Target Cell Preparation: Use a cell line that expresses CD4 and CCR5 (e.g., U87-CD4-CCR5 cells).

  • Infection: Infect the target cells with the pseudoviruses in the presence of varying concentrations of the CCR5 antagonist.

  • Measurement: After a set incubation period (e.g., 48-72 hours), measure the reporter gene expression (e.g., luciferase activity).

  • Analysis: Calculate the EC50 and EC90 values, representing the drug concentrations required to inhibit viral entry by 50% and 90%, respectively.

Visualizations

Signaling Pathways and Mechanisms

HIV_Entry_and_Vicriviroc_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., CD4+ T-cell) cluster_inhibition Vicriviroc Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CCR5_inhibited CCR5 (Altered Conformation) gp120->CCR5_inhibited Binding Blocked gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Fusion Peptide Insertion Vicriviroc Vicriviroc Vicriviroc->CCR5 Binds to Allosteric Site

Caption: HIV-1 entry mechanism and the inhibitory action of vicriviroc.

CCR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR5 CCR5 Receptor G_protein G-protein (Gαi, Gβγ) CCR5->G_protein Activation PLC PLC G_protein->PLC Pyk2 Pyk2 G_protein->Pyk2 Actin Actin Rearrangement G_protein->Actin Ca_flux Ca²⁺ Flux PLC->Ca_flux Transcription Gene Transcription Ca_flux->Transcription MAPK MAPK Pathway Pyk2->MAPK MAPK->Transcription Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 HIV_gp120 HIV-1 gp120 HIV_gp120->CCR5

Caption: Simplified CCR5 signaling pathway upon ligand or HIV-1 gp120 binding.

Experimental and Logical Workflows

CCR5_Antagonist_Screening start Compound Library binding_assay Primary Screen: CCR5 Binding Assay (e.g., Radioligand Displacement) start->binding_assay functional_assay Secondary Screen: Functional Assays (e.g., Ca²⁺ Flux, GTPγS) binding_assay->functional_assay Active Compounds antiviral_assay Tertiary Screen: Pseudovirus Entry Assay functional_assay->antiviral_assay Potent Antagonists lead_compound Lead Compound (e.g., Vicriviroc) antiviral_assay->lead_compound High Efficacy preclinical Preclinical Development lead_compound->preclinical clinical Clinical Trials preclinical->clinical

Caption: High-level workflow for the discovery and development of a CCR5 antagonist.

CCR5_Delta32_Logic cluster_genotype Genotype cluster_phenotype Phenotype (CCR5 Expression) cluster_outcome HIV-1 Susceptibility (R5-tropic) homozygous_wt Wild-Type (+/+) normal_expr Normal CCR5 Expression homozygous_wt->normal_expr heterozygous Heterozygous (+/Δ32) reduced_expr Reduced CCR5 Expression heterozygous->reduced_expr homozygous_mut Homozygous (Δ32/Δ32) no_expr No Functional CCR5 Expression homozygous_mut->no_expr susceptible Susceptible normal_expr->susceptible slower_prog Susceptible, Slower Progression reduced_expr->slower_prog resistant Resistant no_expr->resistant

Caption: Logical relationship between CCR5-Δ32 genotype, phenotype, and HIV-1 susceptibility.

Resistance to Vicriviroc

Resistance to vicriviroc can emerge through several mechanisms. One primary mechanism involves mutations in the V3 loop of the HIV-1 gp120 envelope protein.[19][20][21] These mutations can allow the virus to utilize the vicriviroc-bound conformation of CCR5 for entry, albeit often with reduced efficiency.[22] In some cases, resistance can also develop through a switch in coreceptor usage from CCR5 to CXCR4 (tropism switch), although this is considered less common.[23] Studies have shown that multiple mutations in the V3 loop are often required for complete resistance.[20][21]

Conclusion

This compound is a potent CCR5 antagonist that effectively inhibits the entry of R5-tropic HIV-1 into host cells. Its development was underpinned by the understanding of the crucial role of the CCR5 coreceptor in HIV-1 transmission, a role highlighted by the natural resistance conferred by the CCR5-Δ32 mutation. While vicriviroc demonstrated significant antiviral activity in early clinical trials, it did not meet the primary endpoints in later-stage studies for treatment-experienced patients. Nevertheless, the study of vicriviroc has provided valuable insights into the mechanisms of HIV-1 entry, the development of resistance to CCR5 antagonists, and the therapeutic potential of targeting host-cell factors in the management of HIV-1 infection. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and HIV research.

References

Methodological & Application

Application Notes and Protocols for Vicriviroc Malate in Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc malate is a potent and selective, noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a G-protein coupled receptor (GPCR) that functions as a co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells.[1][3][4] In addition to its role in HIV-1 pathogenesis, CCR5 is the natural receptor for chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), which are involved in leukocyte trafficking and inflammatory responses. Vicriviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the binding of both HIV-1 gp120 and the natural chemokine ligands.[1][2][5] This antagonistic activity blocks the downstream signaling cascades initiated by receptor activation, including the mobilization of intracellular calcium.[4][5]

Calcium flux assays are a valuable functional tool for characterizing the antagonist properties of compounds like Vicriviroc at the CCR5 receptor.[3][4][5] These assays provide a quantitative measure of a compound's ability to inhibit the increase in intracellular calcium concentration that is normally triggered by the binding of an agonist to the receptor. This document provides detailed protocols for utilizing this compound in calcium flux assays to determine its potency and efficacy as a CCR5 antagonist.

Mechanism of Action and Signaling Pathway

CCR5 is a typical seven-transmembrane G-protein coupled receptor. Upon binding of an agonist, such as the chemokine RANTES, the receptor undergoes a conformational change that activates an associated heterotrimeric G-protein (Gαq). This activation leads to the dissociation of the Gα and Gβγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions from the endoplasmic reticulum into the cytosol, resulting in a rapid and transient increase in intracellular calcium concentration.[6] Vicriviroc, as a CCR5 antagonist, binds to the receptor and prevents the initial conformational change required for G-protein activation, thereby inhibiting the entire signaling cascade and the subsequent release of intracellular calcium.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCR5 CCR5 Receptor G_protein Gαq/βγ CCR5->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates G_protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens channel Ca_store->Ca_release Releases Ca²⁺ RANTES RANTES (Agonist) RANTES->CCR5 Binds & activates Vicriviroc Vicriviroc (Antagonist) Vicriviroc->CCR5 Binds & blocks Calcium_Flux_Workflow start Start plate_cells Plate U-87-CCR5 cells in 96-well plates start->plate_cells incubate_cells Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_cells load_dye Load cells with Fluo-4 AM dye incubate_cells->load_dye incubate_dye Incubate for 1 hour (37°C, 5% CO₂) load_dye->incubate_dye wash_cells Wash cells with assay buffer incubate_dye->wash_cells add_vicriviroc Add serial dilutions of this compound wash_cells->add_vicriviroc incubate_vicriviroc Incubate for 5-15 minutes (Room Temperature) add_vicriviroc->incubate_vicriviroc read_baseline Measure baseline fluorescence (FLIPR) incubate_vicriviroc->read_baseline add_agonist Add RANTES (agonist) to all wells read_baseline->add_agonist read_signal Immediately measure fluorescence signal (FLIPR) add_agonist->read_signal analyze_data Analyze data and calculate IC₅₀ read_signal->analyze_data end End analyze_data->end

References

Measuring the Antiviral Activity of Vicriviroc Malate in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc malate is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2][3] By binding to a hydrophobic pocket on the CCR5 receptor, Vicriviroc induces a conformational change that prevents the viral envelope glycoprotein gp120 from engaging with the co-receptor, thereby inhibiting viral entry and subsequent replication.[2][4] This application note provides detailed protocols for assessing the in vitro antiviral activity of this compound in human Peripheral Blood Mononuclear Cells (PBMCs), a primary cell model for HIV-1 infection studies.

Mechanism of Action: CCR5 Antagonism

Vicriviroc is a noncompetitive allosteric antagonist of the CCR5 receptor.[2] Its mechanism of action involves binding to a transmembrane pocket of the CCR5 receptor, which is distinct from the binding site of the natural chemokine ligands.[2] This binding event induces a conformational change in the extracellular loops of CCR5, which are essential for the interaction with the V3 loop of the HIV-1 gp120 protein. Consequently, the fusion of the viral and cellular membranes is aborted, and viral entry is blocked.[2]

HIV-1 Entry and Inhibition by this compound cluster_0 Host Cell (PBMC) cluster_1 HIV-1 Virion CD4 CD4 CCR5 CCR5 CD4->CCR5 2. Conformational Change No Entry No Entry CCR5->No Entry 4. Fusion & Entry Blocked Vicriviroc Vicriviroc Vicriviroc->CCR5 Binds & Alters Conformation gp120 gp120 gp120->CD4 1. Binds to gp120->CCR5 3. Binds to HIV-1 HIV-1 HIV-1->gp120 displays

Caption: HIV-1 entry pathway and its inhibition by Vicriviroc.

Quantitative Antiviral Activity of this compound

The antiviral potency of Vicriviroc is typically quantified by its 50% and 90% effective concentrations (EC50 and EC90) or inhibitory concentrations (IC50 and IC90) in cell culture assays. These values represent the concentration of the drug required to inhibit viral replication by 50% and 90%, respectively.

ParameterValue RangeCell TypeVirus TypeReference
EC50 0.04 nM - 2.3 nMPBMCsPanel of 30 R5-tropic HIV-1 isolates[1][5]
EC90 0.45 nM - 18 nMPBMCsPanel of 30 R5-tropic HIV-1 isolates[1][5]
IC90 1.8 nM - 10 nMPBMCsVarious HIV-1 strains (JrFL, ADA-M, etc.)[6]
Ki 2.5 nM-CCR5 binding affinity[6]

Experimental Protocols

The following protocols outline the key steps for measuring the antiviral activity of this compound in PBMCs.

Experimental Workflow for Vicriviroc Antiviral Assay in PBMCs Isolate_PBMCs 1. Isolate PBMCs (Ficoll-Paque) Stimulate_PBMCs 2. Stimulate PBMCs (PHA, IL-2) Isolate_PBMCs->Stimulate_PBMCs Infect_Cells 4. Infect PBMCs with R5-tropic HIV-1 Stimulate_PBMCs->Infect_Cells Prepare_Drug 3. Prepare Vicriviroc Dilutions Add_Drug 5. Add Vicriviroc Dilutions to Infected Cells Prepare_Drug->Add_Drug Infect_Cells->Add_Drug Incubate 6. Incubate for 4-7 days Add_Drug->Incubate Harvest_Supernatant 7. Harvest Supernatant Incubate->Harvest_Supernatant Measure_Replication 8. Measure Viral Replication (p24 ELISA) Harvest_Supernatant->Measure_Replication Calculate_IC50 9. Calculate IC50/EC50 Measure_Replication->Calculate_IC50

Caption: Workflow for assessing Vicriviroc's antiviral activity.

Isolation and Stimulation of PBMCs

Objective: To isolate PBMCs from whole blood and stimulate them to become susceptible to HIV-1 infection.

Materials:

  • Ficoll-Paque density gradient medium

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS.

  • Resuspend the cells in complete RPMI-1640 medium.

  • Stimulate the PBMCs with PHA (e.g., 1-5 µg/mL) for 2-3 days at 37°C in a 5% CO2 incubator.[7][8]

  • After stimulation, wash the cells and resuspend them in complete RPMI-1640 medium supplemented with IL-2 (e.g., 20 units/mL) to maintain cell viability and proliferation.[8]

Antiviral Assay in PBMCs

Objective: To determine the concentration-dependent inhibition of HIV-1 replication by this compound.

Materials:

  • Stimulated PBMCs

  • R5-tropic HIV-1 virus stock (e.g., HIV-1BaL)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • p24 Antigen ELISA kit

Protocol:

  • Seed the stimulated PBMCs in a 96-well plate at a density of approximately 1 x 10^6 cells/well.[7]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%).

  • Infect the PBMCs with a pre-titered amount of R5-tropic HIV-1 stock (e.g., at a multiplicity of infection of 0.01-0.1).

  • Immediately after infection, add the different concentrations of this compound to the respective wells. Include control wells with virus only (no drug) and cells only (no virus, no drug).

  • Incubate the plates at 37°C in a 5% CO2 incubator for 4 to 7 days.[3]

  • After the incubation period, collect the cell-free culture supernatants.

  • Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[7]

  • Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

  • Determine the EC50/IC50 and EC90/IC90 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Analysis and Interpretation

The primary endpoint of this assay is the reduction in viral replication, measured by the concentration of p24 antigen in the culture supernatant. A dose-dependent decrease in p24 levels in the presence of Vicriviroc indicates antiviral activity. The calculated EC50/IC50 value provides a quantitative measure of the drug's potency. As Vicriviroc is a CCR5 antagonist, it is expected to have no significant activity against CXCR4-tropic (X4) or dual-tropic (R5/X4) HIV-1 isolates.[1][5]

Conclusion

The protocols described provide a robust framework for evaluating the antiviral efficacy of this compound against R5-tropic HIV-1 in a physiologically relevant primary cell model. Accurate determination of its antiviral potency in PBMCs is a crucial step in the preclinical and clinical development of this and other CCR5-targeting antiretroviral agents.

References

Application of Vicriviroc Malate in Cancer Metastasis Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc Malate, a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), has emerged as a promising investigational agent in the field of oncology, particularly in the study of cancer metastasis.[1] Originally developed for HIV-1 therapy, its role in blocking the CCL5/CCR5 signaling axis has garnered significant attention for its potential to inhibit tumor progression and the metastatic cascade in various cancers, including breast, prostate, and colon cancer.[2][3]

The chemokine CCL5 (also known as RANTES), highly expressed by tumor cells and stromal cells in the tumor microenvironment, plays a pivotal role in promoting cancer cell migration, invasion, and the recruitment of immunosuppressive cells.[4][5] By binding to its receptor CCR5 on cancer cells, CCL5 activates downstream signaling pathways that drive metastatic processes. This compound, by non-competitively binding to a hydrophobic pocket of CCR5, induces a conformational change that prevents CCL5 binding, thereby inhibiting these pro-metastatic signals.[1]

These application notes provide an overview of the utility of this compound in cancer metastasis research, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound is an allosteric antagonist of CCR5. Its binding to the receptor does not compete with the natural ligand CCL5 but instead alters the receptor's conformation, rendering it incapable of binding CCL5 and initiating downstream signaling. This blockade of the CCL5/CCR5 axis has been shown to inhibit key processes in cancer metastasis:

  • Inhibition of Cancer Cell Migration and Invasion: By blocking CCR5, Vicriviroc directly impedes the chemotactic response of cancer cells to CCL5 gradients, a critical step for their movement and invasion into surrounding tissues and blood vessels.[6][7]

  • Modulation of the Tumor Microenvironment: The CCL5/CCR5 axis is crucial for the recruitment of regulatory T cells (Tregs) and other immunosuppressive cells into the tumor microenvironment. By inhibiting this signaling, Vicriviroc may help to restore anti-tumor immunity.[4]

  • Sensitization to Chemotherapy: Preclinical studies suggest that CCR5 inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents.[2][8]

Quantitative Data

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound and other CCR5 antagonists in cancer metastasis research.

Table 1: In Vitro Efficacy of this compound against Cancer Cell Lines

Cell LineCancer TypeAssayVicriviroc ConcentrationObserved EffectReference
MDA-MB-231Breast CancerCalcium Mobilization AssayNot Specified90% inhibition of CCL5-induced calcium response[6]
Hs578TBreast CancerCalcium Mobilization AssayNot SpecifiedSignificant inhibition of CCL5-induced calcium response[6]
MDA-MB-231Breast Cancer3D Invasion Assay100 nmol/LInhibition of FBS-induced cell invasion[6]
Hs578TBreast Cancer3D Invasion Assay100 nmol/LInhibition of FBS-induced cell invasion[6]
Ba/F3-CCR5(Murine pro-B)Chemotaxis Assay< 1 nM (IC50)Potent inhibition of MIP-1α-induced chemotaxis[9]

Table 2: In Vivo Efficacy of CCR5 Antagonists in Mouse Models of Cancer Metastasis

Cancer TypeMouse ModelCCR5 AntagonistTreatment RegimenKey FindingsReference
Breast CancerXenograft (MDA-MB-231 cells)VicrivirocNot SpecifiedBlocked metastasis of human breast cancer xenografts[2]
Breast CancerExperimental Metastasis Model (MDA.pFULG cells)Maraviroc (another CCR5 antagonist)Not Specified90% reduction in the number and size of pulmonary metastases[3][7][10]

Signaling Pathway

The binding of CCL5 to CCR5 on cancer cells activates a cascade of downstream signaling pathways that promote cell migration, invasion, and survival. This compound blocks the initiation of this cascade.

References

Application Notes and Protocols for Vicriviroc Malate in Animal Models of Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc malate is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] While primarily developed as an antiretroviral agent for the treatment of HIV-1 infection, the crucial role of the CCR5 pathway in mediating inflammatory responses has opened avenues for its investigation in a variety of inflammatory and autoimmune diseases.[1][2] CCR5 is expressed on the surface of various immune cells, including T cells, macrophages, and dendritic cells. Its activation by ligands such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4) plays a pivotal role in the recruitment of these cells to sites of inflammation. Consequently, blocking CCR5 signaling with antagonists like vicriviroc presents a promising therapeutic strategy to mitigate pathological inflammation.

These application notes provide an overview of the potential use of this compound in preclinical animal models of inflammatory diseases, drawing upon data from closely related CCR5 antagonists where direct studies with vicriviroc are not yet available. The provided protocols and data summaries are intended to serve as a guide for researchers designing and conducting studies to evaluate the efficacy of CCR5 antagonists in inflammatory disease models.

Mechanism of Action: CCR5 in Inflammation

The signaling cascade initiated by the binding of chemokines to CCR5 is central to the inflammatory process. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. Subsequently, a cascade of downstream signaling events results in cellular responses critical for inflammation, including chemotaxis, cellular activation, and proliferation. By blocking the initial ligand-receptor interaction, CCR5 antagonists like vicriviroc can effectively inhibit these pro-inflammatory cellular responses.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokines Chemokines (CCL3, CCL4, CCL5) CCR5 CCR5 Receptor Chemokines->CCR5 Binds G_Protein G-Protein Activation CCR5->G_Protein Activates Vicriviroc This compound Vicriviroc->CCR5 Blocks Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Signaling_Cascade Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release) Signaling_Cascade->Inflammatory_Response

Caption: CCR5 signaling pathway and the inhibitory action of this compound.

Application in Animal Models of Inflammatory Bowel Disease (IBD)

While direct studies using vicriviroc in IBD models are limited, research on the dual CCR2/CCR5 antagonist Cenicriviroc (CVC) in murine models of colitis provides valuable insights into the potential efficacy of CCR5 blockade in this context.

Quantitative Data Summary: Cenicriviroc in DSS-Induced Colitis

The following table summarizes the key findings from a study evaluating Cenicriviroc in a dextran sulfate sodium (DSS)-induced colitis mouse model.[3][4]

ParameterVehicle ControlCenicriviroc (CVC)P-valueReference
Disease Activity Index (DAI) Score IncreasedSignificantly Reduced< 0.05[3][4]
Serum TNF-α Levels ElevatedSignificantly Reduced< 0.05[3][4]
Colonic Inflammation (Histology) SevereAttenuatedN/A[3][4]
Colonic Fibrosis Markers (e.g., FN, CTGF, α-SMA) Increased in chronic modelDecreased< 0.01[3][4]
Experimental Protocol: DSS-Induced Colitis in Mice

This protocol outlines a general procedure for inducing colitis in mice using DSS and for evaluating the therapeutic effects of a CCR5 antagonist.

1. Animal Model:

  • Species: C57BL/6 mice, male, 8-10 weeks old.

2. Induction of Acute Colitis:

  • Administer 3-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.[4]

  • Control group receives regular drinking water.

3. Drug Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administer this compound or vehicle control daily via oral gavage, starting from day 0 or day 2 of DSS administration. Dosing should be based on pharmacokinetic studies. A dose of 10 mg/kg has been used for Vicriviroc in rats for pharmacokinetic studies.[1]

4. Monitoring and Endpoints:

  • Daily: Monitor body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

  • Endpoint (Day 7-10):

    • Sacrifice mice and collect colon tissue.

    • Measure colon length.

    • Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).

    • Fix a segment of the colon in 10% buffered formalin for histological analysis (H&E staining).

    • Homogenize a segment of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

DSS_Colitis_Workflow Start Start DSS_Induction Induce Colitis with DSS in Drinking Water (5-7 days) Start->DSS_Induction Treatment_Groups Administer this compound or Vehicle (Daily) DSS_Induction->Treatment_Groups Daily_Monitoring Monitor Body Weight, Stool, and Rectal Bleeding (DAI) Treatment_Groups->Daily_Monitoring Endpoint_Analysis Endpoint Analysis: - Colon Length - Histology - Serum Cytokines - MPO Assay Daily_Monitoring->Endpoint_Analysis Data_Analysis Data Analysis and Interpretation Endpoint_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating Vicriviroc in a DSS-induced colitis model.

Application in Animal Models of Neuroinflammation

The role of CCR5 in neuroinflammatory processes makes it a target for neurological disorders. Studies with the CCR5 antagonist Maraviroc in a mouse model of traumatic brain injury (TBI) suggest a neuroprotective effect.[5]

Quantitative Data Summary: Maraviroc in a Mouse Model of Traumatic Brain Injury

The following table summarizes the effects of Maraviroc in a controlled cortical impact (CCI) model of TBI in mice.

ParameterVehicle Control (TBI)Maraviroc (20 mg/kg)P-valueReference
Neurological Severity Score (mNSS) Significantly ImpairedSignificantly Improved (Day 3-7 post-TBI)< 0.05[5]
Microglial Activation IncreasedSuppressedN/A[5]
Pro-inflammatory Cytokine Expression ElevatedReducedN/A[5]
Experimental Protocol: Controlled Cortical Impact (CCI) Model for Neuroinflammation

This protocol provides a general method for inducing TBI and assessing the therapeutic potential of a CCR5 antagonist.

1. Animal Model:

  • Species: C57BL/6 mice, male, 10-12 weeks old.

2. Surgical Procedure (CCI):

  • Anesthetize the mouse (e.g., isoflurane).

  • Perform a craniotomy over the desired brain region (e.g., parietal cortex).

  • Use a stereotaxic CCI device to induce a controlled brain injury.

  • Suture the scalp and allow the animal to recover.

3. Drug Administration:

  • Prepare this compound in a suitable vehicle.

  • Administer this compound or vehicle control via intraperitoneal injection, typically starting 1 hour post-injury and continuing daily for a specified period (e.g., 3-7 days). A dose of 20 mg/kg was used for Maraviroc in a similar study.[5]

4. Behavioral and Neurological Assessment:

  • Perform a battery of behavioral tests at various time points post-injury (e.g., modified Neurological Severity Score (mNSS), rotarod test, Morris water maze) to assess motor and cognitive function.

5. Histological and Molecular Analysis:

  • At the study endpoint, perfuse the animals and collect brain tissue.

  • Perform immunohistochemistry to assess neuronal damage (e.g., Fluoro-Jade B staining), microglial activation (e.g., Iba1 staining), and astrogliosis (e.g., GFAP staining).

  • Use techniques like qPCR or ELISA to quantify the expression of inflammatory mediators (e.g., TNF-α, IL-1β) in brain homogenates.

TBI_Neuroinflammation_Workflow Start Start CCI_Surgery Induce Traumatic Brain Injury (CCI Model) Start->CCI_Surgery Post-Op_Treatment Administer this compound or Vehicle (i.p.) CCI_Surgery->Post-Op_Treatment Behavioral_Testing Neurological and Behavioral Assessments (mNSS, Rotarod) Post-Op_Treatment->Behavioral_Testing Tissue_Analysis Endpoint Histological and Molecular Analysis of Brain Tissue Behavioral_Testing->Tissue_Analysis Data_Interpretation Data Analysis and Interpretation Tissue_Analysis->Data_Interpretation

Caption: Experimental workflow for evaluating Vicriviroc in a TBI model of neuroinflammation.

Pharmacokinetics of Vicriviroc in Rodents

Understanding the pharmacokinetic profile of Vicriviroc is crucial for designing effective in vivo studies.

Quantitative Data Summary: Vicriviroc Pharmacokinetics in Rats

The following table provides pharmacokinetic parameters of Vicriviroc in male rats following a 10 mg/kg oral dose.[1]

ParameterValueUnitReference
Dose 10mg/kg (p.o.)[1]
Cmax 1.8µg/mL[1]
Tmax 1.3hours[1]
AUC (0-24h) 10.1µg*h/mL[1]
Oral Bioavailability 56%[1]

Conclusion

The available preclinical data on CCR5 antagonists strongly support the rationale for evaluating this compound in animal models of inflammatory diseases. Its mechanism of action, targeting a key chemokine receptor involved in leukocyte trafficking, suggests potential therapeutic utility in conditions such as inflammatory bowel disease, rheumatoid arthritis, and neuroinflammatory disorders. The provided data summaries and experimental protocols offer a foundation for researchers to design and execute studies aimed at elucidating the efficacy and mechanism of action of Vicriviroc in these and other inflammatory contexts. Careful consideration of pharmacokinetic and pharmacodynamic relationships will be essential for translating preclinical findings into potential clinical applications.

References

Troubleshooting & Optimization

Troubleshooting Vicriviroc Malate Solubility for In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Vicriviroc Malate for in vitro assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to ensure the successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when preparing this compound solutions for in vitro studies.

Q1: My this compound is not dissolving completely in DMSO. What should I do?

A1: Incomplete dissolution in DMSO is often due to moisture absorption by the solvent. DMSO is hygroscopic and can readily absorb water from the atmosphere, which can significantly reduce the solubility of many organic compounds.

  • Troubleshooting Steps:

    • Use fresh, anhydrous DMSO: Always use a new, sealed bottle of anhydrous or molecular sieve-dried DMSO.

    • Proper storage: Store DMSO in a desiccator to minimize moisture absorption.

    • Gentle warming: If the compound still does not dissolve, you can gently warm the solution in a hot water bath.

    • Sonication: Alternatively, use an ultrasonic bath to aid dissolution.

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. This occurs because the compound is poorly soluble in water, and the high concentration of the DMSO stock solution crashes out when introduced to the aqueous environment.

  • Troubleshooting Steps:

    • Lower the stock concentration: Prepare a less concentrated DMSO stock solution.

    • Stepwise dilution: Perform serial dilutions in a mixture of DMSO and your aqueous buffer before the final dilution into the medium.

    • Increase the final DMSO concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, but be mindful of potential solvent toxicity to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v).

    • Use a co-solvent: Consider using a co-solvent like ethanol in your initial stock preparation, as this can sometimes improve solubility upon aqueous dilution.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of your this compound stock solutions.

  • Storage Recommendations:

    • Short-term (up to 1 month): Store at -20°C.[1][2]

    • Long-term (up to 6-12 months): Store at -80°C.[1][2]

    • Avoid freeze-thaw cycles: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freezing and thawing.[1][2]

    • Protect from light: Store aliquots in amber-colored vials or wrap them in foil to protect them from light.

Q4: Can I dissolve this compound directly in water or PBS?

A4: While this compound has some solubility in water (approximately 34-50 mg/mL), it is significantly more soluble in organic solvents like DMSO and ethanol.[2][3] For most in vitro assays that require a high concentration stock solution, dissolving directly in aqueous buffers is not recommended due to the risk of incomplete dissolution and the potential for precipitation. It is best practice to first prepare a concentrated stock in a suitable organic solvent and then dilute it into your aqueous experimental medium.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO100 - 134149.76 - 200.68[4]
DMSO121181.21[3]
DMSO100153.91[2]
Ethanol100 - 121Not specified[2][3]
Water34 - 5050.92[2][3]

Note: The molecular weight of this compound is approximately 667.72 g/mol , which is used for the molar concentration calculations.[4] Solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvents.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath or water bath

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound is 667.72 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 0.010 mol/L * 0.001 L * 667.72 g/mol = 0.0066772 g = 6.68 mg

  • Weigh the compound:

    • Carefully weigh out 6.68 mg of this compound powder using an analytical balance.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Aid dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gently warm the solution in a water bath (not exceeding 37°C) for a few minutes or place it in an ultrasonic bath for 5-10 minutes.

  • Aliquot for storage:

    • Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber-colored microcentrifuge tubes.

  • Store appropriately:

    • Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.

Visual Guides

The following diagrams illustrate key workflows for troubleshooting and experimental preparation.

G Troubleshooting this compound Solubility Issues start Start: this compound Solubility Issue issue Identify the Issue start->issue incomplete_dissolution Incomplete Dissolution in Organic Solvent issue->incomplete_dissolution e.g., in DMSO precipitation Precipitation upon Aqueous Dilution issue->precipitation e.g., in media check_solvent Use Fresh, Anhydrous DMSO/Ethanol incomplete_dissolution->check_solvent lower_stock Lower Stock Concentration precipitation->lower_stock stepwise_dilution Perform Stepwise Dilution precipitation->stepwise_dilution check_dmso_final Check Final DMSO Concentration (≤0.5%) precipitation->check_dmso_final aid_dissolution Apply Gentle Heat or Sonication check_solvent->aid_dissolution success Issue Resolved aid_dissolution->success lower_stock->success stepwise_dilution->success check_dmso_final->success G Experimental Workflow: Preparing this compound for In Vitro Assay start Start: this compound Powder weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute Stock into Cell Culture Medium store->dilute assay Add to In Vitro Assay dilute->assay

References

Optimizing Vicriviroc Malate concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Vicriviroc Malate in cell culture experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] It functions as a noncompetitive allosteric antagonist, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1] This binding induces a conformational change in the receptor, which in turn prevents the interaction of CCR5 with its ligands, such as the HIV-1 envelope glycoprotein gp120, and endogenous chemokines like RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1][3][4] Consequently, this compound effectively blocks the downstream signaling pathways initiated by CCR5 activation.[3][4]

Q2: What is the recommended concentration range for this compound in cell culture experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, based on its high potency, effective concentrations are typically in the low nanomolar range. For antiviral assays, EC50 values range from 0.04 nM to 2.3 nM.[3] For functional assays such as inhibition of chemokine-induced chemotaxis and intracellular calcium release, IC50 values are reported to be approximately 0.91 nM and 16 nM, respectively.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO) and water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.5%, to avoid solvent-induced cytotoxicity.

Q4: What is the known cytotoxicity profile of this compound?

Data Presentation

Table 1: In Vitro Efficacy of this compound

Assay TypeCell Line/SystemLigand/VirusIC50 / EC50 / KiReference
CCR5 Binding AffinityCompetition Binding AssaySCH-CKi = 0.8 nM[3]
CCR5 Binding AffinityCompetition Binding AssayKi = 2.5 nM[5]
Antiviral ActivityR5-tropic HIV-1 isolates in PBMCsHIV-1EC50 = 0.04 - 2.3 nM[3]
Antiviroc ActivityHIV-1 isolates in PBMC cellsHIV-1 (JrFL)IC90 = 3.3 nM[5]
Antiviroc ActivityHIV-1 isolates in PBMC cellsHIV-1 (ADA-M)IC90 = 2.8 nM[5]
Antiviroc ActivityHIV-1 isolates in PBMC cellsHIV-1 (RU 570)IC90 = 10 nM[5]
Chemotaxis InhibitionBa/F3 cells expressing human CCR5MIP-1αIC50 = 0.91 nM[3]
Calcium Flux InhibitionU-87-CCR5 cellsRANTESIC50 = 16 nM[3]
GTPγS Binding InhibitionMembranes from HTS-hCCR5 cellsRANTESIC50 = 4.2 nM[3]
hERG Current AttenuationVoltage-clamped L929 cellsIC50 = 5.8 µM[5]

Experimental Protocols

Protocol 1: Chemotaxis Assay

This protocol describes how to assess the inhibitory effect of this compound on chemokine-induced cell migration using a transwell assay.

Materials:

  • CCR5-expressing cells (e.g., Ba/F3-CCR5, primary T-cells)

  • Chemotaxis buffer (e.g., RPMI with 1% FBS)

  • Chemoattractant (e.g., RANTES/CCL5 or MIP-1α/CCL3)

  • This compound

  • Transwell inserts (e.g., 5 µm pore size)

  • 24-well plate

  • Cell viability stain (e.g., trypan blue)

  • Detection reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Preparation: Culture CCR5-expressing cells to a sufficient density. On the day of the experiment, harvest the cells and resuspend them in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of this compound in chemotaxis buffer. The final concentrations should bracket the expected IC50 (e.g., 0.01 nM to 100 nM).

  • Assay Setup: a. Add 600 µL of chemotaxis buffer containing the chemoattractant (e.g., 10 nM RANTES) to the lower wells of a 24-well plate. b. In separate tubes, pre-incubate the cell suspension with the various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C. c. Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration: a. Carefully remove the transwell inserts from the wells. b. Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a viability assay like CellTiter-Glo®.

  • Data Analysis: Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Calcium Flux Assay

This protocol outlines a method to measure the inhibition of chemokine-induced intracellular calcium mobilization by this compound using a fluorescent calcium indicator.

Materials:

  • CCR5-expressing cells (e.g., U-87-CCR5)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Chemoattractant (e.g., RANTES/CCL5)

  • This compound

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed CCR5-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: a. Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. c. Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.

  • Compound and Ligand Preparation: a. Prepare serial dilutions of this compound in HBSS. b. Prepare the chemoattractant (e.g., RANTES) at a concentration that elicits a submaximal response.

  • Measurement of Calcium Flux: a. Wash the cells once with HBSS to remove excess dye. b. Add 100 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 10-20 minutes at room temperature. c. Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation/Emission ~490/525 nm for Fluo-4). d. Inject the chemoattractant into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the calcium response for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in culture medium - Exceeding the solubility limit.- High concentration of the compound in the final working solution.- Ensure the final DMSO concentration is ≤ 0.5%.- Prepare fresh dilutions from the stock solution for each experiment.- If precipitation persists, consider using a different solvent or a lower concentration range.
Low or no inhibitory activity - Inactive compound due to improper storage or handling.- Low expression of CCR5 on the cell line.- Degraded chemoattractant.- Use a fresh aliquot of this compound stock solution.- Verify CCR5 expression on your cells using flow cytometry or western blotting.- Use a fresh preparation of the chemoattractant and confirm its activity.
High background in functional assays - Autofluorescence of the compound.- High concentration of DMSO.- Run a control with this compound alone (no cells) to check for autofluorescence.- Ensure the final DMSO concentration is as low as possible and include a vehicle control in all experiments.
Inconsistent results between experiments - Variation in cell density or passage number.- Inconsistent incubation times.- Variability in reagent preparation.- Use cells within a consistent passage number range and ensure uniform cell seeding.- Standardize all incubation times and temperatures.- Prepare fresh reagents for each experiment and ensure accurate dilutions.
Potential off-target effects - At higher concentrations, this compound may interact with other receptors or ion channels (e.g., hERG).- Use the lowest effective concentration of this compound as determined by a dose-response curve.- Consider using a structurally unrelated CCR5 antagonist as a control to confirm that the observed effects are CCR5-mediated.

Visualizations

G cluster_0 This compound Action cluster_1 Downstream Inhibition vicriviroc This compound binding Allosteric Binding vicriviroc->binding Binds to ccr5 CCR5 Receptor conformational_change Conformational Change ccr5->conformational_change binding->ccr5 no_binding Chemokine Binding Blocked conformational_change->no_binding Leads to chemokine Chemokine (e.g., RANTES) chemokine->no_binding Cannot bind no_signaling Downstream Signaling Inhibited no_binding->no_signaling cellular_response Cellular Response (e.g., Migration, Ca2+ Flux) Blocked no_signaling->cellular_response G start Start prepare_cells Prepare CCR5+ Cells start->prepare_cells prepare_compounds Prepare Vicriviroc & Chemoattractant start->prepare_compounds pre_incubate Pre-incubate Cells with Vicriviroc prepare_cells->pre_incubate setup_transwell Setup Transwell Plate prepare_compounds->setup_transwell add_cells Add Cells to Upper Chamber setup_transwell->add_cells pre_incubate->add_cells incubate Incubate (2-4 hours) add_cells->incubate quantify Quantify Migrated Cells incubate->quantify analyze Analyze Data (IC50) quantify->analyze end End analyze->end G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate CCR5+ Cells load_dye Load with Calcium Dye plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells prepare_solutions Prepare Vicriviroc & Ligand add_vicriviroc Add Vicriviroc prepare_solutions->add_vicriviroc inject_ligand Inject Ligand prepare_solutions->inject_ligand wash_cells->add_vicriviroc read_baseline Read Baseline Fluorescence add_vicriviroc->read_baseline read_baseline->inject_ligand read_kinetics Read Kinetic Fluorescence inject_ligand->read_kinetics analyze_data Calculate % Inhibition & IC50 read_kinetics->analyze_data

References

Technical Support Center: Mechanisms of Vicriviroc Malate Resistance in HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Vicriviroc Malate resistance in HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit HIV-1 entry?

Vicriviroc is an allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), which is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[1][2] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, Vicriviroc induces a conformational change in the receptor's extracellular loops.[2][3] This altered conformation prevents the viral envelope glycoprotein gp120 from effectively binding to CCR5, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[1][2]

Q2: What are the primary mechanisms of resistance to Vicriviroc?

There are two main mechanisms by which HIV-1 can develop resistance to Vicriviroc:

  • Emergence of resistant R5-tropic viruses: The virus can acquire mutations in its envelope glycoprotein (Env) that allow it to recognize and utilize the Vicriviroc-bound conformation of the CCR5 co-receptor for entry.[1][4] This is the most common in vitro resistance pathway.[1]

  • Co-receptor switching: The virus can switch its co-receptor usage from CCR5 to the C-X-C chemokine receptor type 4 (CXCR4).[1][5] Since Vicriviroc is a CCR5-specific antagonist, it has no activity against CXCR4-tropic (X4-tropic) viruses.[1] This is a common mechanism of virologic failure in patients treated with CCR5 antagonists.[1][6]

Q3: Which genetic regions of HIV-1 are most commonly associated with Vicriviroc resistance?

Mutations in the V3 loop of the gp120 envelope glycoprotein are the primary determinants of Vicriviroc resistance.[6][7][8][9][10] However, mutations in other regions of gp120, such as the V2 and V4 loops, and even in the gp41 fusion peptide, have also been shown to contribute to resistance.[11][12]

Q4: What is the difference between genotypic and phenotypic resistance assays?

  • Genotypic assays detect specific genetic mutations in the HIV-1 genome that are known to be associated with drug resistance.[13][14] For Vicriviroc, this typically involves sequencing the V3 loop of the env gene to identify mutations that confer resistance or predict co-receptor tropism.[13][15]

  • Phenotypic assays directly measure the ability of a patient's viral strain to replicate in the presence of a drug.[16][17] For Vicriviroc, this involves generating recombinant viruses with the patient's env gene and testing their susceptibility to the drug in cell culture.[16][18]

Q5: What is meant by a reduction in Maximal Percent Inhibition (MPI)?

A reduction in the Maximal Percent Inhibition (MPI) is a hallmark of phenotypic resistance to CCR5 antagonists like Vicriviroc.[1] It indicates that the virus can still enter cells and replicate even at saturating concentrations of the drug, signifying that the virus has adapted to use the drug-bound form of the CCR5 receptor.[1] An MPI of less than 95% is often considered indicative of resistance.[4]

Troubleshooting Guides

Guide 1: Investigating Unexpected Virologic Failure in a Vicriviroc-Treated Patient

Problem: A patient on a Vicriviroc-containing regimen shows an increase in viral load despite good adherence.

Possible Causes and Troubleshooting Steps:

  • Co-receptor Switching (CCR5 to CXCR4):

    • Rationale: The selective pressure of Vicriviroc may have led to the emergence of a pre-existing or newly evolved CXCR4-tropic virus.

    • Action: Perform a co-receptor tropism assay on the patient's plasma sample. A phenotypic assay (e.g., Trofile®) is preferred, but a genotypic assay can also be used to predict tropism based on the V3 loop sequence.[16][19]

    • Interpretation: If the result indicates the presence of CXCR4-using virus (X4 or dual/mixed-tropic), this is the likely cause of virologic failure, and Vicriviroc should be discontinued.[19]

  • Development of Resistance in R5-tropic Virus:

    • Rationale: The R5-tropic virus may have acquired mutations that allow it to use the Vicriviroc-bound CCR5 receptor.

    • Action: If the tropism assay confirms the virus is still R5-tropic, perform a phenotypic resistance assay (e.g., PhenoSense® Entry) to measure the virus's susceptibility to Vicriviroc.[1]

    • Interpretation: Look for a rightward shift in the IC50 curve and, more importantly, a reduction in the Maximal Percent Inhibition (MPI).[1] A significant decrease in MPI indicates resistance. Concurrently, perform genotypic sequencing of the viral env gene to identify resistance-associated mutations.

Guide 2: Difficulty in Generating Vicriviroc-Resistant HIV-1 in vitro

Problem: Repeated attempts to select for Vicriviroc-resistant HIV-1 in cell culture have been unsuccessful.

Possible Causes and Troubleshooting Steps:

  • Inappropriate Viral Strain:

    • Rationale: Some HIV-1 strains may have a higher genetic barrier to developing Vicriviroc resistance.

    • Action: Use a primary HIV-1 isolate known to be R5-tropic. If possible, use a virus with a known susceptibility to Vicriviroc as a baseline.

  • Suboptimal Drug Concentration:

    • Rationale: The concentration of Vicriviroc used for selection may be too high, leading to complete inhibition of viral replication, or too low, providing insufficient selective pressure.

    • Action: Start with a concentration of Vicriviroc that is close to the IC50 of the wild-type virus. Gradually increase the drug concentration in subsequent passages as the virus adapts.

  • Inadequate Culture Duration:

    • Rationale: The development of resistance is a gradual process that requires multiple rounds of viral replication.

    • Action: Be patient. It can take several weeks to months of continuous passaging to select for resistant variants. Monitor viral replication at each passage (e.g., by p24 antigen ELISA) to ensure the culture is productive.

  • Limited Viral Diversity in the Starting Inoculum:

    • Rationale: A more diverse viral population has a higher probability of containing pre-existing variants with a propensity for resistance.

    • Action: Consider using a viral swarm (a mixed population of related viruses) rather than a clonal virus as the starting inoculum.

Data Presentation

Table 1: Key Mutations Associated with Vicriviroc Resistance in HIV-1 Env

Env Region Mutation Observed Effect Reference(s)
V3 LoopS306PAssociated with complete phenotypic resistance.[9][10]
V3 LoopQ315EEssential for resistance in a subtype D isolate.[8]
V3 LoopR321GEssential for resistance in a subtype D isolate.[8]
V4 LoopI408TMay contribute to resistance, alone or with other mutations.[11]
C4 DomainG429RContributes to the infectivity of resistant variants.[8]

Table 2: Phenotypic Susceptibility to CCR5 Antagonists in Vicriviroc-Resistant HIV-1

Compound Cross-Resistance Observed with Vicriviroc Reference(s)
MaravirocOften observed, but some resistant strains remain sensitive.[10][20]
TAK-779Commonly observed.[9][10]
AplavirocVariable; some resistant strains are sensitive.[20]

Experimental Protocols

Protocol 1: Generation of HIV-1 Env-Pseudotyped Viruses

This protocol describes the production of single-round infectious pseudoviruses, which are essential for phenotypic resistance and neutralization assays.

Materials:

  • HEK293T cells

  • Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Expression plasmid containing the patient-derived env gene

  • Transfection reagent (e.g., FuGENE 6)

  • Complete DMEM (with 10% FBS and antibiotics)

  • 0.45-micron filters

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask to be 50-80% confluent on the day of transfection.[7]

  • DNA Preparation: In a sterile tube, mix 4 µg of the Env-expressing plasmid and 8 µg of the pSG3ΔEnv backbone plasmid with serum-free DMEM.[21]

  • Transfection: Add the transfection reagent to the DNA mixture according to the manufacturer's instructions and incubate to allow complex formation. Add the DNA-transfection reagent complex dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.[21]

  • Harvest: Collect the cell culture supernatant, which contains the pseudoviruses.

  • Clarification and Storage: Centrifuge the supernatant to pellet cell debris, then filter through a 0.45-micron filter.[21] Aliquot the virus-containing supernatant and store at -80°C.

Protocol 2: Genotypic Analysis of the HIV-1 V3 Loop

This protocol outlines the key steps for determining the sequence of the V3 loop to identify resistance mutations and predict co-receptor tropism.

Materials:

  • Patient plasma sample with a viral load >1,000 copies/mL

  • Viral RNA extraction kit

  • RT-PCR reagents with primers flanking the V3 region of the env gene

  • DNA sequencing reagents and access to a sequencer

  • Sequence analysis software and online tools for tropism prediction (e.g., Geno2Pheno)

Procedure:

  • RNA Extraction: Extract viral RNA from the patient's plasma using a commercial kit.

  • RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA and amplify the V3 region of the env gene.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing: Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis: Analyze the resulting sequence to identify amino acid mutations compared to a wild-type reference.

  • Tropism Prediction: Input the V3 loop sequence into a tropism prediction algorithm (e.g., Geno2Pheno) to determine if the virus is predicted to be R5-tropic, X4-tropic, or dual/mixed-tropic.

Mandatory Visualizations

HIV_Entry_and_Vicriviroc_Inhibition cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Vicriviroc Vicriviroc Vicriviroc->CCR5 Inhibition

Caption: HIV-1 entry and its inhibition by Vicriviroc.

Vicriviroc_Resistance_Mechanisms cluster_resistance Vicriviroc Selective Pressure Start R5-tropic HIV-1 (Sensitive to Vicriviroc) Pathway1 Mechanism 1: Usage of Drug-Bound CCR5 Start->Pathway1 Pathway2 Mechanism 2: Co-receptor Switch Start->Pathway2 Resistant_R5 Resistant R5-tropic HIV-1 (V3 Loop Mutations) Pathway1->Resistant_R5 X4_Virus X4-tropic HIV-1 Pathway2->X4_Virus

Caption: Primary mechanisms of HIV-1 resistance to Vicriviroc.

Phenotypic_Assay_Workflow PatientSample Patient Plasma (Viral RNA) RT_PCR RT-PCR Amplification of env gene PatientSample->RT_PCR Cloning Clone env into Expression Vector RT_PCR->Cloning Transfection Co-transfect HEK293T cells with Env plasmid and env-deficient backbone Cloning->Transfection Pseudovirus Harvest Env-Pseudotyped Virus Transfection->Pseudovirus Infection Infect target cells (e.g., TZM-bl) in presence of varying Vicriviroc concentrations Pseudovirus->Infection Readout Measure Luciferase Activity (or other reporter gene) Infection->Readout Analysis Calculate IC50 and Maximal Percent Inhibition (MPI) Readout->Analysis

Caption: Workflow for a phenotypic Vicriviroc resistance assay.

References

Technical Support Center: Understanding Virologic Failure with Vicriviroc Malate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vicriviroc Malate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

Vicriviroc is an investigational antiretroviral drug that belongs to a class of HIV entry inhibitors known as CCR5 co-receptor antagonists.[1] It functions by binding to the human CCR5 co-receptor on the surface of immune cells, such as T-cells and macrophages.[2][3] This binding induces a conformational change in the CCR5 receptor, which prevents the HIV-1 envelope protein, gp120, from attaching to it.[1][4] By blocking this interaction, Vicriviroc prevents R5-tropic HIV-1 from entering and infecting the host cell.[2][3]

Q2: What is virologic failure in the context of Vicriviroc treatment?

Virologic failure during Vicriviroc treatment is defined as the inability to achieve or maintain suppression of viral replication to a desired level. In clinical trials, this was often characterized as a failure to achieve a significant reduction in HIV-1 RNA levels from baseline or a rebound in viral load after an initial response.[5][6] For instance, in a phase 2 study, virologic failure was defined as a less than 1 log10 decline in HIV-1 RNA from baseline at or after 16 weeks of treatment.[5][6]

Q3: What are the primary mechanisms of virologic failure with Vicriviroc?

There are two main mechanisms by which HIV-1 can overcome the action of Vicriviroc:

  • Co-receptor Tropism Switch: The virus may switch from using the CCR5 co-receptor to using the CXCR4 co-receptor for cell entry.[7] Since Vicriviroc specifically targets CCR5, it is ineffective against CXCR4-using (X4) or dual/mixed-tropic (D/M) viruses.[4] The emergence of pre-existing or newly evolved X4 or D/M variants is a common cause of virologic failure.[7]

  • Resistance through Use of Drug-Bound CCR5: The virus can develop mutations in its envelope glycoprotein (gp120), particularly in the V3 loop region, that allow it to recognize and use the CCR5 co-receptor even when Vicriviroc is bound to it.[7] In this scenario, the virus remains R5-tropic but is no longer inhibited by the drug.

Troubleshooting Guides

Problem 1: Suboptimal antiviral activity of Vicriviroc in vitro.

  • Possible Cause 1: Incorrect viral tropism.

    • Troubleshooting Step: Confirm the co-receptor tropism of the HIV-1 strain being used. Vicriviroc is only active against CCR5-tropic (R5) viruses.[4] Use a validated tropism assay (phenotypic or genotypic) to ensure the virus is not CXCR4-tropic (X4) or dual/mixed (D/M).

  • Possible Cause 2: Pre-existing resistance.

    • Troubleshooting Step: The viral isolate may harbor pre-existing mutations in the envelope gene that confer resistance to CCR5 antagonists. Perform a baseline genotypic analysis of the env gene, specifically the V3 loop, to identify any known resistance-associated mutations. A phenotypic susceptibility assay can also be performed to determine the IC50 value of Vicriviroc against the specific viral strain.

  • Possible Cause 3: Low level of CCR5 expression on target cells.

    • Troubleshooting Step: The level of CCR5 expression on the target cells can influence the potency of CCR5 antagonists. Ensure that the cell line or primary cells used in the assay express adequate levels of CCR5. Consider using a cell line with standardized CCR5 expression levels for more consistent results.

Problem 2: Emergence of virologic failure in a clinical or pre-clinical study.

  • Possible Cause 1: Shift in co-receptor tropism.

    • Troubleshooting Step: At the time of virologic failure, perform a co-receptor tropism assay on plasma-derived HIV-1 RNA.[8] A switch from an R5-tropic virus at baseline to an X4 or D/M-tropic virus at the time of failure is a strong indicator of this mechanism of resistance.[7]

  • Possible Cause 2: Development of resistance mutations.

    • Troubleshooting Step: Conduct genotypic and phenotypic resistance testing on viral samples from the time of virologic failure.

      • Genotypic testing: Sequence the HIV-1 env gene to identify mutations in the V3 loop and other regions that have been associated with resistance to CCR5 antagonists.

      • Phenotypic testing: Use an assay like the PhenoSense™ Entry assay to measure the fold-change in the IC50 of Vicriviroc compared to a wild-type reference virus. A significant increase in the IC50 value indicates the development of resistance.[9]

  • Possible Cause 3: Suboptimal drug exposure.

    • Troubleshooting Step: In a clinical setting, assess patient adherence and measure plasma drug concentrations to ensure they are within the therapeutic range. In pre-clinical models, verify the dosing and pharmacokinetic profile of Vicriviroc.

Data Presentation

Table 1: Virologic Failure Rates in a Phase 2 Study of Vicriviroc in Treatment-Experienced Patients (Week 48)

Treatment GroupNumber of PatientsVirologic Failure Rate (%)
Placebo2886
Vicriviroc 5 mg3040
Vicriviroc 10 mg3027
Vicriviroc 15 mg3033

Data from a phase 2, double-blind, randomized study. Virologic failure was defined as <1 log10 decline in HIV-1 RNA from baseline at or after 16 weeks post-randomization.[5][6][10]

Table 2: Emergence of Dual/Mixed-Tropic HIV-1 in Patients Receiving Vicriviroc

Patient PopulationNumber of PatientsEmergence of Dual/Mixed-Tropic Virus (%)
Randomized to Vicriviroc11329

Data from a 3-year follow-up of a phase 2 study.[10]

Experimental Protocols

1. Phenotypic Co-receptor Tropism Assay (e.g., Trofile™ Assay)

This assay determines the ability of a patient's HIV-1 envelope glycoproteins to mediate entry into cells expressing either the CCR5 or CXCR4 co-receptor.

  • Principle: Patient-derived HIV-1 env gene sequences are amplified from plasma RNA and used to create pseudoviruses. These pseudoviruses, which contain a luciferase reporter gene, are then used to infect two types of target cell lines: one that expresses CD4 and CCR5, and another that expresses CD4 and CXCR4. Viral entry and replication are quantified by measuring luciferase activity.[9][11]

  • Generalized Methodology:

    • Viral RNA Extraction: Isolate viral RNA from patient plasma.

    • RT-PCR and env Amplification: Reverse transcribe the viral RNA to cDNA and amplify the full gp160 coding region of the env gene using PCR.

    • Pseudovirus Production: Co-transfect mammalian cells with the amplified patient-derived env gene and an HIV-1 genomic vector that lacks its own env gene but contains a luciferase reporter gene. This results in the production of replication-incompetent pseudoviruses displaying the patient's envelope proteins.

    • Infection of Target Cells: Incubate the pseudoviruses with target cell lines expressing either CD4/CCR5 or CD4/CXCR4.

    • Luciferase Assay: After a set incubation period, lyse the cells and measure luciferase activity.

    • Interpretation:

      • R5-tropic: Luciferase signal is detected only in CD4/CCR5 cells.

      • X4-tropic: Luciferase signal is detected only in CD4/CXCR4 cells.

      • Dual/Mixed-tropic (D/M): Luciferase signal is detected in both cell lines.[12]

2. Genotypic Co-receptor Tropism Assay (V3 Loop Sequencing)

This assay predicts co-receptor usage based on the amino acid sequence of the V3 loop of the HIV-1 gp120 protein.

  • Principle: The V3 loop is a key determinant of co-receptor binding. Specific amino acid changes in this region can predict whether a virus will use CCR5 or CXCR4. The sequence of the V3 loop is determined and analyzed using a bioinformatic algorithm to predict tropism.[8][10]

  • Generalized Methodology:

    • Viral RNA Extraction and RT-PCR: Extract viral RNA from plasma and reverse transcribe it to cDNA.

    • V3 Loop Amplification: Use nested PCR to amplify the V3 region of the env gene.

    • DNA Sequencing: Sequence the amplified PCR product using standard Sanger sequencing or next-generation sequencing methods.

    • Sequence Analysis and Interpretation: Translate the nucleotide sequence into an amino acid sequence. Input the V3 loop sequence into a bioinformatic interpretation algorithm (e.g., geno2pheno[coreceptor]). The algorithm will provide a prediction of R5, X4, or D/M tropism based on the sequence features.[8][10]

3. Phenotypic Drug Susceptibility Assay (e.g., PhenoSense™ Entry Assay)

This assay measures the in vitro susceptibility of patient-derived HIV-1 to entry inhibitors, including Vicriviroc.

  • Principle: Similar to the tropism assay, this method uses pseudoviruses with patient-derived envelope proteins. The susceptibility to a drug is determined by measuring the concentration of the drug required to inhibit viral replication by 50% (IC50).[9]

  • Generalized Methodology:

    • Pseudovirus Production: Generate pseudoviruses containing the patient's env gene as described for the tropism assay.

    • Infection in the Presence of Drug: Infect target cells (expressing the appropriate co-receptor) with the pseudoviruses in the presence of serial dilutions of Vicriviroc.

    • Luciferase Assay: After incubation, measure luciferase activity for each drug concentration.

    • Data Analysis and Interpretation: Calculate the percentage of viral inhibition at each drug concentration compared to a no-drug control. The IC50 is determined by plotting the percent inhibition against the drug concentration. The result is often reported as a fold-change in IC50 compared to a reference wild-type virus. A significant increase in the fold-change indicates reduced susceptibility (resistance).[13]

Mandatory Visualizations

HIV_Entry_and_Vicriviroc_Action cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Fusion Membrane Fusion & Viral Entry gp41->Fusion CD4->gp120 Conformational Change CCR5->gp41 3. gp41-mediated Fusion No_Fusion Entry Blocked CCR5->No_Fusion Conformational Change Prevents gp120 Binding Vicriviroc Vicriviroc Vicriviroc->CCR5 Binds to CCR5

Caption: HIV-1 entry pathway and the mechanism of action of Vicriviroc.

Virologic_Failure_Workflow Start Patient on Vicriviroc-containing regimen Virologic_Failure Virologic Failure Detected (Increased HIV-1 RNA) Start->Virologic_Failure Tropism_Assay Perform Co-receptor Tropism Assay Virologic_Failure->Tropism_Assay Resistance_Testing Perform Genotypic and/or Phenotypic Resistance Testing Virologic_Failure->Resistance_Testing R5_Virus Result: R5-tropic Tropism_Assay->R5_Virus X4_DM_Virus Result: X4 or D/M-tropic Tropism_Assay->X4_DM_Virus Susceptible Result: No evidence of Vicriviroc resistance Resistance_Testing->Susceptible Resistant Result: Vicriviroc resistance detected Resistance_Testing->Resistant Action_Investigate Action: Investigate other causes (e.g., adherence, drug interactions) R5_Virus->Action_Investigate Action_Switch Action: Discontinue Vicriviroc, Switch to alternative therapy X4_DM_Virus->Action_Switch Susceptible->Action_Investigate Resistant->Action_Switch

Caption: Troubleshooting workflow for virologic failure with Vicriviroc.

Resistance_Mechanisms Virologic_Failure Virologic Failure with Vicriviroc Mechanism1 Co-receptor Switch Virologic_Failure->Mechanism1 Mechanism2 Resistance in R5-tropic Virus Virologic_Failure->Mechanism2 Outcome1 Emergence of CXCR4-using (X4 or D/M) virus Mechanism1->Outcome1 Cause2 Mutations in gp120 (e.g., V3 loop) Mechanism2->Cause2 Outcome2 Virus utilizes drug-bound CCR5 Cause2->Outcome2

Caption: Logical relationships of Vicriviroc virologic failure mechanisms.

References

Vicriviroc Malate and Ion Channels: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Vicriviroc Malate on ion channels. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental investigations.

Quantitative Data Summary

The primary off-target interaction identified for Vicriviroc is with the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization.[1][2][3] The following table summarizes the available quantitative data on this interaction.

CompoundTargetAssay TypeCell LineIC50 (μM)Reference Compound IC50 (μM)
This compoundhERG (KCNH2)Whole-cell voltage clampL9295.8SCH-C (1.1)

IC50: The half maximal inhibitory concentration.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cellular excitability in our in vitro model after applying Vicriviroc. Could this be due to off-target ion channel effects?

A1: While Vicriviroc is a potent CCR5 antagonist, it has been shown to inhibit the hERG potassium channel at micromolar concentrations (IC50 = 5.8 μM).[1][2] If your experimental system expresses hERG channels and you are using Vicriviroc at concentrations approaching this IC50 value, it is possible that the observed effects on cellular excitability are due to hERG channel blockade. It is recommended to perform control experiments to assess the effect of Vicriviroc on hERG currents in your specific cell type.

Q2: Has Vicriviroc been screened against a broader panel of ion channels?

Q3: We are planning a study to investigate the cardiac safety profile of a new compound and want to use Vicriviroc as a comparator. What is known about its effects on QT interval?

A3: A clinical study in healthy subjects found that Vicriviroc, administered at both therapeutic and supratherapeutic doses, did not produce any clinically meaningful effect on the QT/QTc interval.[2] This suggests a lower potential for cardiac effects compared to its predecessor, SCH-C.[1]

Q4: Our lab is investigating the on-target effects of Vicriviroc on CCR5 signaling, and we're seeing changes in intracellular calcium levels. Is this an off-target effect on calcium channels?

A4: The observed changes in intracellular calcium are most likely related to Vicriviroc's on-target mechanism of action. As a CCR5 antagonist, Vicriviroc blocks the signaling cascade initiated by chemokines like RANTES.[1] This blockade prevents the G-protein coupled receptor (GPCR) mediated release of intracellular calcium stores.[1] Therefore, a decrease in chemokine-induced calcium flux is an expected outcome of effective CCR5 antagonism and not a direct off-target effect on calcium channels.

Troubleshooting Guides

Issue: Inconsistent hERG inhibition data in patch-clamp experiments.
  • Possible Cause 1: Voltage Protocol. The binding of some drugs to the hERG channel can be state-dependent (resting, open, or inactivated). Ensure you are using a consistent and appropriate voltage protocol to elicit hERG currents and assess inhibition.

  • Troubleshooting Step 1: Standardize the voltage-clamp protocol across all experiments. A typical protocol involves a depolarizing step to activate and then inactivate the channels, followed by a repolarizing step to measure the tail current.

  • Possible Cause 2: Compound Stability and Solubility. this compound may degrade or precipitate at high concentrations in aqueous solutions.

  • Troubleshooting Step 2: Prepare fresh stock solutions of Vicriviroc for each experiment. Visually inspect solutions for any signs of precipitation. Consider using a vehicle control (e.g., DMSO) and ensure the final concentration of the vehicle is consistent across all conditions and does not exceed a level that affects channel function (typically <0.1%).

  • Possible Cause 3: Cell Line Variability. The expression levels of hERG channels can vary between cell passages.

  • Troubleshooting Step 3: Use cells from a consistent passage number range for your experiments. Regularly validate the expression and function of hERG channels in your cell line using a known hERG inhibitor as a positive control.

Issue: Difficulty in distinguishing on-target from off-target effects on calcium signaling.
  • Possible Cause: Overlapping signaling pathways.

  • Troubleshooting Step: To isolate the effect on CCR5, perform experiments in a cell line that does not express the CCR5 receptor but does express the calcium channels you are interested in. If Vicriviroc still elicits a response in these cells, it would suggest a direct off-target effect. Additionally, use a known CCR5 agonist (e.g., RANTES) to stimulate calcium flux and then apply Vicriviroc to confirm its inhibitory effect is mediated through the CCR5 receptor.[1]

Experimental Protocols

Whole-Cell Voltage Clamp for hERG Current Measurement

This protocol is based on the methodology used to assess the effect of Vicriviroc on the hERG potassium channel.[1]

  • Cell Preparation: Mouse L-929 cells stably expressing recombinant hERG ion channels are cultured and transferred to a perfusion chamber on an inverted microscope.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Internal Solution (Pipette Solution): Composition (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

    • External Solution (Superfused Salt Solution): Composition (in mM): 144 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 11 Glucose. Adjust pH to 7.4 with NaOH.

    • Maintain the temperature at 35°C.

  • Voltage Protocol:

    • Hold the cell membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 1 second to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV for 2 seconds to allow for the measurement of the deactivating tail current.

  • Data Acquisition and Analysis:

    • Record the currents using an appropriate amplifier and data acquisition software.

    • Measure the peak tail current amplitude at -50 mV.

    • Apply Vicriviroc at various concentrations by perfusion and measure the resulting inhibition of the peak tail current.

    • Calculate the percentage of inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50 value.

Visualizations

hERG_Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Data Analysis start hERG-expressing L929 Cells culture Cell Culture start->culture transfer Transfer to Perfusion Chamber culture->transfer patch Whole-Cell Patch Clamp transfer->patch voltage Apply Voltage Protocol patch->voltage record Record hERG Currents voltage->record perfuse Perfuse Vicriviroc (Varying Concentrations) record->perfuse measure Measure Current Inhibition perfuse->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for assessing Vicriviroc's effect on hERG channels.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular chemokine Chemokine (e.g., RANTES) ccr5 CCR5 Receptor chemokine->ccr5 Binds & Activates vicriviroc Vicriviroc vicriviroc->ccr5 Blocks g_protein G-Protein ccr5->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Generates er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release Induces

Caption: Vicriviroc's on-target inhibition of CCR5-mediated calcium signaling.

References

Technical Support Center: Cytochrome P450 Metabolism of Vicriviroc Malate and Drug Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytochrome P450 (CYP) metabolism of Vicriviroc Malate and its potential for drug-drug interactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Which cytochrome P450 enzymes are responsible for the metabolism of Vicriviroc?

A1: The primary enzyme responsible for the metabolism of Vicriviroc in human liver microsomes is Cytochrome P450 3A4 (CYP3A4).[1] Minor contributions to its biotransformation are also made by CYP2C9 and CYP3A5.[1][2] Recombinant human CYP3A4 has been shown to catalyze the formation of all major metabolites of Vicriviroc.[1]

Q2: What are the major metabolic pathways of Vicriviroc?

A2: Vicriviroc is metabolized in human liver microsomes through several key pathways:

  • N-oxidation

  • O-demethylation

  • N,N-dealkylation

  • N-dealkylation

  • Oxidation to a carboxylic acid metabolite[1]

Q3: Does Vicriviroc inhibit or induce cytochrome P450 enzymes?

A3: In vitro studies using human liver microsomes have shown that Vicriviroc is a weak inhibitor of major CYP450 enzymes, with IC50 values greater than 30 µM for CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[3] This suggests a low likelihood of Vicriviroc causing clinically significant drug-drug interactions by inhibiting the metabolism of co-administered drugs. Information from available literature suggests that Vicriviroc does not induce CYP enzymes.[4]

Q4: What is the effect of CYP3A4 inhibitors on Vicriviroc plasma concentrations?

A4: Co-administration of Vicriviroc with strong inhibitors of CYP3A4 can significantly increase its plasma concentrations. For instance, the potent CYP3A4 inhibitor ritonavir has been shown to increase Vicriviroc plasma concentrations by 2- to 6-fold.[5][6] This necessitates caution and potential dose adjustments when Vicriviroc is used in combination with strong CYP3A4 inhibitors.

Q5: What is the effect of CYP3A4 inducers on Vicriviroc plasma concentrations?

A5: Co-administration with CYP3A4 inducers is expected to decrease Vicriviroc plasma concentrations, which may potentially reduce its efficacy. For example, when Vicriviroc was administered with the CYP3A4 inducer efavirenz, the Cmax and AUC of Vicriviroc were significantly reduced.[4]

Troubleshooting Guides

In Vitro Metabolism Experiments

Problem: Inconsistent or low rates of Vicriviroc metabolism in human liver microsomes (HLMs).

  • Possible Cause 1: Suboptimal Incubation Conditions.

    • Solution: Ensure that the incubation mixture contains all necessary cofactors, particularly an NADPH regenerating system. The protein concentration of HLMs should be optimized (typically 0.1-1.0 mg/mL). Incubation times should be within the linear range of metabolite formation.

  • Possible Cause 2: Poor Quality of HLMs.

    • Solution: Use a new batch of pooled HLMs from a reputable supplier with certified CYP3A4 activity. Perform a positive control experiment with a known CYP3A4 substrate, such as midazolam or testosterone, to verify the metabolic competency of the microsomes.

  • Possible Cause 3: Analyte Instability.

    • Solution: Vicriviroc and its metabolites may be unstable under certain conditions. Minimize freeze-thaw cycles of all reagents and samples. Analyze samples immediately after the reaction is quenched, or store them at -80°C.

Problem: Difficulty in identifying and quantifying Vicriviroc metabolites by LC-MS/MS.

  • Possible Cause 1: Inadequate Chromatographic Separation.

    • Solution: Optimize the HPLC/UPLC gradient, column chemistry (e.g., C18), and mobile phase composition to achieve adequate separation of the parent drug and its various metabolites.

  • Possible Cause 2: Low Ionization Efficiency or In-source Fragmentation.

    • Solution: Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) for Vicriviroc and its expected metabolites. Use of a soft ionization technique like electrospray ionization (ESI) in positive ion mode is generally recommended.

  • Possible Cause 3: Lack of Authentic Standards.

    • Solution: If authentic standards for metabolites are unavailable, use high-resolution mass spectrometry to obtain accurate mass measurements and propose elemental compositions. Tandem mass spectrometry (MS/MS) fragmentation patterns can help in structural elucidation.

Drug Interaction Studies

Problem: Unexpectedly high variability in the extent of drug interaction with a CYP3A4 inhibitor.

  • Possible Cause 1: Genetic Polymorphism in CYP3A5.

    • Solution: Since CYP3A5 contributes to a minor extent to Vicriviroc metabolism, genetic variations in CYP3A5 expression could contribute to inter-individual variability.[1] Consider genotyping the HLM donors if using single-donor microsomes.

  • Possible Cause 2: Contribution of other metabolic pathways or transporters.

    • Solution: While CYP3A4 is the major player, other pathways might have a role, especially when CYP3A4 is inhibited. Investigate the potential involvement of other enzymes or transporters in Vicriviroc disposition.

Quantitative Data Summary

Table 1: In Vitro Metabolism of Vicriviroc

ParameterValueReference
Primary Metabolizing EnzymeCYP3A4[1][2]
Minor Metabolizing EnzymesCYP2C9, CYP3A5[1][2]
Inhibition by CYP3A4/5 MAb86-100% reduction in metabolite formation[1]
IC50 for CYP Inhibition>30 µM (for CYP1A2, 2C9, 2C19, 2D6, 3A4)[3]

Table 2: Clinical Drug Interactions with Vicriviroc

Co-administered DrugEffect on Vicriviroc PharmacokineticsReference
Ritonavir (CYP3A4 Inhibitor)2- to 6-fold increase in plasma concentrations[5][6]
Efavirenz (CYP3A4 Inducer)Significant decrease in Cmax and AUC[4]
Various AntiretroviralsNo clinically relevant effect on Vicriviroc exposure[7]

Experimental Protocols

Protocol 1: Determination of Vicriviroc Metabolic Stability in Human Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), 0.1 M phosphate buffer (pH 7.4), and Vicriviroc (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quench Reaction: Immediately stop the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the disappearance of the parent compound (Vicriviroc) over time using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Assessment of CYP Inhibition Potential of Vicriviroc (IC50 Determination)
  • Prepare Incubation Mixtures: Prepare a series of incubation mixtures containing pooled human liver microsomes (e.g., 0.1 mg/mL), a specific CYP probe substrate (at its Km concentration), and varying concentrations of Vicriviroc (e.g., 0.1 to 100 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate Reaction: Add NADPH to initiate the reaction.

  • Incubation: Incubate for a specific time that is within the linear range of metabolite formation for the probe substrate.

  • Quench Reaction: Terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Process the samples as described in Protocol 1.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Plot the percent inhibition of metabolite formation against the logarithm of the Vicriviroc concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Vicriviroc_Metabolism_Pathway Vicriviroc This compound CYP3A4 CYP3A4 (Primary) Vicriviroc->CYP3A4 Metabolism CYP2C9 CYP2C9 (Minor) Vicriviroc->CYP2C9 CYP3A5 CYP3A5 (Minor) Vicriviroc->CYP3A5 Metabolites Major Metabolites (N-oxide, O-desmethyl, N,N-dealkyl, N-dealkyl, Carboxylic acid) Excretion Excretion Metabolites->Excretion CYP3A4->Metabolites CYP2C9->Metabolites CYP3A5->Metabolites

Caption: Metabolic pathway of this compound mediated by CYP450 enzymes.

Drug_Interaction_Workflow Start Co-administration of Vicriviroc and another drug IsDrugCYP3A4Modulator Is the co-administered drug a CYP3A4 inhibitor or inducer? Start->IsDrugCYP3A4Modulator Inhibitor CYP3A4 Inhibitor IsDrugCYP3A4Modulator->Inhibitor Yes (Inhibitor) Inducer CYP3A4 Inducer IsDrugCYP3A4Modulator->Inducer Yes (Inducer) NoInteraction No significant interaction (if not a CYP3A4 modulator) IsDrugCYP3A4Modulator->NoInteraction No IncreaseVicriviroc Increased Vicriviroc plasma concentration Inhibitor->IncreaseVicriviroc DecreaseVicriviroc Decreased Vicriviroc plasma concentration Inducer->DecreaseVicriviroc Monitor Monitor for adverse effects and consider dose adjustment IncreaseVicriviroc->Monitor Efficacy Monitor for potential reduced efficacy DecreaseVicriviroc->Efficacy

Caption: Logical workflow for assessing potential drug interactions with Vicriviroc.

References

Technical Support Center: Enhancing the Oral Bioavailability of Vicriviroc Malate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Vicriviroc Malate for improved oral bioavailability.

Section 1: this compound Physicochemical Properties and Bioavailability Challenges

Q1: What are the main physicochemical properties of this compound that affect its oral bioavailability?

This compound is a potent CCR5 antagonist.[1] Its oral delivery is primarily hampered by poor aqueous solubility, which is a common challenge for many antiviral drugs.[2] While early preclinical studies in rats and monkeys showed promising oral bioavailability[3][4], clinical outcomes have been variable, suggesting that formulation plays a critical role in achieving consistent therapeutic exposure.[5][6][7]

Table 1: Physicochemical Properties of Vicriviroc and this compound

PropertyValueReference
Vicriviroc (Free Base)
Molecular FormulaC₂₈H₃₈F₃N₅O₂[8]
Molecular Weight533.6 g/mol [8]
This compound
Molecular FormulaC₂₈H₃₈F₃N₅O₂ • C₄H₆O₅[1]
Molecular Weight667.72 g/mol [1]
In Vitro SolubilityDMSO: 50 mg/mLH₂O: 25 mg/mL (with ultrasound and warming)[9]

Section 2: Formulation Strategies and Troubleshooting

Improving the oral bioavailability of this compound necessitates the use of advanced formulation strategies to overcome its solubility limitations. This section details common approaches and provides troubleshooting for issues that may arise during experimentation.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions (ASDs) are a proven technique for enhancing the oral bioavailability of poorly water-soluble drugs by converting the crystalline drug into a higher-energy amorphous state within a polymer matrix.[10][11][12]

Q2: We are developing an ASD of this compound and are observing recrystallization during storage. What could be the cause and how can we prevent it?

Recrystallization of the amorphous drug is a critical stability challenge for ASDs.

  • Potential Causes:

    • Inadequate Polymer Selection: The chosen polymer may not have sufficient interaction with this compound to inhibit molecular mobility.

    • High Drug Loading: Exceeding the solubility of the drug in the polymer matrix increases the thermodynamic driving force for crystallization.

    • Environmental Conditions: High temperature and humidity can act as plasticizers, increasing molecular mobility and facilitating recrystallization.

  • Troubleshooting Steps:

    • Polymer Screening: Select polymers that exhibit strong specific interactions (e.g., hydrogen bonding) with this compound. Commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

    • Optimize Drug Loading: Conduct a solubility study of this compound in the selected polymer to determine the maximum miscible drug load.

    • Control Storage Conditions: Store the ASD formulation in a controlled environment with low humidity and temperature.

    • Add a Second Polymer: In some cases, incorporating a second polymer can further inhibit crystallization.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[13][14] This enhances drug solubilization and absorption.

Q3: Our this compound SEDDS formulation is showing phase separation upon dilution. What are the likely causes and solutions?

Phase separation indicates an unstable emulsion.

  • Potential Causes:

    • Inappropriate Excipient Ratios: The ratio of oil, surfactant, and co-surfactant may not be within the optimal self-emulsification region.

    • Poor Excipient Selection: The chosen excipients may not have the appropriate HLB (Hydrophilic-Lipophilic Balance) value to effectively emulsify the oil phase.

    • Drug Precipitation: this compound may be precipitating out of the formulation upon dilution.

  • Troubleshooting Steps:

    • Construct a Pseudo-Ternary Phase Diagram: This is essential to identify the optimal ratios of oil, surfactant, and co-surfactant that lead to the formation of a stable microemulsion.

    • Screen Excipients: Conduct solubility studies of this compound in various oils (e.g., Peceol, oleic acid), surfactants (e.g., Labrasol, Tween 20), and co-surfactants (e.g., Transcutol HP, PEG 600) to select components that provide the best solubilization.[13][15]

    • Evaluate Globule Size and Zeta Potential: Aim for a small globule size (e.g., < 200 nm) and a sufficiently high zeta potential to ensure stability. For a similar drug, Maraviroc, a globule size of around 110 nm has been reported.[13][16]

Table 2: Example of Excipients for SEDDS Formulation Development

Excipient TypeExamples
Oils Peceol, Oleic Acid, Capryol 90
Surfactants Labrasol, Tween 20, Cremophor EL
Co-surfactants Transcutol HP, PEG 600, Propylene Glycol
Strategy 3: Nanoparticle-Based Drug Delivery

Nanoparticle formulations, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, can enhance oral bioavailability by increasing the surface area for dissolution, improving mucoadhesion, and potentially facilitating lymphatic uptake.[17][18][19]

Q4: We are struggling to achieve a consistent and small particle size for our this compound nanoparticles. What factors should we investigate?

Particle size is a critical quality attribute for nanoparticle formulations.

  • Potential Causes:

    • Suboptimal Process Parameters: Homogenization speed, sonication time, or pressure may not be optimized.

    • Inadequate Stabilizer Concentration: Insufficient surfactant or stabilizer can lead to particle aggregation.

    • Poor Formulation Composition: The ratio of lipid/polymer to drug and surfactant can influence particle formation.

  • Troubleshooting Steps:

    • Systematically Vary Process Parameters: Use a design of experiments (DoE) approach to optimize parameters like homogenization speed, pressure, and duration.

    • Screen and Optimize Stabilizers: Evaluate different types and concentrations of stabilizers (e.g., poloxamers, polyvinyl alcohol) to find the most effective at preventing aggregation.

    • Adjust Formulation Ratios: Experiment with different drug-to-lipid/polymer ratios to find the optimal composition for small and stable nanoparticles.

Section 3: Experimental Protocols and Methodologies

Q5: Can you provide a general protocol for in vitro dissolution testing of this compound formulations?

In vitro dissolution testing is crucial for evaluating the drug release characteristics of your formulation and ensuring batch-to-batch consistency.[20]

Protocol: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: Prepare 900 mL of a biorelevant medium, such as Simulated Gastric Fluid (SGF, pH 1.2) or Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). The choice of medium should be justified based on the drug's properties and the intended site of absorption.

  • Temperature: Maintain the medium at 37 ± 0.5 °C.

  • Paddle Speed: Set the paddle speed to a justified rate, typically between 50 and 100 rpm.[21]

  • Procedure: a. Place a single dose of the this compound formulation (e.g., one capsule or an amount of powder equivalent to the desired dose) into the dissolution vessel. b. Start the apparatus. c. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle blade, and not less than 1 cm from the vessel wall.[22] d. Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Plot the cumulative percentage of drug released versus time.

Section 4: Visualizing Workflows and Mechanisms

Diagram 1: Vicriviroc's Mechanism of Action

Vicriviroc is an allosteric antagonist of the CCR5 co-receptor.[5][23] It binds to a hydrophobic pocket on the CCR5 receptor, inducing a conformational change that prevents the HIV-1 envelope protein gp120 from binding.[5][8] This blocks the entry of R5-tropic HIV-1 into host cells like T-cells and macrophages.[7]

Vicriviroc_Mechanism cluster_HIV HIV-1 Virion cluster_HostCell Host Cell (e.g., T-Cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & gp120 binds CCR5 Blocked Viral Entry Blocked CCR5->Blocked 3. Entry Prevented Vicriviroc Vicriviroc Vicriviroc->CCR5 Binds Allosterically Formulation_Workflow A Physicochemical Characterization B Excipient Screening (Solubility Studies) A->B C Formulation Strategy Selection (ASD, SEDDS, Nano) B->C D Formulation Optimization (e.g., using DoE) C->D E In Vitro Characterization (Dissolution, Particle Size, etc.) D->E F Stability Studies E->F G In Vivo Pharmacokinetic Study (Animal Model) E->G Promising Candidates H Data Analysis & Lead Formulation Selection F->H G->H

References

Vicriviroc Malate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and best storage practices for Vicriviroc Malate. Adherence to these guidelines is critical for ensuring the integrity and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound as a dry powder should be stored in a cool, dark, and dry environment. For long-term storage, temperatures of -20°C are recommended to ensure maximum stability.[1] It is crucial to protect the compound from moisture and light.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1]

Q3: How should I store this compound stock solutions?

A3: Stock solutions of this compound in DMSO should be stored at -20°C for short-to-medium-term storage (up to one month) and at -80°C for long-term storage (up to six months).[2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]

Q4: Is this compound stable at room temperature?

A4: While this compound is stable enough for shipping at ambient temperatures for a few weeks, long-term storage at room temperature is not recommended.[1] For optimal stability, adhere to the recommended refrigerated or frozen storage conditions.

Q5: What are the known incompatibilities of this compound?

A5: Avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can lead to the degradation of this compound.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results Compound degradation due to improper storage.Review storage conditions of both the powder and stock solutions. Ensure protection from light and moisture, and that stock solutions are not subjected to repeated freeze-thaw cycles. Prepare fresh stock solutions from powder stored under recommended conditions.
Precipitation in stock solution upon thawing Poor solubility or solution instability.Gently warm the solution and vortex to redissolve the precipitate. If precipitation persists, consider preparing a fresh, lower concentration stock solution. Ensure the DMSO used is of high purity and anhydrous.
Loss of compound activity over time Gradual degradation of the compound in solution.Use freshly prepared dilutions from a properly stored, aliquoted stock solution for each experiment. Avoid using stock solutions that have been stored for extended periods, even at low temperatures.

Stability and Storage Conditions Summary

FormStorage ConditionDurationKey Considerations
Dry Powder 0 - 4°CShort-term (days to weeks)Keep dry and dark.
-20°CLong-term (months to years)Protect from moisture and light.[1]
Stock Solution in DMSO 0 - 4°CShort-term (days to weeks)Aliquot to avoid contamination.
-20°CLong-term (up to 1 month)Aliquot to prevent freeze-thaw cycles.[2]
-80°CExtended-term (up to 6 months)Ideal for long-term preservation of stock solutions.[2]

Experimental Protocols

General Protocol for Assessing this compound Solution Stability

This protocol provides a general framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve in high-purity DMSO to a final concentration of 10 mM.

  • Aliquot into sterile, light-protected microcentrifuge tubes for each stress condition.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

  • Oxidation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for 24 hours, protected from light.

  • Photostability: Expose a thin layer of the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. Maintain a control sample in the dark.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours, protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC-UV method to quantify the remaining parent compound and detect the formation of degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each condition.

  • Determine the degradation rate and identify the conditions under which the compound is most labile.

Visualizing Experimental Workflow and Potential Degradation

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 10 mM Stock Solution in DMSO aliquot Aliquot Stock Solution stock->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) aliquot->acid Dilute base Base Hydrolysis (0.1 M NaOH, 60°C) aliquot->base Dilute oxidation Oxidation (3% H₂O₂, RT) aliquot->oxidation Dilute photo Photostability (ICH Q1B) aliquot->photo thermal Thermal Stress (60°C) aliquot->thermal sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC-UV Analysis sampling->hplc data Data Analysis (% Degradation) hplc->data

Caption: Workflow for this compound forced degradation studies.

Hypothetical Degradation Pathway

Disclaimer: The following diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure and common degradation reactions of similar functional groups. This has not been experimentally confirmed.

G cluster_degradation Potential Degradation Products vicriviroc This compound hydrolysis Amide Bond Hydrolysis (Acid/Base Catalyzed) vicriviroc->hydrolysis H₂O, H⁺/OH⁻ oxidation_n N-Oxidation (Piperazine Nitrogen) vicriviroc->oxidation_n [O] oxidation_s Side-chain Oxidation vicriviroc->oxidation_s [O] demethylation O-Demethylation vicriviroc->demethylation Metabolic/Chemical

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Vicriviroc Malate Susceptibility Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing phenotypic assays to determine HIV-1 susceptibility to Vicriviroc Malate.

Frequently Asked Questions (FAQs)

Q1: Which is the most appropriate phenotypic assay for determining Vicriviroc susceptibility?

A1: The most commonly used and clinically validated phenotypic assay is a recombinant pseudovirus assay, such as the PhenoSense HIV Entry assay.[1][2] This type of assay directly measures the ability of Vicriviroc to inhibit viral entry mediated by the patient-derived envelope (Env) proteins. It is crucial to use an enhanced-sensitivity version of the tropism component of this assay (like the Enhanced Sensitivity Trofile Assay or ESTA) to reliably detect minor CXCR4-using (X4) or dual/mixed (D/M) tropic virus populations that would not be inhibited by Vicriviroc.[3][4][5]

Q2: My assay shows a high IC50/EC50 value for Vicriviroc, but the virus was classified as R5-tropic. What could be the cause?

A2: There are several potential reasons for this discrepancy:

  • Low-level X4/D/M Variants: The initial tropism assessment may have missed a minor population of CXCR4-using viruses. Standard tropism assays have detection limits of 5-10% for minority variants, whereas enhanced-sensitivity assays can detect variants down to 0.3%.[5][6] The presence of these minor variants can lead to poor virologic response to a CCR5 antagonist.[3][7]

  • Inherent Viral Phenotype: Some R5-tropic viruses naturally exhibit reduced susceptibility to CCR5 antagonists without having specific resistance mutations. The genetic background of the viral envelope can influence inhibitor binding and efficacy.

  • Assay Variability: Ensure that all controls have performed as expected and that there are no technical issues with the assay run, such as incorrect drug concentrations or cell viability problems.

Q3: How is Vicriviroc resistance typically manifested in phenotypic assays?

A3: Vicriviroc resistance is primarily characterized by a reduction in the maximal percent inhibition (MPI), resulting in a plateau on the dose-response curve that is significantly less than 100%.[2][8] This indicates that the virus can still enter cells even at high concentrations of the drug. This phenomenon is often more significant than a shift in the IC50 or EC50 value. The likely mechanism is the virus adapting to use the inhibitor-bound conformation of the CCR5 receptor for entry.[8][9]

Q4: Can resistance to Vicriviroc confer cross-resistance to other CCR5 antagonists?

A4: Yes, cross-resistance has been observed. Viruses that develop resistance to Vicriviroc may also show reduced susceptibility to other small-molecule CCR5 inhibitors like maraviroc and TAK779.[8] This is because these compounds often bind to a similar pocket on the CCR5 receptor.[8]

Q5: What is the expected range for Vicriviroc EC50 values against susceptible R5-tropic HIV-1 isolates?

A5: Vicriviroc is a potent inhibitor of R5-tropic HIV-1. For susceptible clinical isolates, the geometric mean 50% effective concentrations (EC50s) typically range from 0.04 nM to 2.3 nM.[1][10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
High background signal (luciferase activity) in negative control wells 1. Contamination of cell cultures. 2. Reagent contamination. 3. High spontaneous luciferase expression in target cells.1. Use fresh, tested cell stocks. Maintain sterile technique. 2. Prepare fresh reagents and use filtered pipette tips. 3. Test target cell line for baseline luciferase activity. If high, consider using a different cell line.
Low signal in positive control wells (virus only, no drug) 1. Low virus titer. 2. Poor infectivity of pseudovirus. 3. Problems with target cells (low CCR5/CD4 expression, low viability). 4. Error in luciferase substrate addition or reading.1. Re-titer the pseudovirus stock and adjust the input volume. 2. Ensure the quality of the patient-derived Env expression vector. Sequence to check for mutations or frameshifts. 3. Check the viability and receptor expression levels of the target cells using flow cytometry. 4. Verify the correct preparation and use of the luciferase assay reagent and check luminometer settings.
Inconsistent results between replicate wells 1. Pipetting errors (inaccurate volumes of drug, virus, or cells). 2. Uneven cell distribution in the plate ("edge effect"). 3. Contamination in specific wells.1. Calibrate pipettes. Use reverse pipetting for viscous solutions. 2. Ensure thorough mixing of cells before and during plating. Avoid using the outermost wells of the plate if edge effects are common. 3. Inspect plates for signs of contamination.
Dose-response curve shows a plateau below 85-95% inhibition (Reduced MPI) 1. Emergence of phenotypic resistance to Vicriviroc.[2] 2. Presence of a pre-existing, undetected CXCR4-using virus population.[7]1. This is the hallmark of resistance. The virus may be utilizing the Vicriviroc-bound CCR5 receptor for entry. 2. Re-test the baseline sample using an enhanced-sensitivity tropism assay to confirm the absence of minor X4/D/M variants.[3][11]

Quantitative Data Summary

Table 1: Antiviral Potency of Vicriviroc against R5-Tropic HIV-1 Isolates Data summarized from PBMC infection assays.

ParameterGeometric MeanRange
EC50 N/A0.04 nM - 2.3 nM
EC90 N/A0.45 nM - 18 nM
Source:[1][10]

Table 2: Impact of Tropism (Determined by Enhanced-Sensitivity Assay) on Vicriviroc Response Reanalysis of data from the ACTG A5211 trial.

Tropism at ScreeningNumber of SubjectsMean HIV-1 RNA Reduction at Day 14 (log10 copies/mL)Mean HIV-1 RNA Reduction at Week 24 (log10 copies/mL)
R5 Virus 72-1.11-1.91
Dual/Mixed (D/M) Virus 15-0.09-0.57
Source:[3][7]

Detailed Experimental Protocol

PhenoSense HIV Entry Assay for Vicriviroc Susceptibility

This protocol outlines the key steps for generating recombinant pseudoviruses and measuring their susceptibility to Vicriviroc.

1. Amplification of Patient HIV-1 env Gene:

  • Isolate viral RNA from a patient's plasma sample.

  • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the full-length gp160env gene. Use primers specific to conserved regions flanking the gene.[12]

2. Creation of env Expression Vector:

  • Ligate the amplified patient-derived env PCR product into a suitable mammalian expression vector (e.g., pCXAS). This creates a library of envelope expression vectors representing the viral diversity in the patient sample.[9]

3. Production of Pseudovirus:

  • Co-transfect human embryonic kidney (HEK293) cells with two plasmids:

    • An HIV-1 genomic vector that is env-deficient but contains a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-).
    • The patient-derived env expression vector from the previous step.

  • Culture the transfected cells for 48-72 hours. The cells will produce replication-defective viral particles "pseudotyped" with the patient's Env proteins.

  • Harvest the cell culture supernatant containing the pseudovirus and clarify it by centrifugation or filtration.[1]

4. Susceptibility Assay:

  • Prepare a 96-well plate with serial dilutions of this compound in culture medium. Include "no drug" (virus control) and "no virus" (background control) wells.

  • Seed U87 target cells stably co-expressing CD4 and the CCR5 co-receptor into the wells.

  • Add a standardized amount of the pseudovirus supernatant to each well (except for the background controls).

  • Incubate the plates for 72 hours at 37°C.[1]

5. Data Acquisition and Analysis:

  • After incubation, lyse the cells and add a luciferase assay substrate.

  • Measure the luminescence in each well using a luminometer. The light output is proportional to the level of viral infection.

  • Calculate the percentage of inhibition for each drug concentration using the formula: % Inhibition = 100 * [1 - (RLU_drug - RLU_background) / (RLU_no_drug - RLU_background)] (where RLU is Relative Light Units)

  • Plot the percent inhibition against the log10 drug concentration and use a nonlinear regression model (e.g., 4-parameter logistic curve) to determine the EC50 (the concentration at which viral entry is inhibited by 50%) and the Maximal Percent Inhibition (MPI).[1]

Visualizations

Vicriviroc_Mechanism cluster_HIV HIV-1 Virion cluster_TCell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-Receptor     Binding CCR5_blocked CCR5-Vicriviroc Complex gp120->CCR5_blocked ENTRY BLOCKED CD4->CCR5 2. Conformational     Change CCR5->gp120 4. Entry & Fusion Vicriviroc Vicriviroc Vicriviroc->CCR5_blocked Binds to CCR5

Caption: Mechanism of Vicriviroc action on HIV-1 entry.

PhenoSense_Workflow plasma 1. Patient Plasma Sample rna 2. Viral RNA Extraction plasma->rna pcr 3. RT-PCR Amplification of env Gene rna->pcr vector 4. Ligate env into Expression Vector pcr->vector transfect 5. Co-transfect HEK293 Cells (env Vector + Luciferase Backbone) vector->transfect virus 6. Harvest Pseudovirus Supernatant transfect->virus assay 7. Infect U87-CD4-CCR5 Cells with Virus + Serial Dilutions of Vicriviroc virus->assay incubate 8. Incubate for 72 hours assay->incubate read 9. Measure Luciferase Activity incubate->read analyze 10. Data Analysis (Calculate % Inhibition, EC50, MPI) read->analyze

Caption: Experimental workflow for the PhenoSense Entry Assay.

Troubleshooting_Tree start Poor Vicriviroc Activity (High EC50 or Low MPI) q_tropism Was an enhanced-sensitivity tropism assay used on the baseline sample? start->q_tropism a_tropism_no Action: Re-test sample with ESTA to detect minor X4/D/M variants. q_tropism->a_tropism_no No q_mpi Is there a reduced MPI plateau (<95%) on the dose-response curve? q_tropism->q_mpi Yes a_mpi_yes Conclusion: Likely phenotypic resistance. Virus may be using inhibitor-bound CCR5. q_mpi->a_mpi_yes Yes q_controls Did assay controls (virus & background) perform as expected? q_mpi->q_controls No a_controls_no Action: Troubleshoot assay (reagents, cells, technique). See Troubleshooting Guide. q_controls->a_controls_no No end Conclusion: Virus may have naturally reduced susceptibility. Consider env sequencing. q_controls->end Yes

Caption: Troubleshooting decision tree for unexpected results.

References

Validation & Comparative

A Head-to-Head Comparison of Vicriviroc Malate and Maraviroc in HIV-1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapies, CCR5 antagonists represent a unique class of drugs that block HIV-1 entry into host cells. This guide provides a detailed, objective comparison of two prominent CCR5 antagonists, Vicriviroc Malate and Maraviroc, focusing on their performance in HIV-1 inhibition assays. The information presented herein is supported by experimental data to aid researchers in their understanding and potential application of these compounds.

Executive Summary

Both Vicriviroc and Maraviroc are potent allosteric antagonists of the CCR5 co-receptor, a critical component for the entry of R5-tropic HIV-1 into host cells.[1][2][3] While Maraviroc is an approved antiretroviral drug, the development of Vicriviroc was discontinued despite demonstrating significant antiviral activity in early clinical trials.[4][5] This guide delves into the nuances of their in vitro performance, highlighting differences in binding kinetics, antiviral potency, and resistance profiles.

Mechanism of Action: CCR5 Antagonism

HIV-1 entry into a target cell, such as a CD4+ T-lymphocyte, is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic HIV-1 is CCR5. The interaction between gp120 and CCR5 initiates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell's cytoplasm.[1][6]

Vicriviroc and Maraviroc act as non-competitive allosteric modulators of the CCR5 receptor.[1] They bind to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor's extracellular loops.[1][7] This altered conformation prevents the HIV-1 gp120 from effectively binding to CCR5, thereby blocking the fusion process and inhibiting viral entry.[1]

cluster_0 HIV-1 Entry Pathway (R5-tropic) cluster_1 Inhibition by CCR5 Antagonists HIV-1 gp120 HIV-1 gp120 CD4 Receptor CD4 Receptor HIV-1 gp120->CD4 Receptor 1. Binding CCR5 Co-receptor CCR5 Co-receptor CD4 Receptor->CCR5 Co-receptor 2. Conformational Change & Co-receptor Binding Cell Membrane Fusion Cell Membrane Fusion CCR5 Co-receptor->Cell Membrane Fusion 3. gp41-mediated Fusion CCR5 (Altered Conformation) CCR5 (Altered Conformation) CCR5 Co-receptor->CCR5 (Altered Conformation) Viral Entry Viral Entry Cell Membrane Fusion->Viral Entry Vicriviroc / Maraviroc Vicriviroc / Maraviroc Vicriviroc / Maraviroc->CCR5 Co-receptor Binds to transmembrane pocket Blocked Entry Blocked Entry CCR5 (Altered Conformation)->Blocked Entry gp120 cannot bind

Fig. 1: Mechanism of HIV-1 Entry and Inhibition by CCR5 Antagonists

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and Maraviroc from in vitro studies. It is important to note that direct head-to-head comparisons across a wide range of viral isolates in a single study are limited, and thus data may be compiled from different sources.

Table 1: CCR5 Binding Affinity and Kinetics

ParameterVicrivirocMaravirocReference(s)
Binding Affinity (Kd, nM) 0.40 ± 0.020.18 ± 0.02[8]
Dissociation half-life (t1/2, hours) 12 ± 1.27.5 ± 0.7[8]

Table 2: In Vitro Antiviral Potency (IC50/EC90)

DrugHIV-1 Isolate(s)IC50 (nM)EC90 (nM)Reference(s)
Vicriviroc Panel of R5-tropic primary isolatesGeometric mean 0.04 - 2.3Geometric mean 0.45 - 18[9]
Maraviroc 43 primary isolates (various clades)-Mean 2.0[10]
Maraviroc Panel of R5-tropic primary isolates-Mean 2.03[11]

Note: IC50 (50% inhibitory concentration) and EC90 (90% effective concentration) values can vary depending on the specific viral isolate, cell type used in the assay, and other experimental conditions.

Resistance Profile

Resistance to CCR5 antagonists can emerge through two primary mechanisms: a shift in co-receptor usage from CCR5 to CXCR4 (tropism switch), or the selection of mutations in the viral envelope that allow the virus to utilize the antagonist-bound conformation of CCR5 for entry.[2][3]

Studies have shown that while cross-resistance between Vicriviroc and Maraviroc can occur, it is not always complete.[2][3][12] Viruses resistant to one compound may retain sensitivity to the other, suggesting that they induce subtly different conformations in the CCR5 receptor.[2][12] Resistance mutations are most commonly found in the V3 loop of the gp120 protein.[2][13] Interestingly, the specific locations of these mutations within the V3 loop can differ between viruses selected for resistance to Vicriviroc versus Maraviroc.[2]

Experimental Protocols

The data presented in this guide are derived from various in vitro HIV-1 inhibition assays. Below are detailed methodologies for key experiments.

HIV-1 Pseudovirus Neutralization Assay

This assay is commonly used to determine the potency of entry inhibitors.

Principle: Replication-defective HIV-1 particles (pseudoviruses) are generated to express the envelope glycoproteins from a specific HIV-1 strain on their surface. These pseudoviruses also contain a reporter gene, such as luciferase. The ability of a drug to inhibit the entry of these pseudoviruses into target cells expressing CD4 and CCR5 is measured by the reduction in reporter gene expression.

Methodology:

  • Pseudovirus Production: Co-transfection of HEK293T cells with a plasmid encoding the HIV-1 envelope of interest and a plasmid containing an HIV-1 backbone with a luciferase reporter gene and a defective envelope gene.

  • Virus Harvest: Supernatants containing the pseudoviruses are harvested, filtered, and the viral titer is determined.

  • Neutralization Assay:

    • Serial dilutions of the test compound (Vicriviroc or Maraviroc) are prepared in a 96-well plate.

    • A standardized amount of pseudovirus is added to each well and incubated with the compound.

    • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) are added to the wells.

    • The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

  • Data Analysis: Luciferase activity is measured using a luminometer. The percentage of inhibition is calculated relative to control wells without any inhibitor. The IC50 value is determined by plotting the percent inhibition against the drug concentration.

Start Start Prepare Drug Dilutions Prepare Drug Dilutions Start->Prepare Drug Dilutions Add Pseudovirus Add Pseudovirus Prepare Drug Dilutions->Add Pseudovirus Incubate (Drug + Virus) Incubate (Drug + Virus) Add Pseudovirus->Incubate (Drug + Virus) Add Target Cells Add Target Cells Incubate (Drug + Virus)->Add Target Cells Incubate (48-72h) Incubate (48-72h) Add Target Cells->Incubate (48-72h) Measure Luciferase Activity Measure Luciferase Activity Incubate (48-72h)->Measure Luciferase Activity Calculate IC50 Calculate IC50 Measure Luciferase Activity->Calculate IC50 End End Calculate IC50->End

Fig. 2: Workflow for a Pseudovirus Neutralization Assay
Phenotypic Drug Susceptibility Assay

This assay measures the drug susceptibility of HIV-1 from a patient's plasma.

Principle: The protease and reverse transcriptase or envelope genes from a patient's HIV-1 are inserted into a standardized, replication-defective viral vector that contains a reporter gene (e.g., luciferase). The resulting recombinant viruses are used to infect target cells in the presence of the drug, and the drug's inhibitory effect is measured.

Methodology:

  • RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma, and the relevant gene regions are amplified by reverse transcription-polymerase chain reaction (RT-PCR).

  • Recombinant Virus Generation: The amplified patient-derived gene sequences are cloned into a resistance test vector. This vector is then used to produce recombinant viruses.

  • Infection and Drug Testing: Target cells are infected with the recombinant viruses in the presence of serial dilutions of the antiretroviral drug.

  • Readout and Analysis: After a single round of replication, the reporter gene expression is quantified. The IC50 is calculated and often reported as a fold-change relative to the IC50 for a drug-sensitive reference virus.

CCR5 Binding Assay

These assays determine the binding affinity and kinetics of the compounds to the CCR5 receptor.

Principle: A radiolabeled ligand (e.g., a radiolabeled CCR5 antagonist or a natural chemokine ligand like RANTES) is used to measure the binding of the test compound to cells or cell membranes expressing the CCR5 receptor.

Methodology:

  • Cell/Membrane Preparation: Cells or cell membranes expressing high levels of CCR5 are prepared.

  • Competition Binding: The cells/membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (Vicriviroc or Maraviroc).

  • Separation and Quantification: Bound and free radiolabeled ligand are separated, and the amount of bound radioactivity is quantified.

  • Data Analysis: The data are used to calculate the IC50 for the displacement of the radiolabeled ligand, from which the binding affinity (Ki or Kd) can be derived. Dissociation rates can be determined in kinetic experiments where the displacement of the radiolabeled ligand is measured over time.

Conclusion

This compound and Maraviroc are both potent inhibitors of CCR5-tropic HIV-1 entry. While Maraviroc binds with a slightly higher affinity, Vicriviroc exhibits a slower dissociation rate from the CCR5 receptor, which could potentially offer a pharmacodynamic advantage.[8] Both drugs demonstrate potent antiviral activity against a broad range of HIV-1 isolates in vitro. The resistance profiles of these two compounds are not identical, with some maraviroc-resistant viruses retaining sensitivity to vicriviroc, highlighting the subtle differences in their interaction with the CCR5 receptor.[3][12] The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other HIV-1 entry inhibitors. This comparative analysis underscores the importance of detailed in vitro characterization in understanding the therapeutic potential and limitations of antiretroviral agents.

References

A Head-to-Head Comparison of the CCR5 Antagonists Vicriviroc Malate and SCH-C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two small-molecule antagonists of the C-C chemokine receptor type 5 (CCR5): Vicriviroc Malate (formerly SCH 417690) and its predecessor, SCH-C (SCH 351125). Both compounds were developed by Schering-Plough (later Merck) to inhibit the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host cells. This comparison focuses on their respective pharmacological profiles, antiviral efficacy, and the evolutionary improvements made from the initial lead compound (SCH-C) to the clinical candidate (Vicriviroc).

Executive Summary

Vicriviroc was developed as a second-generation CCR5 antagonist with a clear objective: to improve upon the potency, receptor affinity, and safety profile of SCH-C.[1][2] Experimental data consistently demonstrates that Vicriviroc is significantly more potent in inhibiting a broad range of HIV-1 isolates.[1] This enhanced activity is attributed to its higher binding affinity for the CCR5 receptor.[1] Furthermore, Vicriviroc was engineered to have a lower affinity for the hERG ion channel, suggesting a reduced potential for cardiac-related side effects compared to SCH-C.[1][2] While SCH-C was a promising early candidate, Vicriviroc was ultimately selected for extensive clinical development.[3] However, despite promising phase II results, Vicriviroc's development for treatment-experienced patients was halted after it failed to meet primary efficacy endpoints in phase III trials.[3][4]

Comparative Data: In Vitro Performance

The following tables summarize the quantitative differences in the in vitro performance of Vicriviroc and SCH-C based on published experimental data.

Table 1: Comparative Antiviral Activity (IC50/EC50)

ParameterThis compoundSCH-CKey Finding
Mean IC50 (R5 HIV-1 Isolates) 0.45 nM[5]0.4 - 9 nM[6][7]Vicriviroc demonstrates consistently high potency across various isolates.
Geometric Mean EC50 0.04 - 2.3 nM[5]Generally 2- to 40-fold higher than Vicriviroc[1]Vicriviroc is substantially more potent than SCH-C against the same viral panels.[1]
Activity vs. R5 Primary Isolates (Mean IC50) Not specified2.3 nM[8]Both compounds show potent activity, but direct comparisons favor Vicriviroc.

Table 2: Receptor Binding and Functional Inhibition

ParameterThis compoundSCH-CKey Finding
CCR5 Binding Affinity (Ki) ~0.8 nM[1]~2.6 nM[1]Vicriviroc binds to the CCR5 receptor with approximately threefold higher affinity.[1]
RANTES-induced GTPγS Binding (IC50) 4.2 ± 1.3 nM[1][2]10 ± 1.2 nM[1]Vicriviroc is more effective at blocking natural ligand-induced signaling.[1]
MIP-1α Induced Chemotaxis (IC50) < 1 nM[1][2]< 1 nM[1]Both compounds are highly potent inhibitors of chemokine-mediated cell migration.[1]
hERG Ion Channel Affinity (IC50) 5.8 μM[5]Lower than Vicriviroc (value not specified)Vicriviroc shows weaker activity against the hERG channel, indicating a better cardiac safety profile.[1][5]

Mechanism of Action: Allosteric Antagonism of CCR5

Both Vicriviroc and SCH-C are non-competitive, allosteric antagonists of the CCR5 receptor.[3] HIV-1 entry into CD4+ T-cells is a multi-step process. The viral surface glycoprotein, gp120, first binds to the CD4 receptor on the host cell. This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[9][10] The subsequent gp120-CCR5 interaction facilitates the insertion of the viral gp41 fusion peptide into the host cell membrane, leading to viral entry.[9]

Vicriviroc and SCH-C do not compete with the natural chemokine ligands (like RANTES/CCL5) at the orthosteric binding site. Instead, they bind to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor.[3][8] This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the HIV-1 gp120 protein.[8] By blocking the gp120-CCR5 interaction, these antagonists effectively prevent the virus from entering the host cell.

CCR5_Antagonist_MoA cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., CD4+ T-Cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5_blocked CCR5 Co-Receptor (Altered Conformation) gp120->CCR5_blocked Binding Blocked CCR5 CCR5 Co-Receptor (Normal Conformation) CD4->CCR5 2. Conformational change in gp120 allows binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Triggers Fusion Antagonist Vicriviroc / SCH-C Antagonist->CCR5_blocked Binds to Transmembrane Pocket

Caption: Mechanism of Action for CCR5 Antagonists.

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays used in antiretroviral drug discovery. Below are the detailed methodologies for key experiments.

Receptor Binding Affinity Assay (Competitive Binding)

This assay measures the affinity of a test compound (Vicriviroc) for the CCR5 receptor by assessing its ability to displace a radiolabeled ligand (e.g., [³H]SCH-C) with a known affinity.

  • Cell Line: Human embryonic kidney (HEK) 293 cells or a similar line engineered to express high levels of human CCR5.

  • Membrane Preparation: Cells are harvested, lysed, and centrifuged to isolate cell membranes containing the CCR5 receptor.

  • Radioligand: A tritiated form of a high-affinity CCR5 ligand, such as [³H]SCH-C, is used.

  • Procedure:

    • Cell membranes are incubated in a binding buffer.

    • A fixed concentration of the radioligand ([³H]SCH-C) is added to the wells.

    • Varying concentrations of the unlabeled test compound (Vicriviroc or SCH-C) are added.

    • The mixture is incubated for a prolonged period (e.g., 24 hours at room temperature) to allow the binding to reach equilibrium.[1]

    • The membranes are then captured, typically using Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads, which emit light when the radioligand is bound.

    • The amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.[2]

HIV-1 Antiviral Activity Assay (PBMC-based)

This assay determines the potency of the compounds in preventing HIV-1 infection of primary human cells, which closely mimic the in vivo environment.

  • Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

  • Cell Preparation: PBMCs are stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for several days to activate CD4+ T-cells, making them susceptible to HIV-1 infection.

  • Virus: A panel of primary R5-tropic HIV-1 isolates is used.

  • Procedure:

    • Stimulated PBMCs are plated in a multi-well format.

    • The cells are pre-incubated with serial dilutions of the test compound (Vicriviroc or SCH-C) for 1-2 hours.

    • A standardized amount of HIV-1 virus is added to each well.

    • The infection is allowed to proceed for several days (typically 5-7 days).

    • Supernatants are collected from each well.

  • Data Analysis: The extent of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA). The drug concentration that inhibits viral replication by 50% (EC50) or 90% (EC90) compared to the no-drug control is calculated.

Antiviral_Assay_Workflow A 1. Isolate PBMCs from Donor Blood B 2. Activate CD4+ T-Cells (PHA + IL-2) A->B C 3. Plate Activated PBMCs B->C D 4. Add Serial Dilutions of Vicriviroc / SCH-C C->D E 5. Infect with R5-tropic HIV-1 D->E F 6. Incubate for 5-7 Days E->F G 7. Collect Supernatant F->G H 8. Quantify Viral Replication (p24 ELISA) G->H I 9. Calculate EC50 Value H->I

Caption: Experimental Workflow for PBMC-based Antiviral Assay.

References

Validating Vicriviroc Malate's Antiviral Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vicriviroc Malate's antiviral activity in non-human primate models, positioned against other key antiretroviral agents. The data presented is compiled from various preclinical studies investigating the efficacy of these compounds in Simian Immunodeficiency Virus (SIV)-infected macaques, a widely accepted model for human HIV-1 infection.

Comparative Antiviral Activity

The following tables summarize the in vivo antiviral efficacy of this compound and comparator drugs from different antiretroviral classes. It is crucial to note that the data is derived from separate studies and not from direct head-to-head comparisons. Variations in experimental design, animal models, SIV strains, and treatment regimens may influence the outcomes.

Table 1: Antiviral Activity of CCR5 Antagonists in SIV-Infected Rhesus Macaques

DrugAnimal ModelSIV StrainDosageDurationPeak Plasma Viral Load Reduction (log10 copies/mL)CD4+ T-Cell Count ChangeReference
Vicriviroc (SCH 417690) Rhesus MacaquesSIVmac25110 mg/kg, twice daily14 days~1.5Not consistently reported in detail[1]
Maraviroc Rhesus MacaquesSIV/17E-Fr and SIV/DeltaB670200 mg, twice daily180 days< 1.0 (in plasma)Not specified as a primary outcome[2]

Table 2: Antiviral Activity of Reverse Transcriptase Inhibitors and Integrase Inhibitors in SIV-Infected Macaques

DrugDrug ClassAnimal ModelSIV StrainDosageDurationPeak Plasma Viral Load Reduction (log10 copies/mL)CD4+ T-Cell Count ChangeReference
Tenofovir NRTIRhesus MacaquesSIVmac25120 mg/kg/dayChronicVariable, significant suppressionImproved survival, variable CD4+ response[3]
Emtricitabine (in combination with Tenofovir) NRTIRhesus MacaquesSHIVSF162P320 mg/kg/day14 weeksSignificant suppression (as PrEP)Protected from infection[4]
Raltegravir INSTIRhesus MacaquesSIVmac251100 mg, twice daily10 days (monotherapy)>2.0Significant increase[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of efficacy data. Below are representative experimental protocols for evaluating antiviral activity in the SIV-infected macaque model.

General Protocol for SIV Infection and Antiviral Treatment in Rhesus Macaques
  • Animal Model: Adult male or female rhesus macaques (Macaca mulatta) are typically used. Animals are screened to be free of specific pathogens.

  • Virus Stock and Inoculation: Animals are intravenously inoculated with a defined dose of a pathogenic SIV strain, such as SIVmac251 or a SHIV chimera[2][4].

  • Treatment Initiation: Antiretroviral therapy is initiated at a predetermined time post-infection, often during the acute or chronic phase.

  • Drug Administration: The investigational drug (e.g., Vicriviroc) and comparator agents are administered orally or via injection at specified dosages and frequencies.

  • Monitoring:

    • Viral Load: Plasma viral RNA levels are quantified at regular intervals using real-time PCR[6].

    • Immunophenotyping: CD4+ and CD8+ T-cell counts are monitored by flow cytometry of peripheral blood samples[7].

    • Clinical Observations: Animals are monitored for clinical signs of disease progression.

  • Data Analysis: Changes in viral load and CD4+ T-cell counts from baseline are calculated to determine antiviral efficacy.

Specific Protocol Example: Maraviroc Monotherapy in SIV-Infected Macaques
  • Animals: Six rhesus macaques were intravenously inoculated with a combination of the neurovirulent SIV/17E-Fr and the immunosuppressive SIV/DeltaB670 strains[2].

  • Treatment: Maraviroc was administered orally at a dose of 200 mg twice daily, starting 24 days post-inoculation and continuing for 180 days[2].

  • Sample Collection: Blood and cerebrospinal fluid (CSF) were collected at multiple time points to measure viral loads[2].

  • Outcome Measures: The primary outcomes were the reduction in plasma and CSF viral loads compared to a cohort of untreated SIV-infected animals[2].

Visualizing Mechanisms and Workflows

HIV-1 Entry and the Mechanism of CCR5 Antagonists

The following diagram illustrates the entry process of CCR5-tropic HIV-1 and the inhibitory action of Vicriviroc.

HIV_Entry_Pathway cluster_cell Target Host Cell (e.g., CD4+ T-cell) cluster_virus HIV-1 Virion cluster_inhibition Inhibition by Vicriviroc CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change Membrane gp120 gp120 gp120->CD4 1. Binding gp120->CCR5 3. Co-receptor Binding gp41 gp41 gp41->Membrane 4. Fusion Vicriviroc Vicriviroc Vicriviroc->CCR5 Blocks Binding

Caption: HIV-1 entry pathway and Vicriviroc's mechanism of action.

Experimental Workflow for Antiviral Efficacy Testing

This diagram outlines a typical experimental workflow for assessing the in vivo efficacy of an antiviral compound in an animal model.

Antiviral_Workflow cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Analysis Animal_Selection Animal Selection (Rhesus Macaques) Baseline Baseline Sampling (Blood, Plasma) Animal_Selection->Baseline Infection SIV Inoculation Baseline->Infection Treatment_Group Treatment Group (Vicriviroc) Infection->Treatment_Group Control_Group Control/Comparator Group Infection->Control_Group Dosing Drug Administration Treatment_Group->Dosing Control_Group->Dosing Monitoring Regular Monitoring (Viral Load, CD4 Counts) Dosing->Monitoring Data_Analysis Data Analysis (Efficacy & Safety) Monitoring->Data_Analysis Outcome Determine Antiviral Activity Data_Analysis->Outcome

Caption: Workflow for in vivo antiviral efficacy evaluation.

References

A Comparative Guide to the Reproducibility of Vicriviroc Malate Antiviral Potency Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of antiviral potency assays for vicriviroc malate, a CCR5 co-receptor antagonist developed for the treatment of HIV-1 infection. While direct inter-laboratory studies on the reproducibility of vicriviroc assays are not extensively published, this document synthesizes available data for vicriviroc and comparable CCR5 antagonists to offer insights into expected assay performance and variability.

Executive Summary

Comparative Antiviral Potency of CCR5 Antagonists

The following table summarizes the in vitro antiviral activity of this compound and other CCR5 antagonists against various HIV-1 isolates. These values, primarily 50% effective concentrations (EC50) or 50% inhibitory concentrations (IC50), are key parameters determined by potency assays. It is important to note that direct comparison of absolute potency values across different studies can be challenging due to variations in assay methodologies.

CompoundAssay TypeHIV-1 IsolatesGeometric Mean EC50/IC50 (nM)Reference
This compound PBMC AssayPanel of 30 R5-tropic isolates (Clades A-G)0.04 - 2.3[1]
This compound PhenoSense™ AssayRecombinant pseudovirusesNot explicitly stated, but potent inhibition observed[1]
Maraviroc Pseudovirus Assay200 clinically derived R5-tropic isolatesGeometric mean IC90 of 2.0[2]
SCH-C PBMC AssayPanel of R5-tropic isolates2- to 40-fold less potent than vicriviroc[1]

Factors Influencing Assay Reproducibility

Several factors can contribute to the variability of antiviral potency assays for CCR5 antagonists:

  • Biological Variability:

    • Donor Cells: In PBMC assays, the genetic background and activation state of donor cells can significantly impact HIV-1 replication and drug susceptibility.

    • Virus Isolates: The genetic diversity of HIV-1, even within the same subtype, can lead to differences in susceptibility to CCR5 antagonists.

  • Assay-Specific Parameters:

    • Cell Density and Viability: The number and health of target cells can affect the outcome of the assay.

    • Virus Input (Multiplicity of Infection): The amount of virus used to infect the cells can influence the calculated potency.

    • Incubation Times: The duration of drug exposure and virus infection can impact the results.

  • Technical Variability:

    • Pipetting Accuracy: Precise liquid handling is critical for generating reliable dose-response curves.

    • Reagent Quality and Consistency: Variations in media, sera, and other reagents can introduce variability.

    • Data Analysis Methods: The statistical models used to calculate EC50/IC50 values can influence the final results.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of antiviral potency assays. Below are generalized protocols for the two most common assays used to evaluate this compound.

PBMC (Peripheral Blood Mononuclear Cell) Assay

This assay measures the ability of a drug to inhibit HIV-1 replication in primary human immune cells.

Methodology:

  • Isolation and Stimulation of PBMCs:

    • Isolate PBMCs from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

    • Stimulate the cells with a mitogen, such as phytohemagglutinin (PHA), for 2-3 days to activate the cells and make them susceptible to HIV-1 infection.

  • Drug Preparation:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range might be from 0.01 nM to 100 nM.

  • Infection:

    • Wash the stimulated PBMCs and resuspend them in fresh culture medium containing interleukin-2 (IL-2).

    • Add the serially diluted this compound to the cells.

    • Infect the cells with a standardized amount of a CCR5-tropic HIV-1 laboratory-adapted strain or a clinical isolate.

  • Incubation and Monitoring:

    • Incubate the infected cells for 7-14 days.

    • Periodically collect supernatant samples to measure virus replication.

  • Readout:

    • Quantify the amount of viral replication in the supernatant using a p24 antigen capture ELISA.

  • Data Analysis:

    • Plot the percentage of inhibition of p24 production against the drug concentration.

    • Calculate the EC50 value, the concentration of the drug that inhibits viral replication by 50%, using a non-linear regression model.

PhenoSense™ HIV Entry Assay (Recombinant Pseudovirus Assay)

This assay measures the ability of a drug to inhibit the entry of single-cycle recombinant viruses into target cells.

Methodology:

  • Generation of Pseudoviruses:

    • Co-transfect HEK293 cells with two plasmids:

      • An HIV-1 genomic vector that contains a luciferase reporter gene but is deficient in the env gene.

      • An expression vector containing the env gene from a CCR5-tropic HIV-1 isolate.

  • Drug Preparation:

    • Prepare a serial dilution of this compound in culture medium.

  • Infection:

    • Seed U87 cells stably expressing CD4 and CCR5 in a 96-well plate.

    • Add the serially diluted this compound to the cells.

    • Add the pseudovirus supernatant to the wells.

  • Incubation:

    • Incubate the cells for 48-72 hours to allow for viral entry and expression of the luciferase reporter gene.

  • Readout:

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Plot the percentage of inhibition of luciferase activity against the drug concentration.

    • Calculate the IC50 value, the concentration of the drug that inhibits viral entry by 50%, using a non-linear regression model.

Visualizations

The following diagrams illustrate the mechanism of action of CCR5 antagonists and the general workflow of an antiviral potency assay.

MOA cluster_cell CD4+ T-Cell CD4 CD4 Receptor CCR5 CCR5 Co-receptor Vicriviroc This compound Vicriviroc->CCR5 Binds to CCR5 gp120 gp120 gp120->CD4 1. Attachment gp120->CCR5 2. Co-receptor Binding (Blocked by Vicriviroc)

Caption: Mechanism of action of this compound.

Workflow A Prepare Target Cells (e.g., PBMCs, U87-CD4-CCR5) C Add Drug Dilutions to Cells A->C B Prepare Serial Dilutions of this compound B->C D Infect Cells with HIV-1 (R5-tropic) C->D E Incubate (e.g., 7-14 days for PBMCs, 48-72h for PhenoSense) D->E F Measure Viral Replication (e.g., p24 ELISA, Luciferase Assay) E->F G Data Analysis: Calculate EC50/IC50 F->G

Caption: General workflow of an antiviral potency assay.

References

Benchmarking Vicriviroc Malate Against New Generation CCR5 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 5 (CCR5) has been a critical target in the development of antiretroviral therapies, primarily due to its role as a major co-receptor for HIV-1 entry into host cells. Vicriviroc Malate, a small-molecule CCR5 antagonist, showed early promise in clinical trials. However, the landscape of CCR5-targeted therapies has evolved with the advent of new-generation antagonists, including the FDA-approved Maraviroc, the dual CCR2/CCR5 antagonist Cenicriviroc, and the monoclonal antibody Leronlimab. This guide provides a comprehensive, data-driven comparison of this compound against these newer agents, offering insights into their relative performance, mechanisms of action, and safety profiles to inform future research and development in this critical area.

Mechanism of Action: A Common Target, Diverse Interactions

All four compounds—Vicriviroc, Maraviroc, Cenicriviroc, and Leronlimab—prevent HIV-1 entry by binding to the CCR5 co-receptor on the surface of target cells, such as T-cells and macrophages. This binding allosterically modifies the conformation of the CCR5 receptor, thereby inhibiting the interaction between the viral envelope glycoprotein gp120 and the co-receptor, a crucial step for viral fusion and entry.

While the target is the same, the mode of interaction differs. Vicriviroc, Maraviroc, and Cenicriviroc are small molecules that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. In contrast, Leronlimab is a humanized monoclonal antibody that binds to the extracellular domains of CCR5. This difference in binding modality may account for variations in their antiviral activity, resistance profiles, and potential off-target effects.

Comparative In Vitro Antiviral Activity

The in vitro antiviral potency of CCR5 antagonists is typically measured by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various strains of HIV-1 in cell-based assays. While direct head-to-head comparative studies across all four antagonists are limited, data from various sources provide a basis for comparison.

AntagonistHIV-1 StrainAssay Cell TypeIC50/EC50 (nM)Reference
Vicriviroc Ba-LPBMCs0.3(Not explicitly cited)
ADAPBMCs0.5(Not explicitly cited)
Maraviroc Ba-LPBMCs2.1(Not explicitly cited)
ADAPBMCs1.9(Not explicitly cited)
Cenicriviroc Ba-LPBMCs0.4 - 5.0(Not explicitly cited)
Leronlimab Ba-LPBMCs0.1 - 1.0(Not explicitly cited)

Note: IC50/EC50 values can vary significantly based on the specific HIV-1 isolate, the cell type used in the assay, and the experimental conditions. The data presented here are illustrative and compiled from various sources.

Clinical Efficacy: A Look at Virologic Suppression and Immunologic Response

Clinical trials provide the most relevant data for comparing the in vivo performance of these CCR5 antagonists. Key efficacy endpoints include the reduction in plasma HIV-1 RNA (viral load) and the increase in CD4+ T-cell counts.

AntagonistClinical Trial (Phase)Patient PopulationKey Efficacy OutcomesReference
Vicriviroc Phase II (ACTG 5211)Treatment-experiencedAt 48 weeks, a greater proportion of patients on Vicriviroc (5, 10, or 15 mg) achieved HIV-1 RNA <50 copies/mL compared to placebo.[1][1]
Maraviroc MOTIVATE 1 & 2 (Phase III)Treatment-experiencedAt 48 weeks, significantly more patients on Maraviroc achieved HIV-1 RNA <50 copies/mL compared to placebo.[2][2]
Cenicriviroc Study 202 (Phase IIb)Treatment-naiveAt 48 weeks, Cenicriviroc demonstrated non-inferior virologic suppression compared to efavirenz, both in combination with emtricitabine/tenofovir.(Not explicitly cited)
Leronlimab PRO 140 CD01 (Phase IIb)Treatment-experiencedA significant proportion of patients maintained viral suppression with Leronlimab monotherapy.[3][3]

Safety and Tolerability Profile

The safety and tolerability of a drug are critical for long-term patient adherence and overall clinical utility. The following table summarizes the most frequently reported adverse events in clinical trials for each CCR5 antagonist.

Adverse EventVicrivirocMaravirocCenicrivirocLeronlimab
Diarrhea ReportedCommon2.1% (Grade ≥2)[4]Reported
Nausea ReportedCommonReportedReported
Headache 1.4% (Grade ≥2)[4]Common1.4% (Grade ≥2)[4]Reported
Fatigue ReportedCommon2.8% (Grade ≥2)[4]Reported
Upper Respiratory Tract Infection ReportedCommonReportedReported
Hepatotoxicity A concern that led to the termination of some trials.Boxed warning for hepatotoxicity, though incidence was not significantly increased in some long-term studies.[5]No significant hepatotoxicity reported in NASH studies.Generally well-tolerated with no significant liver-related safety signals reported.
Malignancies An initial concern in a phase 2 study, but not confirmed in larger phase 3 trials.[5]No increased risk of malignancy observed in long-term studies.[5]No significant increase in malignancies reported.No significant increase in malignancies reported.

Note: This table provides a general overview. The incidence and severity of adverse events can vary based on the patient population and concomitant medications.

Experimental Protocols

Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay is fundamental for determining the in vitro efficacy of CCR5 antagonists against HIV-1.

Objective: To measure the ability of a compound to inhibit HIV-1 replication in primary human PBMCs.

Methodology:

  • Isolation of PBMCs: PBMCs are isolated from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

  • Cell Activation: Isolated PBMCs are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) for 2-3 days to activate the T-cells, making them susceptible to HIV-1 infection.

  • Drug Treatment and Infection: Activated PBMCs are pre-incubated with serial dilutions of the CCR5 antagonist for 1-2 hours. Subsequently, a known amount of a laboratory-adapted or clinical isolate of R5-tropic HIV-1 is added to the cultures.

  • Culture and Monitoring: The infected cells are cultured for 7-10 days. The level of viral replication is monitored by measuring the concentration of the HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The p24 antigen concentrations are plotted against the drug concentrations, and the IC50 or EC50 value is calculated, representing the concentration of the drug that inhibits viral replication by 50%.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CCR5 receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the CCR5 receptor are prepared from a stable cell line (e.g., CHO-CCR5) or from primary cells.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc) in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) and the inhibitory constant (Ki) can be calculated.

Calcium Flux Assay

This functional assay measures the ability of a CCR5 antagonist to block the intracellular signaling induced by the natural chemokine ligands of CCR5.

Objective: To assess the antagonist activity of a compound by measuring its ability to inhibit chemokine-induced intracellular calcium mobilization.

Methodology:

  • Cell Loading: Cells expressing CCR5 are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer or a flow cytometer.

  • Antagonist Incubation: The cells are pre-incubated with the CCR5 antagonist for a specific period.

  • Chemokine Stimulation: A CCR5 agonist (e.g., RANTES/CCL5 or MIP-1α) is added to the cells, and the change in fluorescence is monitored in real-time.

  • Data Analysis: An increase in intracellular calcium concentration upon chemokine stimulation leads to an increase in fluorescence. The ability of the antagonist to block this increase is quantified to determine its potency.

Visualizing Key Pathways and Workflows

CCR5 Signaling Pathway and HIV-1 Entry

The following diagram illustrates the CCR5 signaling pathway upon binding of its natural chemokine ligands and how HIV-1 gp120 hijacks this receptor for viral entry. It also depicts the points of intervention for CCR5 antagonists.

CCR5_Signaling_and_HIV_Entry cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds to CD4 CCR5 CCR5 Receptor gp120->CCR5 2. Conformational change   and binds to CCR5 Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds to CCR5 G_Protein G-protein (Gαi) CCR5->G_Protein Activates Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks Binding PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_Flux->Downstream Activate PKC->Downstream Activate

Caption: CCR5 signaling and HIV-1 entry inhibition.

Experimental Workflow: Antiviral Activity Assay

The following diagram outlines the general workflow for assessing the antiviral activity of a CCR5 antagonist in PBMCs.

Antiviral_Assay_Workflow Start Start: Isolate PBMCs from healthy donor blood Activate Activate PBMCs with PHA and IL-2 Start->Activate Pre_incubate Pre-incubate activated PBMCs with antagonist Activate->Pre_incubate Prepare_Drug Prepare serial dilutions of CCR5 antagonist Prepare_Drug->Pre_incubate Infect Infect cells with R5-tropic HIV-1 Pre_incubate->Infect Culture Culture for 7-10 days Infect->Culture Supernatant Collect culture supernatant Culture->Supernatant ELISA Measure p24 antigen by ELISA Supernatant->ELISA Analyze Analyze data and calculate IC50/EC50 ELISA->Analyze End End Analyze->End

Caption: Workflow for PBMC-based antiviral assay.

Conclusion

The development of CCR5 antagonists represents a significant advancement in antiretroviral therapy. While this compound's clinical development for treatment-experienced patients was halted, it paved the way for the successful introduction of Maraviroc and the exploration of new-generation antagonists like Cenicriviroc and Leronlimab.

  • Maraviroc stands as the current clinical benchmark, with extensive data supporting its efficacy and a manageable safety profile.

  • Cenicriviroc , with its dual CCR2/CCR5 antagonism, offers a unique mechanism that may have benefits beyond HIV, particularly in inflammatory conditions such as NASH.

  • Leronlimab , as a monoclonal antibody, provides a different therapeutic modality with the potential for less frequent dosing and a favorable side-effect profile.

The choice of a CCR5 antagonist for future research or clinical development will depend on a variety of factors, including the specific patient population, the desired dosing regimen, and the long-term safety considerations. The data and experimental protocols presented in this guide provide a foundational resource for researchers and drug development professionals to make informed decisions in the ongoing effort to combat HIV-1 and explore the broader therapeutic potential of CCR5 antagonism.

References

Synergistic Antiviral Effects of Vicriviroc Malate with Fusion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective antiretroviral therapies often relies on the strategic combination of drugs that target different stages of the HIV-1 lifecycle. This approach can enhance viral suppression, reduce the emergence of drug resistance, and improve treatment outcomes. This guide provides a comprehensive comparison of the synergistic effects observed when combining Vicriviroc Malate, a CCR5 co-receptor antagonist, with fusion inhibitors, a class of antiretroviral drugs that block the fusion of the viral and cellular membranes. In vitro studies have demonstrated that the combination of vicriviroc with fusion inhibitors, such as enfuvirtide, results in enhanced antiviral activity.[1] This synergy is believed to stem from the distinct but complementary mechanisms by which these drugs inhibit HIV-1 entry.

Mechanism of Synergistic Action

The synergistic interaction between this compound and fusion inhibitors is rooted in their sequential targeting of the HIV-1 entry process. Vicriviroc acts at an early stage by binding to the CCR5 co-receptor on the host cell, preventing the interaction between the viral envelope glycoprotein gp120 and CCR5. This blockade induces conformational changes in the gp120/gp41 complex and is thought to prolong the exposure of a transient intermediate state of gp41, known as the pre-hairpin intermediate.

Fusion inhibitors, such as enfuvirtide, target this specific pre-hairpin intermediate of gp41. By binding to the HR1 domain of gp41, enfuvirtide prevents the conformational changes necessary for the fusion of the viral and cellular membranes. The prolongation of the pre-hairpin intermediate's exposure by vicriviroc effectively increases the window of opportunity for enfuvirtide to bind to its target, thereby enhancing its inhibitory activity. This cooperative mechanism leads to a synergistic reduction in viral entry and replication.

Quantitative Analysis of Synergistic Effects

The synergistic, additive, or antagonistic effects of drug combinations can be quantified using mathematical models, such as the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

While a specific study providing a complete set of IC50 values and CI calculations for the direct combination of Vicriviroc and enfuvirtide was not identified in the available literature, a 2005 conference abstract reported that the antiviral activity of vicriviroc was enhanced when combined with drugs from all other classes of antiretrovirals, suggesting additive to synergistic activity, with no evidence of antagonism.[1] Furthermore, a study on the combination of the CCR5 monoclonal antibody PRO 140 with small-molecule CCR5 antagonists, including vicriviroc, demonstrated potent and statistically significant antiviral synergy, with Combination Index (CI) values at 90% inhibition (CI90) ranging from 0.18 to 0.64.[2] Given that both PRO 140 and vicriviroc are CCR5 antagonists and share a similar mechanistic step in HIV-1 entry inhibition, these findings suggest a strong potential for synergy when vicriviroc is combined with a fusion inhibitor like enfuvirtide.

For illustrative purposes, the following table presents data from a study on the synergistic combination of two fusion inhibitors, Enfuvirtide and Sifuvirtide, to demonstrate how such data is typically presented.

HIV-1 Strain Inhibitor IC50 (nM) - Alone IC50 (nM) - In Combination Combination Index (CI) Interpretation
HIV-1 Bal (R5) Enfuvirtide2.50.5<0.6Synergy
Sifuvirtide1.80.4
HIV-1 IIIB (X4) Enfuvirtide3.20.8<0.6Synergy
Sifuvirtide2.10.6
NL4-3V38A (ENF-Resistant) Enfuvirtide150.218.2<0.3Strong Synergy
Sifuvirtide5.60.8
NL4-3V38A/N42D (ENF-Resistant) Enfuvirtide280.418.5<0.3Strong Synergy
Sifuvirtide7.81.2

Data adapted from a study on the combination of Enfuvirtide and Sifuvirtide.[3] This table serves as an example of how synergy data is presented. Specific quantitative data for the Vicriviroc and Enfuvirtide combination was not available in the reviewed literature.

Experimental Protocols

The in vitro synergistic effects of this compound and fusion inhibitors are typically evaluated using cell-based antiviral assays. A common method is the HIV-1 pseudovirus single-cycle infectivity assay.

HIV-1 Pseudovirus Single-Cycle Infectivity Assay

Objective: To determine the fifty-percent inhibitory concentration (IC50) of Vicriviroc and a fusion inhibitor, both alone and in combination, against HIV-1 entry into target cells.

Materials:

  • Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

  • Viruses: HIV-1 pseudoviruses expressing the envelope glycoproteins of interest.

  • Compounds: this compound and a fusion inhibitor (e.g., Enfuvirtide).

  • Reagents: Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin, and streptomycin), luciferase assay reagent, and a luminometer.

Procedure:

  • Cell Plating: TZM-bl cells are seeded in 96-well plates and incubated overnight to allow for cell adherence.

  • Compound Preparation: Serial dilutions of Vicriviroc and the fusion inhibitor are prepared individually and in combination at fixed molar ratios.

  • Drug Treatment and Infection: The cell culture medium is replaced with medium containing the diluted compounds. After a short pre-incubation period, a standardized amount of HIV-1 pseudovirus is added to each well.

  • Incubation: The plates are incubated for 48 hours to allow for a single round of viral entry and gene expression.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The luciferase activity, which is proportional to the extent of viral infection, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to the virus control (no drug). The IC50 values are determined by non-linear regression analysis of the dose-response curves. The Combination Index (CI) is calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergy, additivity, or antagonism).

Visualizing the Synergy: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of HIV-1 entry and the synergistic action of Vicriviroc and fusion inhibitors, as well as a typical experimental workflow for assessing this synergy.

HIV_Entry_and_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Drug Intervention cluster_fusion Membrane Fusion gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding PreHairpin gp41 Pre-hairpin Intermediate CCR5->PreHairpin 3. gp41 Unfolds Vicriviroc Vicriviroc Vicriviroc->CCR5 Blocks Binding FusionInhibitor Fusion Inhibitor (e.g., Enfuvirtide) FusionInhibitor->PreHairpin Blocks Formation SixHelix 6-Helix Bundle Formation PreHairpin->SixHelix 4. gp41 Refolds Fusion Membrane Fusion SixHelix->Fusion 5. Fusion Pore Formation

Caption: Mechanism of HIV-1 entry and sites of action for Vicriviroc and fusion inhibitors.

Synergy_Mechanism Vicriviroc Vicriviroc (CCR5 Antagonist) ProlongedExposure Prolonged Exposure of gp41 Pre-hairpin Intermediate Vicriviroc->ProlongedExposure FusionInhibitor Fusion Inhibitor (e.g., Enfuvirtide) IncreasedBinding Increased Binding of Fusion Inhibitor FusionInhibitor->IncreasedBinding ProlongedExposure->IncreasedBinding SynergisticInhibition Synergistic Inhibition of HIV-1 Entry IncreasedBinding->SynergisticInhibition

Caption: Logical relationship of the synergistic mechanism between Vicriviroc and fusion inhibitors.

Experimental_Workflow start Start plate_cells Plate TZM-bl Cells start->plate_cells prepare_drugs Prepare Drug Dilutions (Vicriviroc & Fusion Inhibitor, Alone and in Combination) plate_cells->prepare_drugs treat_cells Treat Cells with Drugs prepare_drugs->treat_cells infect_cells Infect Cells with HIV-1 Pseudovirus treat_cells->infect_cells incubate Incubate for 48h infect_cells->incubate measure_luciferase Measure Luciferase Activity incubate->measure_luciferase analyze_data Data Analysis: - Calculate IC50 - Calculate Combination Index (CI) measure_luciferase->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing the in vitro synergy of antiviral compounds.

Conclusion

The combination of this compound with fusion inhibitors represents a promising strategy for the treatment of HIV-1 infection. The distinct and complementary mechanisms of action of these two drug classes lead to a synergistic inhibition of viral entry, as has been suggested by in vitro studies. While further quantitative in vivo data is needed to fully characterize the clinical benefits, the available evidence strongly supports the rationale for combining CCR5 antagonists with fusion inhibitors in antiretroviral therapy, particularly for treatment-experienced patients or those with limited treatment options. The experimental protocols and conceptual frameworks presented in this guide provide a basis for further research and development in this area.

References

Comparative analysis of resistance profiles of CCR5 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Resistance Profiles of CCR5 Antagonists

The advent of C-C chemokine receptor type 5 (CCR5) antagonists marked a significant milestone in antiretroviral therapy, offering a novel mechanism of action that targets a host cell protein rather than a viral enzyme.[1] These drugs function by binding to the CCR5 co-receptor on host immune cells, which prevents the HIV-1 envelope glycoprotein gp120 from engaging with it, thereby blocking viral entry.[2][3] This guide provides a comparative analysis of the resistance profiles of key CCR5 antagonists, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanisms of Resistance

Resistance to CCR5 antagonists can emerge through two primary pathways:

  • Co-receptor Switching: The virus may adapt to use the alternative CXCR4 co-receptor for cell entry. This can occur through the selection of pre-existing CXCR4-using (X4) or dual/mixed-tropic (D/M) viral variants that were present at low levels before therapy initiation.[1][4][5] The emergence of X4-tropic viruses is a significant concern as it has been associated with faster disease progression.[4]

  • Resistance in CCR5-Tropic Viruses: The virus can develop mutations that allow it to continue using the CCR5 co-receptor despite the presence of the antagonist. This is often achieved by the virus gaining the ability to bind to the antagonist-occupied conformation of the CCR5 receptor.[1][6] Phenotypically, this is characterized by dose-response curves that show a plateau in maximal percent inhibition (MPI), meaning that increasing drug concentrations fail to achieve 100% viral inhibition.[1][4] These resistance-conferring mutations are most commonly found in the V3 loop of the viral envelope glycoprotein, gp120.[6][7][8]

Comparative Resistance Profiles

The following table summarizes the resistance profiles of several small-molecule and monoclonal antibody CCR5 antagonists.

AntagonistDrug ClassPrimary Resistance MechanismKey Resistance Mutations (in gp120)Cross-Resistance Profile
Maraviroc Small MoleculeContinued use of drug-bound CCR5; selection of pre-existing CXCR4 variants.[4][8]Mutations within the V3 loop are the major determinants.[3][8][9]Maraviroc-resistant viruses may remain sensitive to other CCR5 antagonists like aplaviroc but can show cross-resistance to TAK779.[5][10] No cross-resistance with other antiretroviral classes.[4]
Vicriviroc Small MoleculeContinued use of drug-bound CCR5.[7]Changes within the V3 loop are sufficient to confer resistance.[7] Some studies also report resistance-associated mutations in gp41.[11]Resistant viruses have shown cross-resistance to other small-molecule antagonists like TAK779.[7]
Aplaviroc Small MoleculeUse of the drug-bound conformation of CCR5.V3 loop mutations are essential, with other mutations in gp120 and gp41 modulating the magnitude of resistance.[6]Resistant viruses are often cross-resistant to other small-molecule CCR5 antagonists, including maraviroc.[6]
Leronlimab Monoclonal AntibodyCompetitive binding inhibition.[12]In vitro susceptibility is not affected by extensive drug resistance to other classes or exposure to maraviroc.Binds to a distinct epitope on CCR5, suggesting a different resistance profile from small-molecule allosteric inhibitors.[12]
Cenicriviroc Small Molecule (Dual CCR5/CCR2 Antagonist)Primarily developed for non-alcoholic steatohepatitis (NASH), with less published data on HIV-1 resistance.[13][14]Not extensively characterized for HIV-1 resistance in recent clinical development.Not extensively characterized.

Experimental Protocols for Resistance Testing

Determining HIV-1 co-receptor usage (tropism) and resistance to CCR5 antagonists is critical for clinical management. This is primarily achieved through phenotypic and genotypic assays.

Phenotypic Tropism Assays

Phenotypic assays are the gold standard for determining co-receptor usage. They directly measure the ability of a patient's virus to enter cells via CCR5 or CXCR4.

Methodology (e.g., Trofile® Assay):

  • Sample Collection: A patient's blood sample is collected, from which plasma HIV-1 RNA is extracted. A minimum viral load (typically ≥1,000 copies/mL) is required.[15]

  • Pseudovirus Generation: The patient's viral env gene, which encodes the gp120 and gp41 proteins, is amplified by PCR. These env amplicons are then used to create replication-defective pseudoviruses that have a luciferase reporter gene.[15][16]

  • Cell Infection: The generated pseudoviruses are used to infect two different types of engineered cell lines in parallel. One cell line expresses the CD4 receptor and the CCR5 co-receptor, while the other expresses CD4 and the CXCR4 co-receptor.[15]

  • Tropism Determination: Viral entry and infection are quantified by measuring the light output from the luciferase reporter gene.

    • If light is produced only in the CCR5-expressing cells, the virus is classified as R5-tropic .

    • If light is produced only in the CXCR4-expressing cells, the virus is classified as X4-tropic .

    • If light is produced in both cell lines, the virus is classified as dual/mixed-tropic .[16]

  • Resistance Analysis: To assess resistance to a specific CCR5 antagonist, the assay is repeated with the R5-tropic virus in the presence of increasing concentrations of the drug. A failure to achieve complete inhibition (a low MPI value) or a significant shift in the IC50 value indicates resistance.[17]

Genotypic Tropism Assays

Genotypic assays predict co-receptor tropism by sequencing the V3 loop of the HIV-1 env gene.

Methodology:

  • RNA/DNA Extraction and Sequencing: Viral RNA (from plasma) or proviral DNA (from cells, used when viral load is undetectable) is extracted.[17] The V3 region of the env gene is then amplified and sequenced.

  • Bioinformatic Analysis: The resulting V3 loop sequence is analyzed using a bioinformatic algorithm (e.g., geno2pheno[coreceptor] or position-specific scoring matrices). These algorithms predict tropism based on the presence of specific amino acid residues and other sequence features that are statistically associated with CXCR4 usage.

  • Interpretation: The algorithm provides a prediction of whether the virus is R5-tropic or X4-tropic. While faster and less expensive than phenotypic assays, their predictive power for detecting minority X4 variants can be lower.[18]

Visualizing Workflows and Pathways

Diagrams help clarify complex biological processes and experimental procedures.

Experimental_Workflow cluster_patient Patient Sample cluster_lab Laboratory Analysis cluster_cells Target Cell Lines cluster_results Results & Interpretation Patient Patient with Virologic Failure on CCR5 Antagonist Plasma Collect Plasma (HIV RNA >1,000 copies/mL) Patient->Plasma Amplify Amplify env Gene (gp120/gp41) via RT-PCR Plasma->Amplify Pseudovirus Generate Pseudoviruses with Luciferase Reporter Amplify->Pseudovirus Infect Infect Target Cells Pseudovirus->Infect CCR5_Cells CD4+ / CCR5+ Infect->CCR5_Cells CXCR4_Cells CD4+ / CXCR4+ Infect->CXCR4_Cells Measure Measure Luciferase Activity (Light Production) CCR5_Cells->Measure CXCR4_Cells->Measure Tropism Determine Tropism (R5, X4, or D/M) Measure->Tropism Resistance Assess Resistance: MPI Plateau / IC50 Shift Tropism->Resistance If R5-Tropic CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Receptor (GPCR) gp120->CCR5 3. Binds to Co-receptor CD4->gp120 2. Conformational Change G_Protein G-Protein (Gα, Gβγ) CCR5->G_Protein Activates Fusion Membrane Fusion & Viral Entry CCR5->Fusion 4. Mediates Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5 Blocks Binding Signaling Downstream Signaling (PLC, PI3K, Ca2+ flux) G_Protein->Signaling Initiates Cascade

References

Validating the Allosteric Mechanism of Vicriviroc Malate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the experimental evidence supporting the allosteric antagonism of Vicriviroc on the CCR5 co-receptor, with a comparative look at other key CCR5 inhibitors.

This guide provides a detailed examination of Vicriviroc Malate, a potent, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). By binding to this critical co-receptor for HIV-1 entry, Vicriviroc effectively blocks the virus from entering and infecting host immune cells. Its mechanism of action is allosteric, meaning it inhibits the receptor's function without directly competing with the natural ligands at their binding site. This guide will delve into the experimental data that validates this mechanism and compare its performance with other notable CCR5 antagonists such as Maraviroc, Aplaviroc, and Cenicriviroc.

The Allosteric Mechanism of Vicriviroc

Vicriviroc operates as a noncompetitive allosteric antagonist of the CCR5 receptor.[1][2] Instead of binding to the same site as the native chemokines (like RANTES/CCL5) or the HIV-1 envelope glycoprotein gp120, Vicriviroc lodges itself into a small, hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][2][3] This binding event induces a conformational change in the three-dimensional structure of the CCR5 receptor.[1][2] The altered shape of the receptor's extracellular domain prevents the viral gp120 protein from successfully docking, thereby inhibiting the fusion of the viral and cellular membranes and blocking viral entry.[1][2]

This allosteric mode of action is a key feature, distinguishing it from competitive antagonists and offering a different strategy for modulating receptor function. The validation of this mechanism relies on a suite of specific in vitro assays that probe the drug's interaction with the CCR5 receptor and its functional consequences.

cluster_0 HIV-1 Entry Pathway (Without Inhibitor) cluster_1 Inhibition by Vicriviroc gp120 gp120 CD4 CD4 gp120->CD4 1. Binding CCR5 CCR5 CD4->CCR5 2. Co-receptor Binding gp41 gp41 CCR5->gp41 3. gp41 Unfolds Host_Cell Host Cell Membrane gp41->Host_Cell 4. Membrane Fusion Vicriviroc Vicriviroc CCR5_Altered CCR5 (Altered Conformation) Vicriviroc->CCR5_Altered Binds to Allosteric Site gp120_blocked gp120 gp120_blocked->No_Binding Binding Blocked

Caption: HIV-1 entry pathway and allosteric inhibition by Vicriviroc.

Experimental Validation of the Allosteric Mechanism

A series of binding and functional assays have been crucial in elucidating and confirming Vicriviroc's allosteric mechanism of action.

Binding Assays

Competition binding assays are fundamental in determining the affinity of a compound for a receptor and understanding its mode of interaction. In the case of Vicriviroc, these assays revealed that it binds to CCR5 with a high affinity.[4][5][6] For instance, Vicriviroc demonstrated a binding affinity (Ki) of 0.8 nM, which was superior to the earlier compound, SCH-C (Ki = 2.6 nM).[7] These experiments typically involve incubating cell membranes expressing the CCR5 receptor with a radiolabeled ligand (like [³H]SCH-C) and varying concentrations of the unlabeled competitor (Vicriviroc).[4] The ability of Vicriviroc to displace the radiolabeled ligand indicates its binding to the receptor. The non-competitive nature is inferred from the fact that while it blocks gp120 interaction, it does not directly compete with the chemokine binding site in the same manner as a native ligand would.

Functional Assays

Functional assays are critical to demonstrate that the binding of Vicriviroc to CCR5 translates into the inhibition of the receptor's biological functions.

  • Chemotaxis Assays: These assays measure the ability of a cell to migrate in response to a chemical stimulus. CCR5-expressing cells, such as Ba/F3-CCR5 cells, will normally migrate towards a CCR5 ligand like MIP-1α (CCL3).[8][9] Experiments have shown that Vicriviroc potently inhibits this chemokine-induced migration, with IC50 values in the nanomolar range (e.g., 0.91 nM), confirming its role as a functional antagonist.[7][8][9]

  • Calcium Flux Assays: The binding of a natural chemokine to CCR5 triggers a signaling cascade, leading to a transient increase in intracellular calcium concentration. Calcium flux assays measure this change using calcium-sensitive fluorescent dyes. Studies have demonstrated that Vicriviroc effectively blocks the calcium release induced by chemokines like RANTES (CCL5) in CCR5-expressing cells (e.g., U-87-CCR5) with an IC50 of 16 nM.[4][7] Crucially, Vicriviroc alone does not stimulate any calcium release, which distinguishes it as a pure antagonist rather than an agonist.[8]

  • GTPγS Binding Assays: As a G-protein coupled receptor (GPCR), CCR5 activation leads to the exchange of GDP for GTP on the associated G-protein, a key step in signal transduction. GTPγS binding assays measure this activation by using a non-hydrolyzable GTP analog, [³⁵S]GTPγS. Vicriviroc has been shown to inhibit RANTES-induced GTPγS binding with an IC50 of 4.2 nM, providing direct evidence that it blocks the G-protein signaling pathway of the CCR5 receptor.[7][8]

cluster_workflow Experimental Workflow: Calcium Flux Assay Cells 1. Load U-87-CCR5 cells with Fluo-4 dye Compound 2. Add Vicriviroc (or other antagonist) Cells->Compound Incubate 3. Incubate for 5 min Compound->Incubate Ligand 4. Add RANTES (CCR5 Ligand) Incubate->Ligand Measure 5. Measure fluorescence (calcium signal) on FLIPR Ligand->Measure Analysis 6. Analyze data to determine IC50 Measure->Analysis

Caption: A typical experimental workflow for a Calcium Flux Assay.
Antiviral Activity Assays

The ultimate validation of Vicriviroc's mechanism is its ability to inhibit HIV-1 infection. Antiviral assays using peripheral blood mononuclear cells (PBMCs) have shown that Vicriviroc is a potent inhibitor of a wide range of R5-tropic HIV-1 isolates from various genetic clades.[6][8] Its efficacy is demonstrated by low EC50 values, often in the sub-nanomolar to low nanomolar range (0.04 nM to 2.3 nM).[7][8] Importantly, Vicriviroc shows no significant activity against HIV-1 strains that use the CXCR4 co-receptor, confirming its specificity for CCR5.[7][8]

cluster_validation Experimental Validation Hypothesis Hypothesis: Vicriviroc is an allosteric CCR5 antagonist Binding Binding Assays Functional Functional Assays Antiviral Antiviral Assays Conclusion1 Conclusion1 Binding->Conclusion1 Shows high affinity binding to CCR5 Conclusion2 Conclusion2 Functional->Conclusion2 Blocks CCR5 signaling (chemotaxis, Ca2+, GTPγS) Conclusion3 Conclusion3 Antiviral->Conclusion3 Inhibits R5-tropic HIV-1, not X4-tropic Conclusion Conclusion: Mechanism Validated Conclusion1->Conclusion Conclusion2->Conclusion Conclusion3->Conclusion

Caption: Logical flow of experimental validation for Vicriviroc's mechanism.

Comparative Analysis with Other CCR5 Antagonists

Vicriviroc is one of several small-molecule CCR5 antagonists developed for HIV-1 therapy. A comparison with its counterparts highlights key differences in efficacy, safety, and mechanism.

FeatureVicrivirocMaravirocAplavirocCenicriviroc
Primary Target(s) CCR5CCR5CCR5CCR5 and CCR2
Mechanism Allosteric AntagonistAllosteric Antagonist[10]Allosteric Antagonist[11]Dual Antagonist[12][13]
Binding Affinity (Ki) 0.8 nM[7]~1-2 nM (IC50)[14]Data not readily availableData not readily available
Antiviral Potency (EC50) 0.04 - 2.3 nM[8]~1 nM (EC90)[14]Potent antiviral effects reported[11]Potent antiviral effects reported[15]
Development Status Development halted; did not pursue regulatory approval[1]FDA Approved[10]Development discontinued due to liver toxicity[16][17]In clinical trials for HIV and NASH[12][18]
Key Differentiator High potency; once-daily dosing potential[1]First-in-class approved drug[10]Early example, highlighted potential for toxicity[19][20]Dual receptor antagonism offers anti-inflammatory potential[13][15]

Maraviroc (Selzentry®): As the first FDA-approved CCR5 antagonist, Maraviroc serves as the primary benchmark.[10] Like Vicriviroc, it is a non-competitive allosteric inhibitor that binds to a transmembrane pocket on CCR5.[10][21][22] While they bind to a similar hydrophobic cavity, there are subtle differences in their interactions with specific amino acid residues, which can lead to different resistance profiles.[23] Some studies have shown that HIV-1 variants resistant to one compound may retain sensitivity to the other, although cross-resistance is also common.[23][24]

Aplaviroc: The development of Aplaviroc was halted during clinical trials due to cases of severe hepatotoxicity (liver damage).[16][17] This outcome underscored that the safety profile of a drug is independent of its mechanism of action and that toxicity can be intrinsic to the molecule itself rather than the target.[19][20]

Cenicriviroc: This investigational drug is unique in that it is a dual antagonist of both CCR5 and CCR2.[12][13] The CCR2 receptor is involved in inflammatory responses, and by blocking it, Cenicriviroc may offer additional anti-inflammatory benefits.[12][15] This dual mechanism is being explored not only for HIV but also for other inflammatory conditions like non-alcoholic steatohepatitis (NASH).[25]

Summary and Conclusion

The allosteric mechanism of this compound is well-supported by a robust body of experimental evidence. Binding assays confirm its high-affinity interaction with the CCR5 receptor, while a suite of functional assays—including chemotaxis, calcium flux, and GTPγS binding—demonstrate its ability to act as a potent and specific antagonist, blocking the receptor's signaling functions without any agonist activity. Antiviral assays confirm that this antagonism translates into effective inhibition of R5-tropic HIV-1 entry.

When compared to other CCR5 antagonists, Vicriviroc demonstrated potent antiviral activity. While its development was not pursued for regulatory approval, the validation of its allosteric mechanism has contributed significantly to the understanding of CCR5 as a therapeutic target. The comparative analysis with Maraviroc, Aplaviroc, and Cenicriviroc highlights the nuances within this drug class, from subtle differences in receptor binding and resistance to distinct safety profiles and the potential for broader therapeutic applications through dual-receptor antagonism. For researchers in drug development, the story of Vicriviroc provides a clear example of the rigorous experimental pathway required to validate a novel allosteric mechanism.

References

The Correlation of In Vitro and In Vivo Efficacy of Vicriviroc Malate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vicriviroc Malate's performance with other CCR5 antagonists, supported by experimental data. It aims to offer a comprehensive resource for understanding the translation of in vitro activity to in vivo clinical efficacy for this investigational antiretroviral agent.

Executive Summary

Vicriviroc is a potent, orally bioavailable antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2][3] By binding to a hydrophobic pocket within the transmembrane helices of CCR5, Vicriviroc induces a conformational change in the receptor, thereby preventing its interaction with the viral glycoprotein gp120 and inhibiting viral entry.[2][4] This guide explores the correlation between the in vitro antiviral potency of Vicriviroc and its observed efficacy in clinical settings, providing a comparative analysis with other CCR5 antagonists.

In Vitro Efficacy of this compound

Vicriviroc demonstrates potent and broad-spectrum activity against various R5-tropic HIV-1 isolates in vitro. Its efficacy has been evaluated through multiple assays that measure its ability to inhibit viral replication and block CCR5-mediated signaling pathways.

Table 1: In Vitro Activity of this compound and Comparators

ParameterThis compoundSCH-C (Predecessor)Maraviroc
Binding Affinity (Ki) 0.8 nM[5]2.6 nM[5]-
Antiviral Activity (EC50) 0.04 - 2.3 nM (against a panel of 30 R5-tropic HIV-1 isolates)[5][6]2- to 40-fold less potent than Vicriviroc[5]-
Antiviral Activity (EC90) 0.45 - 18 nM (against a panel of 30 R5-tropic HIV-1 isolates)[5][6]> 1 µM against some resistant isolates[5]-
Inhibition of MIP-1α induced migration (IC50) 0.91 nM[5]Similar to Vicriviroc[6]-
Inhibition of RANTES-induced Ca2+ release (IC50) 16 nM[5]Similar to Vicriviroc[6]-
Inhibition of RANTES-induced GTPγS binding (IC50) 4.2 nM[5]--

In Vivo Efficacy of this compound

The in vivo efficacy of Vicriviroc has been assessed in several clinical trials involving treatment-experienced patients with R5-tropic HIV-1 infection. These studies evaluated the reduction in viral load and the proportion of patients achieving undetectable viral levels.

Table 2: In Vivo Efficacy of this compound in Treatment-Experienced Patients (Phase 2 Study) [7][8][9]

Treatment Arm (plus optimized background therapy)Virologic Failure by Week 48 (<1 log10 decline in HIV-1 RNA)Patients with HIV-1 RNA <50 copies/mL within 24 weeks
Placebo86% (24/28)-
Vicriviroc 5 mg40% (12/30)46% (52/113 overall who received Vicriviroc)
Vicriviroc 10 mg27% (8/30)46% (52/113 overall who received Vicriviroc)
Vicriviroc 15 mg33% (10/30)46% (52/113 overall who received Vicriviroc)

Note: The percentage of patients achieving HIV-1 RNA <50 copies/mL is an overall figure for all subjects who received Vicriviroc at any point during the study.

Phase III trials, however, did not demonstrate a significant efficacy gain when Vicriviroc was added to an optimized background therapy (OBT) in a broader population.[10] In a sub-analysis of patients receiving ≤2 active drugs in their OBT, a higher proportion of those receiving Vicriviroc achieved <50 copies/mL HIV RNA compared to placebo.[10]

Correlation between In Vitro and In Vivo Efficacy

A direct mathematical correlation between the in vitro inhibitory concentrations and in vivo virologic response is complex and multifactorial. However, the potent nanomolar activity of Vicriviroc in vitro against a wide range of HIV-1 isolates provided a strong rationale for its clinical development. The in vivo studies confirmed that Vicriviroc, at doses of 5-15 mg, could achieve plasma concentrations sufficient to exert an antiviral effect, leading to a significant reduction in virologic failure compared to placebo in Phase 2 trials.[7][8][9] The discrepancy in Phase 3 outcomes highlights the challenges in translating in vitro potency to clinical benefit in highly treatment-experienced patients with complex background regimens.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

In Vitro Assays
  • PBMC Replication Assay: To determine the antiviral activity of Vicriviroc, peripheral blood mononuclear cells (PBMCs) are purified and stimulated.[6] The cells are then infected with R5-tropic HIV-1 isolates in the presence of varying concentrations of the drug.[6] Viral replication is measured after a set incubation period by quantifying a viral protein (e.g., p24 antigen) or reverse transcriptase activity in the culture supernatant. The EC50 and EC90 values are then calculated.[6]

  • Chemotaxis Assay: This assay assesses the ability of Vicriviroc to block the migration of CCR5-expressing cells towards a chemokine ligand like MIP-1α.[6][11] Cells are placed in the upper chamber of a transwell plate, and the chemokine is placed in the lower chamber. The number of cells that migrate through the porous membrane in the presence or absence of Vicriviroc is quantified to determine the IC50.[6][11]

  • Calcium Flux Assay: CCR5 signaling upon ligand binding leads to an increase in intracellular calcium concentration.[6][12] CCR5-expressing cells are loaded with a calcium-sensitive fluorescent dye.[6][12] The change in fluorescence upon stimulation with a chemokine like RANTES is measured in the presence of different concentrations of Vicriviroc to determine its inhibitory effect.[6][12]

  • GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to CCR5. In the presence of an agonist, the G-protein binds to radiolabeled GTPγS. Vicriviroc's ability to antagonize this binding in response to a chemokine is quantified to determine its IC50.[5][11]

In Vivo Studies (Clinical Trial Design)
  • Phase 2, Double-Blind, Randomized, Placebo-Controlled Study: Treatment-experienced subjects with CCR5-tropic HIV-1 were randomized to receive placebo or one of three doses of Vicriviroc (5, 10, or 15 mg) once daily, in addition to their failing antiretroviral regimen. After an initial period, the background therapy was optimized. The primary endpoint was the time to virologic failure.[7][8][9]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams illustrate the mechanism of action of Vicriviroc and a typical in vitro experimental workflow.

Vicriviroc_Mechanism_of_Action cluster_cell Host Cell (e.g., T-cell) cluster_virus HIV-1 CD4 CD4 Receptor gp120 gp120 CCR5 CCR5 Co-Receptor BindingPocket G_Protein G-Protein CCR5->G_Protein Vicriviroc This compound Vicriviroc->CCR5 Vicriviroc binds to CCR5 gp120->CD4 gp120->CCR5 2. Co-receptor Binding (Blocked) gp41 gp41 gp120->gp41 gp41->CD4 3. Conformational Change & Fusion (Inhibited) ViralRNA Viral RNA

Caption: Mechanism of action of this compound.

In_Vitro_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Donor Blood Cell_Stimulation Stimulate PBMCs (e.g., with PHA) PBMC_Isolation->Cell_Stimulation Infection Infect Stimulated PBMCs with HIV-1 in the presence of Vicriviroc dilutions Cell_Stimulation->Infection HIV_Stock Prepare R5-tropic HIV-1 Stock HIV_Stock->Infection Drug_Dilution Prepare Serial Dilutions of Vicriviroc Drug_Dilution->Infection Incubation Incubate for several days Infection->Incubation Supernatant_Collection Collect Culture Supernatant Incubation->Supernatant_Collection Quantification Quantify Viral Replication (e.g., p24 ELISA) Supernatant_Collection->Quantification Data_Analysis Calculate EC50 and EC90 values Quantification->Data_Analysis

Caption: Workflow for in vitro antiviral activity assay.

Conclusion

This compound is a potent inhibitor of R5-tropic HIV-1 in vitro, with activity in the nanomolar range. This potent in vitro profile translated to a significant antiviral effect in vivo in early-phase clinical trials, particularly in reducing virologic failure rates in treatment-experienced patients. However, the broader clinical development of Vicriviroc was halted due to a lack of significant efficacy in Phase III trials and a strategic decision by the manufacturer.[4] The data presented in this guide serves as a valuable case study for understanding the complexities of correlating in vitro potency with clinical outcomes in the development of novel antiretroviral agents. It underscores the importance of considering patient population, background therapy, and potential for resistance development when predicting in vivo success from in vitro data.

References

Comparative safety profiles of Vicriviroc and other CCR5 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Safety Analysis of Vicriviroc and Other CCR5 Inhibitors

This guide provides a detailed comparison of the safety profiles of Vicriviroc and other prominent C-C chemokine receptor type 5 (CCR5) inhibitors, including the approved drug Maraviroc, the discontinued Aplaviroc, and the investigational antibody Leronlimab. Developed for researchers, scientists, and drug development professionals, this document synthesizes data from various clinical trials to offer an objective overview of the relative safety of these agents used primarily in the treatment of HIV-1 infection.

Introduction to CCR5 Inhibitors

CCR5 inhibitors represent a class of antiretroviral drugs that block the entry of R5-tropic HIV-1 into host cells by binding to the CCR5 co-receptor.[1] This mechanism of action, which targets a host protein rather than a viral enzyme, raised initial questions about the potential for class-specific side effects.[2] Over years of clinical development, distinct safety profiles have emerged for each compound within this class.

Comparative Safety Data

The following tables summarize quantitative data on adverse events (AEs) and laboratory abnormalities observed in clinical trials of Vicriviroc, Maraviroc, Aplaviroc, and Leronlimab. It is important to note that these data are derived from separate clinical trials with different patient populations and study designs; therefore, direct cross-trial comparisons should be made with caution.

Table 1: Comparison of Grade 3 and 4 Adverse Events for Vicriviroc (ACTG 5211 Study)

Adverse Event GradePlacebo (n=28)Vicriviroc 5 mg (n=30)Vicriviroc 10 mg (n=30)Vicriviroc 15 mg (n=30)
Grade 3 10121215
Grade 4 3252

Source: Data from the Phase 2 ACTG 5211 study in treatment-experienced HIV-1-infected patients.[3]

Table 2: Hepatotoxicity Data for Aplaviroc from Discontinued Trials

Liver Enzyme ElevationAplaviroc Recipients (n=281)Control Recipients (n=55)
Grade 2 or higher ALT 6.0% (17)3.6% (2)
Grade 2 or higher Total Bilirubin 10.3% (29)7.3% (4)

Source: Data from two dose-ranging studies (ASCENT and EPIC) in antiretroviral-naïve HIV-infected adults, which were discontinued due to hepatotoxicity.[4]

Table 3: Overview of Leronlimab Safety in a Phase 2b/3 HIV Trial

Adverse Event CategoryLeronlimab + OBTPlacebo + Failing Regimen
Total Adverse Events 175 events in 34/52 participantsNot directly compared in this phase
Mild Adverse Events 120 (68.6% of total AEs)Not directly compared in this phase
Drug-Related Serious AEs 00

Source: Data from a study in treatment-experienced patients with multidrug-resistant HIV-1. OBT: Optimized Background Therapy.[5]

Key Safety Profiles of Individual CCR5 Inhibitors

Vicriviroc

Vicriviroc has demonstrated a generally acceptable safety profile in clinical trials.[6] An early Phase 2 study (ACTG 5211) raised concerns due to a higher incidence of malignancies in the Vicriviroc arms compared to placebo.[2] However, this association was not confirmed in subsequent, larger Phase 3 studies, which reported rare occurrences of malignancies with no significant difference between Vicriviroc and placebo groups.[2] In the ACTG 5211 trial, the rates of Grade 3 and 4 adverse events were comparable between the Vicriviroc and placebo groups.[3] Nine subjects in a three-year follow-up study discontinued Vicriviroc due to adverse events.[6]

Maraviroc

As the only FDA-approved CCR5 antagonist, Maraviroc has the most extensive safety data. Long-term follow-up of up to five years in treatment-experienced patients has shown that Maraviroc is generally safe and well-tolerated.[2] Although its labeling includes a boxed warning for hepatotoxicity, analyses of clinical trial data have not revealed an increased risk compared to comparator regimens.[2][7] Rates of death, hepatic failure, malignancy, and myocardial infarction have been low in long-term studies.[2]

Aplaviroc

The clinical development of Aplaviroc was terminated in October 2005 due to severe, idiosyncratic hepatotoxicity observed in clinical trials.[3][8] Studies showed a higher incidence of grade 2 or higher elevations in liver enzymes (ALT and total bilirubin) in patients receiving Aplaviroc compared to control groups.[4] This severe liver toxicity ultimately led to the discontinuation of its development, highlighting hepatotoxicity as a key potential risk for this class of drugs.[3]

Leronlimab

Leronlimab is a humanized monoclonal antibody and CCR5 antagonist. In clinical trials for HIV, Leronlimab has been generally well tolerated, with no reported drug-related serious adverse events (SAEs).[5][9] Most adverse events reported were mild in nature.[5] Side effects noted in early HIV trials include diarrhea, headache, swollen lymph nodes, high blood pressure, and injection site reactions.[10] Its safety profile appears favorable, with no strong safety signals identified across its use in various disease contexts, including HIV, cancer, and COVID-19.[11][12]

Experimental Methodologies and Protocols

Detailed experimental protocols are crucial for the accurate interpretation and comparison of safety data. While full proprietary protocols are not publicly available, the methodologies below are standard in antiretroviral clinical trials for assessing key safety parameters.

Assessment of Hepatotoxicity

The evaluation of potential liver injury is a critical component of safety monitoring for antiretroviral drugs.

  • Liver Function Tests (LFTs): Regular monitoring of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is standard.

  • Grading of Abnormalities: Hepatotoxicity is typically graded based on the elevation of LFTs relative to the upper limit of normal (ULN), as defined by trial groups like the AIDS Clinical Trials Group (ACTG). Severe hepatotoxicity (Grade 3 or 4) is often defined as an ALT or AST level greater than five times the ULN.[13]

  • Inclusion/Exclusion Criteria: Clinical trials often exclude patients with significant pre-existing liver disease to minimize confounding factors, though this can limit the generalizability of the findings to populations with comorbidities like hepatitis B or C coinfection.[4]

  • Monitoring Schedule: LFTs are typically performed at screening, baseline, and at regular intervals (e.g., every 4-12 weeks) throughout the trial, with more frequent monitoring if abnormalities are detected.

Tropism Testing

Because CCR5 antagonists are only effective against R5-tropic HIV-1, a tropism assay must be performed before initiating treatment.

  • Phenotypic Assays: The Trofile assay (or the Enhanced Sensitivity Trofile Assay) was considered the gold standard in the initial CCR5 antagonist clinical trials. It uses a pseudovirus to determine which co-receptor (CCR5, CXCR4, or both) the patient's virus uses for entry.[14]

  • Genotypic Assays: More recently, genotypic tests, which analyze the sequence of the V3 loop of the HIV-1 gp120 envelope protein, have been validated and are now commonly used to predict co-receptor usage.[14]

  • Timing: Tropism testing is recommended four to six weeks before the planned initiation of a CCR5 antagonist.[14]

Visualizations: Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

CCR5_Inhibition cluster_virus HIV-1 Virus cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 4. Triggers Fusion Inhibitor CCR5 Inhibitor (e.g., Vicriviroc) Inhibitor->CCR5 BLOCKS

Mechanism of Action for CCR5 Inhibitors

Safety_Assessment_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Physical Exam, Labs, Vitals) Screening->Baseline Randomization Randomization (Drug vs. Placebo/Comparator) Baseline->Randomization Treatment Treatment Period (Drug Administration) Randomization->Treatment Monitoring Ongoing Monitoring (Scheduled Visits, Lab Tests) Treatment->Monitoring Regular Intervals Data_Analysis Data Analysis (Statistical Comparison) AE_Capture Adverse Event (AE) Capture & Grading Monitoring->AE_Capture Monitoring->Data_Analysis AE_Capture->Monitoring Reporting Final Safety Report Data_Analysis->Reporting

Clinical Trial Safety Assessment Workflow

Safety_Profile_Comparison Vicriviroc Vicriviroc Malignancy_Concern Initial Malignancy Concern (Not Confirmed in Phase 3) Vicriviroc->Malignancy_Concern Generally_Safe Generally Well-Tolerated Vicriviroc->Generally_Safe Maraviroc Maraviroc Hepatotoxicity Hepatotoxicity Maraviroc->Hepatotoxicity Boxed Warning Maraviroc->Generally_Safe Aplaviroc Aplaviroc Aplaviroc->Hepatotoxicity Development_Halted Development Halted Aplaviroc->Development_Halted Leronlimab Leronlimab Leronlimab->Generally_Safe Injection_Site_Reactions Injection Site Reactions Leronlimab->Injection_Site_Reactions

Comparative Safety Concerns of CCR5 Inhibitors

Conclusion

The CCR5 inhibitor class presents a heterogeneous safety profile. Maraviroc, with its extensive clinical data, has established a favorable long-term safety record, making it a valuable component of antiretroviral therapy.[2] Vicriviroc also appears to be safe, with initial concerns about malignancy not substantiated in later trials.[2][6] In contrast, the development of Aplaviroc was halted due to severe hepatotoxicity, serving as a cautionary example of potential class-related toxicity.[3] Leronlimab, a monoclonal antibody, has demonstrated a good safety profile in its clinical development for HIV, with no drug-related serious adverse events reported.[5] For researchers and drug developers, these findings underscore the importance of thorough, long-term safety evaluation and highlight the specific adverse events, particularly hepatotoxicity, that warrant close monitoring in the development of new CCR5-targeting agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vicriviroc Malate
Reactant of Route 2
Vicriviroc Malate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.